Cloransulam
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANBKOBVRMNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166671 | |
| Record name | Cloransulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159518-97-5 | |
| Record name | Cloransulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159518-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloransulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159518975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloransulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159518-97-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORANSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0453190L7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cloransulam-Methyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloransulam-methyl (B1669235) is a selective, post-emergence herbicide belonging to the triazolopyrimidine chemical family.[1][2][3] It is registered for the control of broadleaf weeds in various crops, most notably soybeans.[3][4][5] Its efficacy at low use rates and favorable toxicological profile have made it a valuable tool in modern agriculture.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound-methyl in plants, intended for researchers, scientists, and professionals in drug development and related fields.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][7] This pathway is essential for plant growth and development but is absent in animals, making ALS an ideal target for selective herbicides.[8]
The inhibition of ALS by this compound-methyl is highly specific and occurs at the regulatory site of the enzyme.[9] This binding prevents the enzyme from catalyzing the condensation of two molecules of pyruvate (B1213749) to form acetolactate, or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. These are the first committed steps in the synthesis of valine/leucine and isoleucine, respectively.
Biochemical signaling pathway of branched-chain amino acid synthesis and the inhibitory action of this compound-methyl.
Diagram Caption: Branched-chain amino acid biosynthesis pathway and the site of inhibition by this compound-methyl.
The disruption of branched-chain amino acid synthesis leads to a cascade of downstream effects. The depletion of these essential amino acids halts protein synthesis, which is necessary for cell division and growth.[8] Consequently, meristematic tissues, areas of active cell division such as shoot and root tips, are most affected.[2] This results in the characteristic symptoms of ALS-inhibiting herbicides, including stunting, chlorosis, and eventual necrosis of susceptible plants.[2]
Quantitative Data on Efficacy and Resistance
The efficacy of this compound-methyl is quantified by whole-plant dose-response assays (GR₅₀ values) and in vitro enzyme inhibition assays (IC₅₀ and R/S ratios).
Whole-Plant Dose-Response (GR₅₀)
The GR₅₀ value represents the herbicide dose required to cause a 50% reduction in plant growth. These values vary depending on the weed species and the presence of herbicide resistance.
| Weed Species | Biotype | GR₅₀ (g ai/ha) | Resistance Factor (RF) |
| Erigeron sumatrensis | Susceptible | 3.1 | - |
| Erigeron sumatrensis | Resistant | 42.7 | 13.8 |
Data sourced from a study on Erigeron sumatrensis biotypes from Brazil.
In Vitro ALS Enzyme Inhibition
The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the ALS enzyme by 50%. The ratio of IC₅₀ values between resistant and susceptible biotypes (R/S ratio) is a measure of the level of target-site resistance.
| Weed Species | Biotype | Assay Type | R/S Ratio |
| Ambrosia artemisiifolia (Common Ragweed) | Resistant vs. Susceptible | In Vitro ALS Activity | >5,000 |
Data from a study on a common ragweed population resistant to this compound-methyl.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory effect of this compound-methyl on ALS activity.
1. Enzyme Extraction: a. Harvest fresh, young leaf tissue (e.g., from soybean or a susceptible weed species) and keep on ice. b. Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol).[1] c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8] d. Collect the supernatant containing the crude ALS enzyme extract and keep it on ice for immediate use.[8]
2. Assay Procedure: a. Prepare serial dilutions of this compound-methyl in the assay buffer. b. In a microplate, combine the enzyme extract with the this compound-methyl dilutions (or buffer for the control). c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate, sodium pyruvate (final concentration, e.g., 100 mM).[1] e. Incubate the reaction at 37°C for 60 minutes. f. Stop the reaction by adding 3 M sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.[1] g. Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.[8]
3. Colorimetric Detection (Voges-Proskauer Reaction): a. Add a creatine (B1669601) solution to each well.[8] b. Add a freshly prepared α-naphthol solution.[8] c. Incubate at room temperature for 30 minutes to allow for color development. d. Measure the absorbance at 525 nm using a microplate reader.[8]
4. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. c. Determine the IC₅₀ value, which is the concentration of this compound-methyl that causes 50% inhibition of ALS activity.[1]
Workflow for an in vitro ALS inhibition assay.
Diagram Caption: Experimental workflow for the in vitro ALS enzyme inhibition assay.
Whole-Plant Dose-Response Assay
This protocol describes a method to evaluate the herbicidal efficacy of this compound-methyl on whole plants.
1. Plant Growth: a. Sow seeds of a susceptible weed species in pots filled with a standard potting mix. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).[1] c. Water the plants as needed.
2. Herbicide Application: a. When the plants reach a specific growth stage (e.g., 3-4 true leaves), prepare a range of this compound-methyl concentrations.[1] b. Include a control group sprayed with a blank formulation (without the active ingredient).[1] c. Apply the herbicide solution evenly to the foliage using a sprayer.[1]
3. Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment, harvest the above-ground plant material and determine the fresh or dry weight.
4. Data Analysis: a. Calculate the percentage of growth reduction for each herbicide concentration relative to the control. b. Plot the percentage of growth reduction against the logarithm of the herbicide dose. c. Determine the GR₅₀ value, which is the dose of the herbicide that causes a 50% reduction in plant growth.
Analysis of Branched-Chain Amino Acids by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of valine, leucine, and isoleucine in plant tissues following herbicide treatment.
1. Sample Preparation: a. Harvest plant tissue from both this compound-methyl-treated and untreated control plants. b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder. d. Extract the amino acids using a suitable solvent, often an acidic aqueous-organic mixture (e.g., 0.1 M HCl in 80% methanol). e. Centrifuge the extract to pellet debris and collect the supernatant. f. The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
2. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). b. Separate the amino acids using a suitable column, such as a HILIC or reversed-phase C18 column, often after derivatization to improve chromatographic performance and ionization efficiency. c. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each amino acid and their stable isotope-labeled internal standards.
3. Data Analysis: a. Quantify the concentration of each branched-chain amino acid by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known standards. b. Compare the amino acid concentrations between the treated and control samples to determine the effect of this compound-methyl.
Conclusion
This compound-methyl is a potent and selective herbicide that acts by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a depletion of valine, leucine, and isoleucine, ultimately causing a cessation of growth and death in susceptible weed species. The high degree of inhibition, as evidenced by low GR₅₀ and high R/S ratios in susceptible plants, underscores its effectiveness. Understanding the precise molecular interactions and the quantitative impact on plant physiology is crucial for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-methyl | TargetMol [targetmol.com]
- 6. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 7. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A122S, A205V, D376E, W574L and S653N substitutions in acetolactate synthase (ALS) from Amaranthus palmeri show different functional impacts on herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cloransulam
This guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for Cloransulam, with a primary focus on its active methyl ester form, this compound-methyl. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds, particularly in soybean crops.[1][2] It belongs to the triazolopyrimidine sulfonanilide chemical family.[2][3] The herbicidal activity of this compound-methyl stems from its ability to inhibit the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] This inhibition leads to the cessation of cell division and ultimately, plant death. This compound itself is the carboxylic acid form, while this compound-methyl is the methyl ester, which is the active ingredient in commercial formulations.[4][5]
Molecular Structure and Identifiers
The molecular structure of this compound and its methyl ester, this compound-methyl, are detailed below.
Table 1: Molecular Identifiers for this compound and this compound-methyl
| Identifier | This compound | This compound-methyl |
| IUPAC Name | 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid[4][6] | methyl 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoate[2][7][8] |
| CAS Registry Number | 159518-97-5[4][9] | 147150-35-4[7][8] |
| Molecular Formula | C₁₄H₁₁ClFN₅O₅S[6][9] | C₁₅H₁₃ClFN₅O₅S[2][7] |
| SMILES | CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F[6] | CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F[2][7] |
| InChI | InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23)[6] | InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3[7] |
| InChIKey | YIANBKOBVRMNPR-UHFFFAOYSA-N[6] | BIKACRYIQSLICJ-UHFFFAOYSA-N[7][8] |
Chemical and Physical Properties
The chemical and physical properties of this compound-methyl are summarized in the following table.
Table 2: Physicochemical Properties of this compound-methyl
| Property | Value |
| Molar Mass | 429.81 g·mol⁻¹[2] |
| Appearance | Off-white solid with a slight mint odor[2] |
| Melting Point | 216–218 °C[2] |
| Density | 1.538 g/cm³ at 20 °C[2] |
| Vapor Pressure | 3.0 x 10⁻¹⁶ mm Hg at 25 °C[2] |
| Water Solubility | 3 ppm (pH 5), 184 ppm (pH 7) at 25 °C[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.05670[10] |
| pKa | 3.97 ± 0.50 (Predicted)[10] |
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound-methyl functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][11] This inhibition disrupts protein synthesis and cell division in susceptible plants, leading to their growth inhibition and eventual death.[1]
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.
Synthesis and Manufacturing
The commercial production of this compound-methyl is a multi-step organic synthesis process.[8] It begins with the creation of the 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine core.[8] This is followed by chlorosulfonation to form a sulfonyl chloride intermediate.[8] The final step involves the nucleophilic coupling of this intermediate with methyl 2-amino-3-chlorobenzoate.[8] A more general synthesis pathway involves the condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.[7]
Caption: General synthesis workflow for this compound-methyl.
Experimental Protocols
This protocol is based on the methodology for determining residues of this compound-methyl in water.[12]
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
A water sample is passed through a C18 solid-phase extraction (SPE) column to adsorb this compound-methyl.
-
The column is then washed to remove interfering substances.
-
This compound-methyl is eluted from the SPE column using 5.0 mL of acetonitrile.[12]
2. Derivatization:
-
The eluate is evaporated to dryness under a stream of nitrogen at 50 °C.[12]
-
The residue is reconstituted in 1 mL of acetone, and 25 µL of triethylamine (B128534) is added.[12]
-
The sample is then derivatized to a more volatile form suitable for GC analysis (the specific derivatizing agent is not detailed in the summary but is a crucial step for compounds like this compound-methyl).
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a mass selective detector (MSD).[12]
-
The analysis is performed using capillary gas chromatography.[12]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify characteristic ions of the derivatized this compound-methyl.[12]
4. Quantification and Confirmation:
-
A calibration curve is generated using standards of known concentrations.[12]
-
The concentration of this compound-methyl in the sample is determined by comparing its peak area to the calibration curve.[12]
-
The presence of this compound-methyl is confirmed by comparing the ratio of quantifier and qualifier ions to that of a known standard.[12]
This is a general protocol for the analysis of the triazolopyrimidine sulfoanilide herbicide family, including this compound-methyl, in environmental samples.[13]
1. Sample Extraction:
-
Water Samples: Acidify the water sample and pass it through a C18 SPE cartridge. Elute the herbicides with a suitable organic solvent.
-
Soil Samples: Extract the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water). The extract may require a clean-up step using SPE.
2. HPLC Analysis:
-
Chromatographic Column: A C18 monolithic column is used for rapid separation.[13]
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid is used as the mobile phase.[13] The gradient or isocratic conditions are optimized to achieve good separation of the target analytes.
-
Flow Rate: A high flow rate (e.g., 5 mL/min) can be used with monolithic columns to reduce analysis time.[13]
-
Detection: UV detection is employed at a wavelength where the herbicides exhibit strong absorbance.[13]
3. Quantification:
-
Prepare a series of calibration standards of the herbicides in a solvent that mimics the final sample extract.
-
Inject the standards and the samples into the HPLC system.
-
Quantify the herbicides in the samples by comparing their peak areas with the calibration curve.[13] The limit of detection for this class of compounds can be in the low µg/L range.[13]
Environmental Fate and Ecotoxicity
This compound-methyl has a moderate solubility in water and is non-volatile.[8] It is susceptible to photolysis in aquatic systems.[2][8] In soil, it is generally not persistent.[8] Due to its mobility, there is a potential for leaching into groundwater in certain soil types.[8][14] It has low mammalian toxicity but can be more toxic to fish, aquatic plants, algae, and earthworms.[8]
Conclusion
This compound-methyl is an effective herbicide with a well-understood mechanism of action. Its chemical and physical properties dictate its environmental behavior and the analytical methods required for its detection. The provided protocols offer a starting point for the quantitative analysis of this compound in environmental matrices. Further research into its metabolic pathways and potential for resistance development in weeds is crucial for its continued and sustainable use in agriculture.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-methyl - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. This compound | C14H11ClFN5O5S | CID 22235201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound-methyl|lookchem [lookchem.com]
- 11. This compound [sitem.herts.ac.uk]
- 12. epa.gov [epa.gov]
- 13. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
An In-Depth Technical Guide to the Cloransulam Acetolactate Synthase (ALS) Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloransulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a pivotal role in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. This technical guide provides a comprehensive overview of the this compound-ALS inhibition pathway, including the mechanism of action, the structure and function of the ALS enzyme, the branched-chain amino acid biosynthesis pathway, and the molecular basis of resistance. Detailed experimental protocols for key assays and quantitative data on this compound's inhibitory activity are also presented to support further research and development in this area.
Introduction
Acetolactate synthase (ALS) is a critical enzyme found in plants, bacteria, fungi, and archaea, but absent in animals.[1] This unique distribution makes it an ideal target for the development of selective herbicides with low mammalian toxicity.[2][3] This compound-methyl (B1669235), a widely used herbicide, effectively controls broadleaf weeds in crops such as soybeans by specifically targeting and inhibiting this enzyme.[4][5][6][7] Its mode of action involves the disruption of the synthesis of essential branched-chain amino acids, leading to a cascade of physiological events that culminate in plant death.[5] Understanding the intricacies of the this compound-ALS inhibition pathway is crucial for developing new herbicidal compounds, managing herbicide resistance, and engineering crop tolerance.
The Branched-Chain Amino Acid Biosynthesis Pathway
The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants, originating from pyruvate (B1213749) and threonine. Acetolactate synthase (ALS) catalyzes the first committed step in this pathway.[1]
The pathway can be summarized as follows:
-
For Valine and Leucine: ALS catalyzes the condensation of two pyruvate molecules to form 2-acetolactate (B3167203).
-
For Isoleucine: ALS catalyzes the condensation of pyruvate and 2-oxobutanoate (B1229078) (derived from threonine) to form 2-aceto-2-hydroxybutanoate.
Following the initial step catalyzed by ALS, a series of enzymatic reactions leads to the formation of the final branched-chain amino acids. The inhibition of ALS effectively blocks the entire pathway, leading to a deficiency in these crucial amino acids.
The Target Enzyme: Acetolactate Synthase (ALS)
Structure and Function
Acetolactate synthase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that functions as a homodimer or homotetramer. Each monomer consists of three domains: α, β, and γ. The active site is located at the interface between two monomers and contains the cofactors FAD and TPP, which are essential for catalysis. While FAD is present, the reaction catalyzed by ALS does not involve a net redox change.
Mechanism of this compound Inhibition
This compound is a non-competitive or slow, tight-binding inhibitor of ALS. It does not bind to the active site where the substrates (pyruvate and 2-oxobutanoate) bind. Instead, it binds to a regulatory site on the enzyme, which is believed to be the binding site for the feedback inhibitors valine and leucine.[8][9][10] This allosteric binding induces a conformational change in the enzyme that prevents the catalytic reaction from proceeding, thus blocking the production of 2-acetolactate and 2-aceto-2-hydroxybutanoate. The binding of this compound is highly specific and occurs at very low concentrations.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound is typically quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50) or the herbicide dose required to reduce plant fresh weight by 50% (GR50). These values can vary significantly between susceptible and resistant plant biotypes.
| Plant Species | Biotype | Parameter | Value | Resistance Factor (R/S) | Reference |
| Erigeron sumatrensis | Susceptible (S) | GR50 | 3.1 g ai/ha | - | [11] |
| Erigeron sumatrensis | Resistant (R) | GR50 | 42.7 g ai/ha | 13.8 | [11] |
| Conyza canadensis | Susceptible (S) | GR50 | - | - | [12] |
| Conyza canadensis | Resistant (R) | GR50 | - | 32 - 168 | [12] |
Molecular Basis of Resistance
Widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. The primary mechanism of resistance is target-site modification, where a point mutation in the ALS gene results in an amino acid substitution in the enzyme. This change reduces the binding affinity of the herbicide to the regulatory site, rendering the enzyme less sensitive to inhibition.
Common mutations conferring resistance to ALS inhibitors, including triazolopyrimidines, occur at specific conserved amino acid positions, most notably Proline-197 and Tryptophan-574 (numbering based on the Arabidopsis thaliana ALS sequence).[11]
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Enzyme Activity Assay
This assay measures the activity of ALS by quantifying the formation of its product, acetolactate, which is then converted to acetoin (B143602) for colorimetric detection.
Materials:
-
Plant tissue (young, actively growing leaves)
-
Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD.
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.5), 20 mM sodium pyruvate, 0.5 mM TPP, 0.5 mM MgCl₂, 10 µM FAD.
-
This compound-methyl stock solution (in DMSO) and serial dilutions.
-
Stopping Solution: 6 N H₂SO₄.
-
Creatine (B1669601) solution (0.5% w/v in water).
-
α-naphthol solution (5% w/v in 2.5 N NaOH).
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a microplate, combine the assay buffer, enzyme extract, and various concentrations of this compound-methyl (or DMSO for control).
-
Initiate the reaction by adding the substrate (pyruvate is already in the assay buffer).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding the stopping solution.
-
Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.
-
-
Colorimetric Detection:
-
Add creatine solution followed by α-naphthol solution to each well.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantification of Branched-Chain Amino Acids by HPLC
This method is used to determine the in vivo effect of this compound on the synthesis of branched-chain amino acids.
Materials:
-
Plant tissue (treated with this compound and control).
-
Extraction Solvent: 80% (v/v) ethanol.
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA).
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
Mobile phases (e.g., acetate (B1210297) buffer and methanol (B129727) gradient).
Procedure:
-
Extraction:
-
Grind plant tissue in liquid nitrogen and extract with the extraction solvent.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Mix the extract with the derivatizing agent to form fluorescent derivatives of the amino acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution on the C18 column.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing with known standards.
-
Compare the levels of BCAAs in treated and untreated plants.
-
Conclusion
This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a key enzyme in the essential branched-chain amino acid biosynthesis pathway. Its allosteric mode of inhibition at the regulatory site of the enzyme provides a high degree of selectivity. The emergence of target-site resistance, primarily through mutations at conserved amino acid residues, poses a significant challenge to the long-term efficacy of this compound and other ALS inhibitors. A thorough understanding of the molecular interactions within the this compound-ALS pathway, supported by robust experimental data, is essential for the development of novel herbicidal strategies and effective resistance management programs. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working in this critical area of agricultural science and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. This compound-methyl | TargetMol [targetmol.com]
- 7. This compound-methyl - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Response of Horseweed Biotypes to Foliar Applications of this compound-methyl and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
Environmental Fate and Degradation of Cloransulam in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloransulam-methyl (B1669235) is a post-emergence herbicide widely used for the control of broadleaf weeds, particularly in soybean crops.[1][2] Its efficacy is attributed to the inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3] Understanding the environmental fate and degradation of this compound in soil is paramount for assessing its potential ecological impact, ensuring sustainable agricultural practices, and informing regulatory decisions. This technical guide provides an in-depth overview of the degradation pathways, influencing factors, and experimental methodologies used to study the environmental persistence of this compound in the soil matrix.
Physicochemical Properties and Mobility
This compound-methyl is a non-volatile chemical with moderate aqueous solubility that is pH-dependent.[1][4] It is the methyl ester of the active acid, this compound.[5] The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound-methyl has been reported to range from 54.4 to 915 mL/g, with higher values observed in more acidic soils.[1] This range suggests that its mobility in soil can vary from low to moderate.[1] Despite a suggestion of low to moderate mobility based on its Koc and solubility, the U.S. Environmental Protection Agency (EPA) has classified this compound-methyl as highly mobile.[1] Sorption to soil particles tends to increase with time.[5]
Degradation of this compound in Soil
The degradation of this compound in soil is a multifaceted process involving biotic and abiotic pathways. The primary mechanism of dissipation is microbial degradation.[1]
Microbial Degradation
Microbial activity is the principal driver of this compound-methyl degradation in soil.[1] Studies have demonstrated that the degradation rate decreases significantly in sterilized soil, highlighting the critical role of soil microorganisms.[5] The degradation often follows a biphasic pattern.[5]
The major metabolites identified from the microbial degradation of this compound-methyl are:
-
This compound: The corresponding carboxylic acid formed by the hydrolysis of the methyl ester.
-
5-hydroxythis compound-methyl: A hydroxylated form of the parent compound.
-
5-hydroxythis compound: The hydroxylated carboxylic acid metabolite.[5]
Mineralization of the applied this compound-methyl, measured by the evolution of ¹⁴CO₂, can account for up to 10% of the applied radioactivity over a period of 357 days.[5]
Abiotic Degradation
Hydrolysis: The hydrolysis of this compound-methyl is pH-dependent. In aqueous solutions, the half-life is reported to be greater than 365 days at pH 5, between 118 and 231 days at pH 7, and 3 days at pH 9.[5] In a soil slurry with a pH of approximately 6.5, a hydrolysis half-life of 67 days has been reported.[5]
Photolysis: Photodegradation can contribute to the dissipation of this compound-methyl, particularly on the soil surface. The photolysis half-life of this compound-methyl on a moist soil surface has been reported to be 13 days.[5] In aqueous solutions, photolysis is much more rapid, with a reported half-life of 54 minutes.[4][5]
Quantitative Data on this compound Degradation
The persistence of this compound in soil is quantified by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data for this compound-methyl's degradation and mobility in soil.
Table 1: Soil Half-Life (DT₅₀) of this compound-methyl
| Condition | Soil Type | DT₅₀ (days) | Kinetic Model | Reference |
| Field Studies | Not specified | 8 - 10 | Not specified | [1] |
| Aerobic Laboratory | Cecil Loamy Sand | 9 | Two-compartment | [5] |
| Aerobic Laboratory | Hanford Loam | 13 | Two-compartment | [5] |
| Aerobic Laboratory | Cecil Loamy Sand | 16 | First-order | [5] |
| Aerobic Laboratory | Hanford Loam | 21 | First-order | [5] |
| Aerobic Laboratory | 16 different soils | 13 - 28 | Apparent first-order | [6] |
| Field Studies | Three experimental sites in China | 0.44 - 5.53 | First-order & Two-compartment | [7] |
| Moist Soil Surface (Photolysis) | Not specified | 13 | Not specified | [5] |
Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound-methyl
| Soil Condition | Koc (mL/g) | Reference |
| Various acidic soils | 54.4 - 915 | [1] |
| 16 different soil types (55-day incubation) | 12 - 262 | [5] |
Factors Influencing Degradation
Several environmental factors significantly influence the rate and extent of this compound degradation in soil.
-
Temperature: Higher temperatures generally accelerate the rate of microbial degradation. Degradation rates have been observed to decrease approximately 10-fold when the temperature is lowered to 5°C.[5]
-
Soil Moisture: Adequate soil moisture is crucial for microbial activity. Increased soil moisture has been shown to enhance the mineralization of this compound-methyl in some soil types.[7]
-
Soil pH: Soil pH affects both the chemical stability (hydrolysis) and the bioavailability of this compound-methyl to microorganisms. Greater adsorption is observed at lower pH.[5] For triazolopyrimidine herbicides like this compound, increased persistence is generally observed at lower soil pH due to increased association with soil organic matter, making it less available for microbial degradation.[8]
-
Organic Matter: Soil organic matter content influences the adsorption of this compound-methyl. Higher organic matter content can lead to increased sorption, which may reduce its bioavailability for microbial degradation and leaching.[9][10]
Experimental Protocols
The study of this compound's environmental fate in soil follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.
Aerobic Soil Metabolism Study (Adapted from OECD 307)
Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.
Methodology:
-
Soil Selection and Preparation:
-
Select representative agricultural soils, characterized for texture, pH, organic carbon content, and microbial biomass.
-
Sieve fresh soil (e.g., through a 2 mm mesh) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.
-
-
Test Substance Application:
-
Prepare a stock solution of ¹⁴C-labeled this compound-methyl in a suitable solvent.
-
Apply the test substance to the soil samples at a rate equivalent to the maximum recommended field application rate. Ensure uniform distribution.
-
-
Incubation:
-
Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and CO₂.
-
Incubate the samples in the dark at a constant temperature.
-
Maintain aerobic conditions by continuously supplying humidified air.
-
Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.
-
-
Sampling and Analysis:
-
Collect duplicate soil samples at pre-determined intervals over the study period (e.g., up to 120 days).
-
Analyze the trapping solutions for ¹⁴CO₂ (via liquid scintillation counting) and volatile organic compounds.
-
Extract the soil samples using appropriate solvents (e.g., acidified acetone).[11]
-
Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the amount of non-extractable (bound) residues remaining in the soil after extraction.
-
Soil Photolysis Study
Objective: To determine the rate of photodegradation of this compound on the soil surface.
Methodology:
-
Soil Preparation:
-
Prepare thin layers of sieved, air-dried soil on a suitable support (e.g., glass plates).
-
Adjust the soil moisture content to a defined level.
-
-
Test Substance Application:
-
Apply a uniform layer of ¹⁴C-labeled this compound-methyl to the soil surface.
-
-
Irradiation:
-
Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature and humidity during the exposure period.
-
Include dark control samples that are incubated under the same conditions but shielded from light.
-
-
Sampling and Analysis:
-
Collect samples at various time intervals.
-
Extract the soil and analyze for the parent compound and photoproducts using chromatographic techniques as described for the metabolism study.
-
Visualizations
Caption: Degradation pathway of this compound-methyl in soil.
Caption: Experimental workflow for a soil degradation study.
Caption: Influence of environmental factors on this compound degradation.
Conclusion
The environmental fate of this compound in soil is predominantly governed by microbial degradation, leading to a relatively short persistence under favorable conditions. The primary degradation pathway involves hydrolysis of the methyl ester to form this compound, followed by hydroxylation and eventual mineralization. The rate of these processes is significantly influenced by soil temperature, moisture, pH, and organic matter content. While photolysis can contribute to degradation on the soil surface, its overall impact is likely less significant than microbial processes within the soil profile. A thorough understanding of these degradation dynamics, obtained through standardized experimental protocols, is essential for the responsible management and risk assessment of this herbicide in agricultural systems.
References
- 1. isws.illinois.edu [isws.illinois.edu]
- 2. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 4. This compound-methyl - Wikipedia [en.wikipedia.org]
- 5. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. micronaag.com [micronaag.com]
- 9. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 10. scielo.br [scielo.br]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Cloransulam Toxicology Profile in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of cloransulam in non-target organisms. This compound, the active metabolite of the herbicide this compound-methyl, is designed to control broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] While exhibiting high efficacy against target weeds, understanding its potential impact on non-target organisms is crucial for a thorough environmental risk assessment. This document summarizes key toxicological endpoints, details the experimental protocols used for their determination, and visualizes the herbicide's mechanism of action and representative testing workflows. All quantitative data are presented in standardized tables for clarity and comparative analysis.
Mechanism of Action
This compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in plants.[2][3] By blocking ALS, this compound disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants.[4] This pathway is absent in animals, contributing to the herbicide's selective toxicity.[5]
Toxicology Profile in Non-Target Organisms
The following sections present a summary of the toxicological data for this compound-methyl, the active ingredient that degrades to this compound, in various non-target organisms.
Aquatic Organisms
This compound-methyl exhibits variable toxicity to aquatic organisms. It is generally more toxic to aquatic plants and algae than to fish and aquatic invertebrates.[1]
Table 1: Acute and Chronic Toxicity of this compound-methyl to Aquatic Organisms
| Organism | Species | Endpoint | Value (mg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 86 | [6] |
| Lepomis macrochirus (Bluegill) | 96-h LC50 | >45.8 | ||
| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-h EC50 | 163 | [6] |
| Eastern Oyster | 96-h EC50 (shell deposition) | >111 | [7] | |
| Eastern Oyster | 96-h NOAEC (shell deposition) | <111 | [7] | |
| Algae | Pseudokirchneriella subcapitata | 72-h EC50 (growth inhibition) | 0.0035 | [6] |
| Aquatic Plants | Lemna gibba | - | - |
Terrestrial Invertebrates
Table 2: Toxicity of this compound-methyl to Terrestrial Invertebrates
| Organism | Species | Endpoint | Value | Reference |
| Earthworms | Eisenia fetida | - | - | |
| Honeybees | Apis mellifera | - | - |
Avian Species
This compound-methyl demonstrates low toxicity to avian species in both acute oral and dietary studies.
Table 3: Toxicity of this compound-methyl to Avian Species
| Organism | Species | Endpoint | Value | Reference |
| Birds | Colinus virginianus (Bobwhite Quail) | Dietary LC50 (5 days) | >5620 ppm | [7] |
| Anas platyrhynchos (Mallard Duck) | Dietary LC50 (5 days) | >5620 ppm |
Mammals
This compound-methyl exhibits low acute toxicity in mammalian models.
Table 4: Acute Toxicity of this compound-methyl to Mammals
| Organism | Species | Endpoint | Value (mg/kg) | Reference |
| Mammals | Rat | Oral LD50 | >5000 | [7] |
| Rabbit | Dermal LD50 | >2000 | [7] | |
| Rat | Inhalation LC50 (4h) | >3.77 mg/L | [6] |
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.
Aquatic Toxicity Testing
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[8][9]
-
Test Organism: Typically Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish).[10][11]
-
Test Design: Fish are exposed to a range of at least five concentrations of the test substance in a geometric series. A control group is also maintained.[10] The test can be static (no renewal of the test solution), semi-static (renewal at specific intervals), or flow-through.[10]
-
Test Conditions: Temperature, pH, dissolved oxygen, and other water quality parameters are monitored and maintained within specific limits.[10]
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[8]
-
Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated for each observation period.[9]
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Test Design: Daphnids are exposed to at least five concentrations of the test substance. A control group is run in parallel. The test is typically static.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The 48-hour EC50 for immobilisation is calculated.
This test evaluates the effect of a substance on the growth of freshwater algae.[12]
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata.[13]
-
Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations for 72 hours.[12]
-
Observations: Algal growth is measured over time, typically by cell counts or spectrophotometry.[12]
-
Endpoint: The EC50 for growth inhibition is determined, representing the concentration that causes a 50% reduction in algal growth compared to the control.[12]
This test assesses the toxicity of a substance to the aquatic plant Lemna (duckweed).[14][15]
-
Test Organism: Lemna gibba or Lemna minor.[14]
-
Test Design: Plants are exposed to a range of concentrations of the test substance for seven days.[14]
-
Observations: The number of fronds is counted, and other growth parameters like frond area or dry weight may also be measured.[14]
-
Endpoint: The EC50 for the inhibition of growth rate or yield is calculated.[16]
Terrestrial Ecotoxicity Testing
This test determines the acute toxicity of a substance to earthworms.[17]
-
Test Organism: Eisenia fetida.[18]
-
Test Design: The test can be conducted as a filter paper contact test or an artificial soil test. In the artificial soil test, earthworms are exposed to soil treated with a range of concentrations of the test substance for 14 days.[18][19]
-
Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[20]
-
Endpoint: The 14-day LC50 for mortality is determined.[20]
These tests evaluate the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to honeybees.[21][22]
-
Test Organism: Adult worker honeybees (Apis mellifera).[23]
-
Test Design (Oral): Bees are fed a sucrose (B13894) solution containing the test substance at various concentrations.[21]
-
Test Design (Contact): The test substance is applied directly to the dorsal thorax of the bees.[23]
-
Observations: Mortality and any abnormal behavior are recorded for up to 96 hours.[21][22]
-
Endpoint: The LD50, the dose estimated to be lethal to 50% of the bees, is calculated for 24, 48, 72, and 96 hours.[24]
Conclusion
This compound, through its active form this compound-methyl, demonstrates a toxicological profile characterized by low acute toxicity to mammals and birds. In the aquatic environment, it shows a higher toxicity to algae and aquatic plants, consistent with its herbicidal mode of action, while being less toxic to fish and aquatic invertebrates. The data compiled in this guide, derived from standardized international protocols, provide a robust basis for the environmental risk assessment of this herbicide. Researchers and professionals in drug development can utilize this information to understand the potential off-target effects of ALS-inhibiting compounds and to inform the design of environmentally safer agricultural chemicals.
References
- 1. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huilichem.com [huilichem.com]
- 7. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. eurofins.com.au [eurofins.com.au]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 13. OECD 201: Our Technical Approach | Scymaris [scymaris.com]
- 14. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 19. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. content.fera.co.uk [content.fera.co.uk]
- 22. library.canberra.edu.au [library.canberra.edu.au]
- 23. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 24. oecd.org [oecd.org]
An In-depth Technical Guide on the Absorption, Translocation, and Metabolism of Cloransulam in Weeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloransulam-methyl (B1669235) is a systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Its efficacy is contingent on its absorption by target weeds, translocation to its site of action, and the rate at which it is metabolized. This technical guide provides a comprehensive overview of these three critical processes in various weed species. It synthesizes quantitative data from multiple studies, details the experimental protocols for investigating these phenomena, and visualizes the key pathways and workflows. Understanding these mechanisms is crucial for optimizing herbicide efficacy, managing resistance, and developing new weed control strategies. This compound-methyl functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids, leading to the cessation of cell division and growth in susceptible weeds[1].
Absorption of this compound
The journey of this compound into a weed begins with its absorption, primarily through the foliage. The efficiency of this process is influenced by the weed species, environmental conditions, and the formulation of the herbicide.
Quantitative Data on this compound Absorption
The rate and extent of this compound absorption vary significantly among different weed species. These differences can partially explain the varying susceptibility of weeds to the herbicide[2]. The following table summarizes quantitative data on the absorption of 14C-labeled this compound in several common weed species at various hours after treatment (HAT).
| Weed Species | 6 HAT (%) | 12 HAT (%) | 24 HAT (%) | 48 HAT (%) | 72 HAT (%) | 96 HAT (%) | Reference(s) |
| Entireleaf morningglory (Ipomoea hederacea var. integriuscula) | 46 | - | - | - | - | >60 | [3] |
| Palmer amaranth (B1665344) (Amaranthus palmeri) | - | - | - | - | - | >60 | [3] |
| Velvetleaf (Abutilon theophrasti) | - | - | - | - | - | - | [2][3] |
| Prickly sida (Sida spinosa) | 26 | - | - | No Increase | - | - | [2] |
| Common cocklebur (Xanthium strumarium) | - | - | - | - | - | - | [3] |
| Hemp sesbania (Sesbania exaltata) | - | - | - | - | - | - | [3] |
Note: Dashes (-) indicate that data was not provided for that specific time point in the cited sources.
Experimental Protocol for Absorption Studies
The following protocol outlines a standard method for quantifying the foliar absorption of this compound using a radiolabeled active ingredient.
Objective: To determine the rate and extent of 14C-cloransulam absorption in a target weed species.
Materials:
-
Target weed species grown to a specific growth stage (e.g., 3-4 leaf stage).
-
14C-cloransulam-methyl with a known specific activity.
-
Commercial formulation of this compound-methyl.
-
Adjuvants (e.g., crop oil concentrate), if required.
-
Micropipette.
-
Leaf-washing solution (e.g., acetone:water, 1:1 v/v).
-
Scintillation vials.
-
Liquid scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plant Preparation: Grow weeds in a controlled environment (e.g., greenhouse or growth chamber) to ensure uniformity.
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of 14C-cloransulam-methyl and any necessary adjuvants, mimicking field application rates.
-
Application: Apply a small, precise volume (e.g., 10 µL) of the treatment solution to the adaxial surface of a fully expanded leaf.
-
Harvesting: At predetermined time points (e.g., 6, 12, 24, 48, 72, and 96 HAT), excise the treated leaf.
-
Leaf Washing: To remove unabsorbed herbicide, wash the surface of the excised leaf with a known volume of a suitable solvent mixture.
-
Quantification of Unabsorbed Herbicide: Add an aliquot of the leaf wash solution to a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculation of Absorption: The amount of absorbed this compound is calculated by subtracting the amount of radioactivity recovered in the leaf wash from the total amount applied. Absorption is typically expressed as a percentage of the applied dose.
Translocation of this compound
Once absorbed, systemic herbicides like this compound must move within the plant to reach their site of action in the meristematic tissues. This movement, or translocation, occurs through the plant's vascular systems, primarily the phloem.
Quantitative Data on this compound Translocation
The extent of translocation is a critical factor in the overall efficacy of this compound. Limited translocation can result in reduced control, even with good absorption. The following table summarizes the translocation of 14C-cloransulam from the treated leaf to other parts of the plant.
| Weed Species | Time After Treatment (HAT) | Translocation (% of Absorbed) | Distribution | Reference(s) |
| Entireleaf morningglory (Ipomoea hederacea var. integriuscula) | 48 | 7.7 | Acropetal and basipetal | [3] |
| Hemp sesbania (Sesbania exaltata) | 48 | 14.4 | Acropetal and basipetal | [3] |
| Palmer amaranth (Amaranthus palmeri) | 6 - 96 | No significant increase after initial translocation | Primarily to shoot tissue | [3] |
| Pooled Weed Species | 96 | ~5.5 | ~2% acropetal, ~3% basipetal, ~0.5% roots | [3] |
Experimental Protocol for Translocation Studies
This protocol describes a method to quantify the movement of this compound within the plant following foliar application.
Objective: To determine the pattern and extent of 14C-cloransulam translocation in a target weed species.
Materials:
-
All materials listed for the absorption study.
-
Plant press or oven for drying plant material.
-
Biological oxidizer (combustion system).
-
14CO2 trapping solution.
Procedure:
-
Plant Treatment: Treat plants with 14C-cloransulam-methyl as described in the absorption protocol.
-
Harvesting: At specified time points, harvest the entire plant.
-
Sectioning: Separate the plant into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.
-
Leaf Wash: Wash the treated leaf to determine the amount of absorbed herbicide, as in the absorption study.
-
Sample Preparation: Dry and weigh each plant section.
-
Combustion: Oxidize each dried plant section in a biological oxidizer. This process converts the 14C in the plant tissue to 14CO2.
-
Quantification of Radioactivity: The 14CO2 is trapped in a special scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Calculation of Translocation: Translocation is calculated as the percentage of the total absorbed radioactivity that is recovered in all plant parts except the treated leaf.
Metabolism of this compound
The metabolic fate of this compound within a weed is a primary determinant of its selectivity and a common mechanism of resistance. Tolerant species can rapidly metabolize the herbicide into non-toxic forms, while susceptible species lack this capability.
Putative Metabolic Pathway of this compound in Weeds
While the precise metabolic pathways of this compound can vary between weed species, a general pathway can be proposed based on the metabolism of other sulfonylurea herbicides and related compounds. The primary metabolic routes are believed to involve hydroxylation, followed by conjugation with glucose or other molecules.
A study on the degradation of this compound-methyl in soil identified three main metabolites: this compound, 5-hydroxythis compound-methyl, and 5-hydroxythis compound[4]. This suggests that hydroxylation is a key metabolic step, likely mediated by cytochrome P450 monooxygenases. Following hydroxylation, the molecule can be further conjugated, for instance with glucose, to increase its water solubility and facilitate its sequestration in the vacuole. Glutathione S-transferases (GSTs) may also play a role in the detoxification of this compound, although specific conjugates have not yet been definitively identified in weeds.
Experimental Protocol for Metabolism Studies
This protocol provides a framework for identifying and quantifying this compound metabolites in plant tissues.
Objective: To characterize the metabolic fate of 14C-cloransulam-methyl in a target weed species.
Materials:
-
All materials for absorption and translocation studies.
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
Homogenizer.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
High-performance liquid chromatography (HPLC) system equipped with a radioactivity detector and/or a mass spectrometer (LC-MS).
-
Analytical standards of this compound-methyl and potential metabolites (if available).
Procedure:
-
Treatment and Harvest: Treat weeds with 14C-cloransulam-methyl and harvest at various time points.
-
Extraction: Homogenize the plant tissue in a suitable solvent to extract the parent herbicide and its metabolites.
-
Cleanup: Centrifuge the homogenate and pass the supernatant through an SPE cartridge to remove interfering substances.
-
Analysis by HPLC: Inject the cleaned extract into an HPLC system.
-
Metabolite Separation: Use a suitable column and mobile phase gradient to separate this compound-methyl from its metabolites.
-
Detection and Quantification: A radioactivity detector will quantify the amount of 14C in each peak, corresponding to the parent compound and its metabolites.
-
Identification: If coupled with a mass spectrometer, the mass-to-charge ratio of each peak can be determined to aid in the identification of the metabolites.
-
-
Data Analysis: Express the amount of each metabolite as a percentage of the total radioactivity recovered.
Conclusion
The efficacy of this compound is a multifaceted process governed by the interplay of absorption, translocation, and metabolism within the target weed. Differential rates of these processes are a major contributor to the selective control of broadleaf weeds in crops and the evolution of herbicide resistance. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these mechanisms further. A deeper understanding of how weeds handle this compound will be instrumental in developing more effective and sustainable weed management programs. Future research should focus on elucidating the specific enzymes and genes involved in this compound metabolism in resistant weed biotypes to enable the development of targeted resistance management strategies.
References
- 1. Characterization of Wisconsin Giant Ragweed (Ambrosia trifida) Resistant to this compound | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) with 2,4-D Followed by Pre-Emergence or Post-Emergence Herbicides in Glyphosate-Resistant Soybean (Glycine max L.) [scirp.org]
The Dawn of a New Herbicide: A Technical Guide to the Discovery and Synthesis of Cloransulam-methyl
Introduction
Cloransulam-methyl (B1669235), a potent herbicide developed by Dow AgroSciences (now Corteva Agriscience), represents a significant advancement in the control of broadleaf weeds in soybean and other crops.[1][2] As a member of the triazolopyrimidine sulfonanilide chemical family, its efficacy stems from the targeted inhibition of a key enzyme in plant growth, offering selective weed management and contributing to improved crop yields.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound-methyl, tailored for researchers, scientists, and professionals in the field of drug development and agrochemistry.
Discovery and Development
The journey to discover this compound-methyl was part of a broader effort to identify novel herbicides with high efficacy at low application rates and a favorable toxicological profile.[3] It emerged from structure-activity relationship studies of the triazolopyrimidine sulfonamide class of compounds, which were known to inhibit the acetolactate synthase (ALS) enzyme.[3][4] this compound-methyl was first registered for use in the United States in 1998.[5]
Chemical Synthesis
The commercial synthesis of this compound-methyl is a multi-step process that involves the careful construction of its two key heterocyclic and aromatic moieties, followed by their condensation.[5] The overall synthesis can be broken down into three main stages: the preparation of the triazolopyrimidine core, the synthesis of the substituted aniline (B41778) component, and the final condensation to yield the active ingredient.
Synthesis of Key Intermediates
1. 5-Ethoxy-7-fluoro-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride:
The synthesis of this crucial intermediate begins with the construction of the 5-ethoxy-7-fluoro-[6][7][8]triazolo[1,5-c]pyrimidine core. This is typically achieved through the cyclocondensation of 3-amino-1,2,4-triazole with a suitably substituted pyrimidine (B1678525) derivative in the presence of a base and a solvent such as ethanol (B145695) or dimethylformamide (DMF) at elevated temperatures.[5] The resulting triazolopyrimidine core is then subjected to chlorosulfonation using an agent like chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group at the 2-position.[5]
2. Methyl 2-amino-3-chlorobenzoate:
The synthesis of this aniline derivative has been described in the literature. A common route involves the esterification of 2-amino-3-chlorobenzoic acid.
Final Condensation Reaction
The final step in the synthesis of this compound-methyl is the nucleophilic coupling of 5-ethoxy-7-fluoro-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with methyl 2-amino-3-chlorobenzoate.[1][5] This condensation reaction is typically carried out in a basic medium, using a base such as pyridine (B92270) or triethylamine (B128534) in a solvent like dichloromethane, to yield the final sulfonamide product.[5]
Experimental Protocols
While specific, detailed industrial synthesis protocols are proprietary, the following represents a generalized experimental procedure based on available literature for the key synthetic steps.
Table 1: Generalized Experimental Protocols for this compound-methyl Synthesis
| Step | Reaction | Reagents and Solvents | General Conditions |
| 1 | Formation of 5-Ethoxy-7-fluoro-[6][8]triazolo[1,5-c]pyrimidine-2(3H)-thione | 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione, Sodium ethoxide, Absolute ethanol | The reaction is initiated at 0°C with vigorous stirring and cooling. The mixture is then stirred at a temperature below 10°C for several hours to complete the reaction.[9] |
| 2 | Chlorosulfonation of the Triazolopyrimidine Core | 5-Ethoxy-7-fluoro-[6][8]triazolo[1,5-c]pyrimidine-2(3H)-thione, Chlorosulfonic acid or Thionyl chloride | This step involves the conversion of the thione to the sulfonyl chloride. Specific conditions are not detailed in the public literature. |
| 3 | Final Condensation | 5-Ethoxy-7-fluoro-[6][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride, Methyl 2-amino-3-chlorobenzoate, Pyridine or Triethylamine, Dichloromethane | The reaction is carried out in a basic medium to facilitate the nucleophilic substitution. The mixture is typically stirred at room temperature until the reaction is complete.[5] |
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound-methyl's herbicidal activity is derived from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][10] This enzyme is crucial for the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.[2][3][10] As animals obtain these amino acids from their diet, they lack the ALS enzyme, which contributes to the low mammalian toxicity of this compound-methyl.[3]
The Branched-Chain Amino Acid Biosynthesis Pathway
The inhibition of ALS disrupts the first committed step in the BCAA biosynthesis pathway. The pathway begins with pyruvate (B1213749) and α-ketobutyrate and proceeds through a series of enzymatic reactions to produce the final amino acids.
Caption: Branched-chain amino acid biosynthesis pathway.
By binding to the ALS enzyme, this compound-methyl prevents the condensation of two pyruvate molecules to form α-acetolactate or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate. This blockage leads to a deficiency in essential amino acids, ultimately causing the cessation of cell division and plant death.[2]
Herbicidal Activity and Efficacy
This compound-methyl is effective for the post-emergence control of a wide range of broadleaf weeds in soybeans.[1][5]
Table 2: Herbicidal Efficacy of this compound-methyl on Key Weed Species
| Weed Species | Common Name | Efficacy Data |
| Abutilon theophrasti | Velvetleaf | Effective control.[1] |
| Xanthium strumarium | Cocklebur | Effective control.[1] |
| Amaranthus spp. | Pigweed | Effective control.[1] |
| Ambrosia artemisiifolia | Common Ragweed | Controlled.[5] |
| Ipomoea spp. | Morningglory | Controlled.[5] |
| Chenopodium album | Lambsquarters | Controlled.[5] |
Note: Specific IC50 and EC50 values are not consistently reported in publicly available literature. The efficacy is generally described in terms of percentage control at specific application rates in field trials.
Experimental Protocol for Acetolactate Synthase (ALS) Inhibition Assay
To quantify the inhibitory effect of compounds like this compound-methyl on ALS, an in vitro enzyme assay is typically performed.
Caption: Experimental workflow for an ALS inhibition assay.
Table 3: Generalized Protocol for ALS Inhibition Assay
| Step | Procedure | Details |
| 1 | Enzyme Preparation | Extract ALS from a suitable plant source (e.g., etiolated corn seedlings). |
| 2 | Reaction Mixture | Prepare a reaction mixture containing assay buffer (pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and the enzyme extract. |
| 3 | Inhibition Assay | Add varying concentrations of this compound-methyl to the reaction mixture and pre-incubate. |
| 4 | Substrate Addition | Initiate the reaction by adding the substrate, pyruvate. |
| 5 | Incubation | Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period. |
| 6 | Reaction Termination and Decarboxylation | Stop the reaction with sulfuric acid and heat to convert acetolactate to acetoin. |
| 7 | Colorimetric Detection | Add creatine and α-naphthol to develop a colored complex with acetoin. |
| 8 | Measurement | Measure the absorbance of the solution at approximately 530 nm. |
| 9 | Data Analysis | Calculate the percent inhibition for each concentration and determine the IC50 value.[11][12] |
Conclusion
This compound-methyl stands as a testament to the power of targeted molecular design in modern herbicide development. Its discovery was a result of a systematic exploration of the triazolopyrimidine sulfonamide chemical space, leading to a highly effective inhibitor of the essential plant enzyme, acetolactate synthase. The synthesis of this complex molecule, while intricate, is a well-established industrial process. The detailed understanding of its mechanism of action not only explains its potent herbicidal activity but also provides a framework for the development of future generations of selective and environmentally compatible weed management solutions. This guide has provided a comprehensive overview of the key technical aspects of this compound-methyl, offering valuable insights for researchers and professionals in the agrochemical and life sciences sectors.
References
- 1. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 6. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and selectivity of this compound-methyl in postemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]
- 9. prepchem.com [prepchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Cloransulam and its Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of the herbicide cloransulam and its methyl ester, This compound-methyl (B1669235). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, environmental fate studies, and formulation science. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols, based on internationally recognized guidelines, are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts.
Introduction
This compound-methyl is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds, primarily in soybean crops.[1][2] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound-methyl effectively halts plant growth and development, leading to weed death.[3] The active species is the parent carboxylic acid, this compound, which is formed in situ from the hydrolysis of the methyl ester.[4]
Understanding the physicochemical properties of this compound and its esters is paramount for predicting their environmental fate, bioavailability, and for the development of effective and safe formulations. This guide provides key data and methodologies to support these endeavors.
Physicochemical Properties
This compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁ClFN₅O₅S | [5] |
| Molecular Weight | 415.8 g/mol | [5] |
| CAS Number | 159518-97-5 | [5] |
This compound-methyl
| Property | Value | Reference(s) |
| Appearance | Off-white solid with a slight mint odor | [1][6] |
| Molecular Formula | C₁₅H₁₃ClFN₅O₅S | [6] |
| Molecular Weight | 429.81 g/mol | [1] |
| CAS Number | 147150-35-4 | [6] |
| Melting Point | 216-218 °C | [1][6] |
| Density | 1.538 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 3.0 x 10⁻¹⁶ mm Hg (4.0 x 10⁻¹¹ mPa) at 25 °C | [1] |
| pKa | 4.81 | [6] |
| logP (Octanol-Water Partition Coefficient) | 1.12 (pH 5), -0.365 (pH 7), -1.24 (pH 8.5) | [6] |
Solubility of this compound-methyl
| Solvent | Solubility (mg/L) at 25 °C | Reference(s) |
| Water (pH 5) | 3 | [1][6] |
| Water (pH 7) | 184 | [1][6] |
| Acetone | 4360 | [6] |
| Acetonitrile | 550 | [6] |
| Dichloromethane | 3980 | [6] |
| Ethyl Acetate | 980 | [2] |
| Methanol | 470 | [2] |
| Hexane | < 10 | [6] |
| Octanol (B41247) | < 10 | [6] |
| Toluene | 14 | [6] |
Experimental Protocols
The determination of the physicochemical properties listed above is guided by standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.
Determination of Water Solubility (OECD 105)
This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method. The choice of method depends on the expected solubility of the compound.
-
Column Elution Method: Suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
-
Flask Method: Suitable for substances with higher solubility. A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with stirring. After equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Caption: Workflow for determining water solubility.
Determination of the Partition Coefficient (logP) (OECD 107, 117, 123)
The octanol-water partition coefficient (logP) is a measure of a chemical's lipophilicity. Several OECD guidelines are available for its determination.
-
Shake Flask Method (OECD 107): The test substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined. This method is suitable for logP values between -2 and 4.
-
HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value. The system is calibrated using reference substances with known logP values.
-
Slow-Stirring Method (OECD 123): This method is particularly suited for highly lipophilic substances (logP > 4). The octanol and water phases are gently stirred for an extended period to reach equilibrium without forming an emulsion.
Determination of Vapor Pressure (OECD 104)
This guideline outlines several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion methods. The choice of method depends on the expected vapor pressure range. For a substance with a very low vapor pressure like this compound-methyl, a gas saturation method would be appropriate. In this method, a carrier gas is passed over the substance at a known flow rate, and the amount of substance transported by the gas is determined.
Determination of the Dissociation Constant (pKa) (OECD 112)
The pKa is determined by measuring the pH of a solution containing a known concentration of the substance and titrating it with a standard acid or base. Spectrophotometric or conductometric methods can also be employed, where the change in absorbance or conductivity is measured as a function of pH.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound-methyl's herbicidal activity is due to the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. The inhibition of this crucial metabolic pathway leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of the susceptible plant.
Caption: Inhibition of ALS by this compound.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound and this compound-methyl, along with standardized experimental protocols for their determination. The data and methodologies presented are essential for a comprehensive understanding of the behavior of these compounds in various applications, from agricultural use to environmental risk assessment. The lack of publicly available data on other esters of this compound highlights an area for future research, which could involve the synthesis and characterization of these compounds to explore their potential properties and applications. The provided diagrams of the mechanism of action and experimental workflows serve as visual aids to complement the technical data and enhance understanding.
References
- 1. This compound-methyl - Wikipedia [en.wikipedia.org]
- 2. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C14H11ClFN5O5S | CID 22235201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mode of Action of Cloransulam on Branched-Chain Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloransulam, and more commonly its methyl ester form This compound-methyl (B1669235), is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1][2] Its herbicidal activity stems from the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants.[2] This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its impact on BCAA synthesis. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
This compound-methyl is widely used for the control of broadleaf weeds in various crops, notably soybeans.[2][3] It is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC), a designation for compounds that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal for the production of the essential amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, making it an ideal target for selective herbicides.[4][5] The inhibition of ALS by this compound leads to a deficiency in these vital amino acids, which in turn halts protein synthesis, cell division, and ultimately results in plant death.[2]
Molecular Mechanism of Action
The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (EC 2.2.1.6).[4][6] ALS catalyzes the initial committed step in the biosynthesis of the branched-chain amino acids:
-
The condensation of two pyruvate (B1213749) molecules to form α-acetolactate, a precursor for valine and leucine.
-
The condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[5]
By binding to the ALS enzyme, this compound blocks the entry of its substrates into the active site. This leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. The consequence of this depletion is the cessation of protein synthesis and cell division, manifesting as growth inhibition and eventual death of the susceptible plant.[2]
Enzyme Kinetics
Branched-Chain Amino Acid Synthesis Pathway
The biosynthesis of valine, leucine, and isoleucine is a multi-step pathway localized in the plastids of plant cells. The pathway is initiated by the action of ALS. A simplified diagram of this pathway is presented below.
Caption: Branched-chain amino acid biosynthesis pathway highlighting the site of inhibition by this compound.
Quantitative Data
The efficacy of an ALS inhibitor is typically quantified by its 50% inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. While specific IC50 values for this compound against purified ALS from various weed species are proprietary and not widely published, dose-response studies on whole plants provide valuable data on its herbicidal efficacy.
Table 1: Dose-Response of this compound-methyl on Various Weed Species
| Weed Species | Application Rate (g a.i./ha) | Control (%) | Reference |
| Conyza bonariensis (Horseweed) | 25 | < 80 | [7] |
| Conyza bonariensis (Horseweed) | 30 | < 80 | [7] |
| Conyza bonariensis (Horseweed) | 35 | 90.7 | [7] |
| Conyza bonariensis (Horseweed) | 40 | 87.0 | [7] |
| Acanthospermum hispidum | 20 | Efficient | [8] |
| Acanthospermum hispidum | 30 | Efficient | [8] |
| Acanthospermum hispidum | 40 | Efficient | [8] |
| Blainvillea latifolia | 20 | Efficient | [8] |
| Blainvillea latifolia | 30 | Efficient | [8] |
| Blainvillea latifolia | 40 | Efficient | [8] |
Note: "Efficient" control indicates a statistically significant reduction in weed biomass or population compared to an untreated control, as defined in the referenced study.
Experimental Protocols
The following is a generalized protocol for an in vitro acetolactate synthase (ALS) inhibition assay, adapted from various sources. This assay is fundamental for determining the IC50 value of an inhibitor like this compound.
In Vitro ALS Enzyme Inhibition Assay
Objective: To determine the concentration of this compound-methyl required to inhibit 50% of the activity of acetolactate synthase (IC50).
Principle: The activity of ALS is measured by quantifying the amount of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin (B143602) under acidic conditions. Acetoin then reacts with α-naphthol and creatine (B1669601) to form a colored complex, which can be measured spectrophotometrically. The reduction in color intensity in the presence of an inhibitor is proportional to the degree of enzyme inhibition.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible weed species)
-
Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, and 10 µM FAD.
-
Substrate Solution: 100 mM sodium pyruvate in 0.1 M potassium phosphate buffer (pH 7.5).
-
Inhibitor Stock Solution: this compound-methyl dissolved in a suitable solvent (e.g., DMSO) to a concentration of 10 mM. Serial dilutions are made from this stock.
-
Stopping Solution: 6 N H2SO4.
-
Color Reagent A: 0.5% (w/v) creatine in distilled water.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Microplate reader.
Procedure:
-
Enzyme Extraction:
-
Harvest fresh, young plant tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold extraction buffer (e.g., using a mortar and pestle or a homogenizer).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
50 µL of enzyme extract.
-
50 µL of various concentrations of this compound-methyl (or solvent control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of 6 N H2SO4 to each well.
-
Incubate the plate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
Add 50 µL of Color Reagent A to each well.
-
Add 50 µL of Color Reagent B to each well.
-
Incubate the plate at 60°C for 15 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound-methyl concentration using the formula: % Inhibition = (1 - (Absorbance of sample / Absorbance of control)) * 100
-
Plot the % inhibition against the logarithm of the this compound-methyl concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the inhibitor that produces 50% inhibition.
-
Caption: Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.
Conclusion
This compound is a highly effective herbicide that functions through the specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. This targeted mode of action provides excellent selectivity and efficacy against a wide range of broadleaf weeds. Understanding the molecular details of this inhibition, including the biochemical pathway and the kinetics of the enzyme-inhibitor interaction, is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity of this compound and other potential ALS inhibitors.
References
- 1. This compound-methyl - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound-methyl | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 8. Efficacy and selectivity of this compound-methyl in postemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]
The Environmental Fate of Cloransulam-Methyl: A Technical Guide to Soil Half-Life and Microbial Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of the herbicide cloransulam-methyl (B1669235), with a specific focus on its persistence in soil and the microbial processes that govern its degradation. This compound-methyl is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in soybean cultivation.[1][2] Understanding its behavior in the soil is critical for assessing its environmental impact and ensuring its safe and effective use.
Soil Half-Life of this compound-Methyl
The persistence of this compound-methyl in the soil is typically characterized by its half-life (DT50), the time it takes for 50% of the applied amount to dissipate. This dissipation is influenced by a combination of biotic and abiotic factors, with microbial degradation being the primary mechanism.[3]
Quantitative Summary of Soil Half-Life Data
The half-life of this compound-methyl in soil varies depending on environmental conditions such as soil type, temperature, and moisture. The following tables summarize the reported half-life values from various laboratory and field studies.
Table 1: Laboratory Aerobic Soil Half-Life of this compound-Methyl
| Soil Type | Temperature (°C) | Half-Life (days) | Kinetic Model | Reference |
| Cecil Loamy Sand | 25 | 9 | Two-Compartment | [1][4] |
| Hanford Loam | 25 | 13 | Two-Compartment | [1][4] |
| Cecil Loamy Sand | 25 | 16 | First-Order | [1][5] |
| Hanford Loam | 25 | 21 | First-Order | [1][5] |
| 16 Various Soils | 25 | 13 - 28 (mean: 18 ± 4) | Apparent First-Order | [1][4] |
| Drummer Silty Clay Loam | 5 - 50 | Dissipation increased with temperature | Not specified | [6] |
| Cisne Silt Loam | 5 - 50 | Dissipation increased with temperature | Not specified | [6] |
Table 2: Field Soil Half-Life of this compound-Methyl
| Location | Soil Type | Half-Life (days) | Kinetic Model | Reference |
| Mississippi, USA | Not specified | 2.5 | Two-Compartment | [7] |
| Indiana, USA | Not specified | 4.8 | Two-Compartment | [7] |
| Wisconsin, USA | Not specified | 4.8 | Two-Compartment | [7] |
| North Carolina, USA | Not specified | 11.2 | First-Order | [7] |
| Various Field Studies | Not specified | 8 - 10 | Not specified | [3] |
| Three sites in China | Not specified | 0.44 - 5.53 | First-Order & Two-Compartment | [8][9] |
Microbial Degradation of this compound-Methyl
The primary route of this compound-methyl dissipation in soil is through microbial degradation.[3] Studies have shown that its degradation is significantly slower in sterilized soil, highlighting the critical role of soil microorganisms.[4][5]
Degradation Pathway
The aerobic microbial degradation of this compound-methyl proceeds through a series of metabolic transformations. The initial and key steps involve the hydrolysis of the methyl ester to form this compound, followed by hydroxylation of the parent molecule or its demethylated metabolite.
The major identified metabolites in soil are:
-
This compound: The carboxylic acid derivative formed by the hydrolysis of the methyl ester of this compound-methyl.[1][4]
-
5-hydroxythis compound-methyl: A hydroxylated metabolite of the parent compound.[1][4]
-
5-hydroxythis compound: A hydroxylated metabolite of this compound.[1][4]
These metabolites are significantly less phytotoxic than the parent this compound-methyl.[1][4] Over time, a significant portion of the applied radiolabeled carbon can become incorporated into bound residues within the soil matrix, with up to 76% being reported.[1][4] Mineralization to CO2 also occurs, accounting for up to 10% of the applied herbicide.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide fate in the environment. The following sections outline typical experimental protocols for studying the soil half-life and degradation of this compound-methyl.
Aerobic Soil Metabolism Study Protocol
This protocol is based on methodologies described in aerobic soil metabolism studies.[1][4][10]
-
Soil Collection and Preparation:
-
Collect representative soil samples from the upper layer (e.g., 0-15 cm) of the target field sites.
-
Sieve the soil (e.g., through a 2-mm sieve) to remove stones and large organic debris.
-
Characterize the soil for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.
-
-
Test Substance Application:
-
Use radiolabeled this compound-methyl (e.g., [¹⁴C]this compound-methyl) to facilitate tracking of the parent compound and its metabolites.
-
Prepare a stock solution of the test substance in a suitable solvent.
-
Fortify a known mass of the prepared soil with the test substance to achieve the desired concentration (e.g., 66 ng/g).[1][4] Ensure even distribution.
-
-
Incubation:
-
Transfer the treated soil samples into incubation vessels (e.g., flow-through biometer flasks).
-
Adjust the soil moisture to a specific potential (e.g., 100 kPa).[4]
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).[1][4]
-
Maintain a continuous flow of humidified, CO₂-free air to ensure aerobic conditions.
-
Include traps for volatile organic compounds and ¹⁴CO₂ (e.g., ethylene (B1197577) glycol and potassium hydroxide (B78521) solutions) in the outflow gas stream.
-
-
Sampling and Analysis:
-
Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120, and 357 days).[1]
-
Analyze the trapping solutions for radioactivity at each sampling point.
-
Extract the soil samples with an appropriate solvent system (e.g., acetone (B3395972)/acetic acid).[1]
-
Quantify the parent compound and its metabolites in the soil extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Determine the amount of non-extractable (bound) residues by combustion analysis of the extracted soil.
-
-
Data Analysis:
-
Calculate the mass balance at each sampling interval to account for all applied radioactivity.
-
Determine the dissipation kinetics of this compound-methyl by fitting the concentration data to appropriate kinetic models (e.g., first-order or two-compartment models).[1][7]
-
Calculate the half-life (DT50) of the parent compound.
-
Analytical Methodology for Residue Determination
A common analytical approach for the quantification of this compound-methyl and its metabolites in soil involves sample extraction followed by instrumental analysis.
-
Extraction: Residues are extracted from soil using an acidified acetone solution. Magnesium acetate (B1210297) is added to precipitate the soil matrix. The extract is then concentrated and further acidified before being partitioned onto a solid-phase extraction (SPE) column (e.g., C18).[11]
-
Elution and Derivatization: The residues are eluted from the SPE column with acetonitrile. For analysis by Gas Chromatography (GC), the residues are often derivatized. For instance, they can be derivatized with triethyloxonium (B8711484) tetrafluoroborate (B81430) and triethylamine (B128534) to form N-ethyl-cloransulam-methyl and N-ethyl-cloransulam-ethyl, respectively.[11]
-
Cleanup: The derivatized residues are partitioned into a solution of methyl-tert-butyl ether (MTBE) in hexane, which is then passed through a silica (B1680970) gel SPE column for further cleanup.[11]
-
Analysis: The final extract is dissolved in a suitable solvent (e.g., toluene) containing an internal standard and analyzed by capillary gas chromatography with mass selective detection (GC/MSD).[11] Alternatively, modern methods utilize QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by LC-MS/MS detection, which offers high sensitivity and selectivity.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissipation dynamics and final residues of this compound-methyl in soybean and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Ecotoxicology of Cloransulam on Aquatic Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloransulam, and its more common methyl ester form This compound-methyl (B1669235), is a triazolopyrimidine sulfonamide herbicide widely used for the control of broadleaf weeds, particularly in soybean crops. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on non-target aquatic invertebrates. It synthesizes available toxicity data, details relevant experimental protocols for ecotoxicological assessment, and discusses the established mode of action, highlighting its specificity to plants and the resulting low toxicity profile for aquatic invertebrates.
Introduction
The extensive use of agricultural herbicides necessitates a thorough understanding of their potential impact on non-target organisms within aquatic ecosystems. Aquatic invertebrates are a cornerstone of these environments, playing critical roles in nutrient cycling, organic matter decomposition, and as a food source for higher trophic levels. This compound-methyl is recognized for its efficacy at low application rates and its low toxicity to animals[1]. This is primarily because its target enzyme, acetolactate synthase (ALS), is found in plants and microorganisms but is absent in animals[1]. This guide focuses on the ecotoxicological profile of this compound concerning aquatic invertebrates, providing quantitative data where available and outlining the methodologies for its assessment.
Acute and Chronic Toxicity to Aquatic Invertebrates
The available data consistently indicate a low level of acute and chronic toxicity of this compound-methyl to aquatic invertebrates[2]. Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have concluded that the likelihood of adverse effects on aquatic invertebrate populations from registered uses of this compound-methyl is low.
Quantitative Toxicity Data
Quantitative toxicity data for this compound-methyl on aquatic invertebrates is limited, with many studies reporting "non-definitive" endpoints, meaning that the highest concentrations tested did not produce a 50% effect level (LC50 or EC50). This in itself is an indicator of low toxicity.
| Species | Test Duration | Endpoint | Value (mg/L) | Source Quality |
| Daphnia magna (Water flea) | 48 hours | EC50 (Immobilisation) | 163 | Unverified data of known source |
| Estuarine/Marine Invertebrates | ||||
| Palaemonetes pugio (Grass shrimp) | 96 hours | LC50 (Mortality) | >121 | Verified Data |
| Crassostrea virginica (Eastern oyster) | 96 hours | EC50 (Shell Deposition) | >111 | Verified Data |
| Crassostrea virginica (Eastern oyster) | 96 hours | NOAEC (Shell Deposition) | <111 | Verified Data |
NOAEC: No Observed Adverse Effect Concentration
The EPA's Aquatic Life Benchmarks list a chronic value for the degradate 'this compound' for freshwater invertebrates, but not for the parent compound this compound-methyl[3].
Mode of Action
Primary Mode of Action in Target Organisms (Plants)
This compound-methyl's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[1][2]. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine[1]. By blocking this pathway, the herbicide halts cell division and growth in susceptible plants, ultimately leading to their death.
Relevance to Aquatic Invertebrates
The specificity of this compound-methyl's mode of action is the primary reason for its low toxicity to aquatic invertebrates. The acetolactate synthase enzyme is not present in animals, including aquatic invertebrates[1]. Therefore, the primary herbicidal mechanism of action is not relevant to these organisms. Any toxicity observed at very high concentrations is likely due to non-specific physiological stress rather than a targeted molecular interaction. Searches for alternative modes of action, such as neurotoxicity or disruption of the molting process, have not revealed any evidence for such effects from this compound-methyl.
Below is a conceptual diagram illustrating the specificity of this compound-methyl's mode of action.
Experimental Protocols for Ecotoxicological Assessment
Standardized protocols are essential for assessing the toxicity of substances like this compound-methyl to aquatic invertebrates. The following sections outline generalized methodologies based on established guidelines (e.g., OECD, EPA).
Acute Toxicity Testing with Daphnia magna
This test determines the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes immobilization in 50% (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Duration: 48 hours.
-
Test Conditions: Static or semi-static.
-
Test Vessels: Glass beakers.
-
Dilution Water: Reconstituted moderately hard freshwater.
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Number of Organisms: At least 20 daphnids per concentration, divided into replicates.
-
Observations: Immobilization and mortality are recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 and its 95% confidence intervals are calculated using probit analysis or other appropriate statistical methods.
Chronic Toxicity Testing with Daphnia magna
This longer-term test assesses the effects of a substance on the survival, growth, and reproduction of Daphnia magna.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Duration: 21 days.
-
Test Conditions: Semi-static renewal.
-
Endpoints: Survival, growth (length), and reproduction (number of offspring).
-
Data Analysis: Determination of the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).
Sediment Toxicity Testing with Chironomus riparius
This protocol is relevant for substances that may partition to sediment.
-
Test Organism: First-instar larvae of the midge Chironomus riparius.
-
Test Duration: 28 days.
-
Test System: Water-sediment systems.
-
Endpoints: Survival and emergence rate of the midges.
-
Data Analysis: Calculation of ECx values (e.g., EC10, EC20, EC50) for emergence and determination of NOEC/LOEC.
Below is a diagram illustrating a general experimental workflow for aquatic invertebrate toxicity testing.
Environmental Fate and Exposure Considerations
This compound-methyl is generally non-persistent in soil and degrades quickly in aquatic systems, primarily through photolysis[2]. It has a moderate aqueous solubility and, based on its chemical properties, may be mobile in certain soil types, potentially leading to leaching into groundwater[2]. However, its rapid degradation in water mitigates the potential for long-term exposure of aquatic organisms. Environmental risk assessments consider these fate properties alongside toxicity data to conclude a low overall risk to aquatic invertebrates under normal use conditions.
Conclusion
References
The Impact of Cloransulam on Soil Microbial Communities: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of the effects of the herbicide cloransulam on soil microbial communities. It summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the herbicide's impact on microbial processes.
Executive Summary
This compound, a triazolopyrimidine sulfonanilide herbicide, is widely used for broadleaf weed control. Its introduction into the soil ecosystem raises questions about its impact on non-target organisms, particularly the microbial communities that are vital for soil health and nutrient cycling. Research indicates that this compound can exert both stimulatory and inhibitory effects on soil microbes, influencing microbial biomass, enzyme activities, and the abundance of functional genes involved in key nutrient cycles. The nature and extent of these impacts are dependent on factors such as this compound concentration, soil type, and exposure duration. This document synthesizes the current understanding of these interactions to inform environmental risk assessment and future research.
Data Presentation: Quantitative Effects of this compound on Soil Microbial Parameters
The following tables summarize the reported effects of This compound-methyl (B1669235) on various soil microbial parameters. The data is compiled from studies investigating the herbicide's impact at different concentrations and over various incubation periods.
Table 1: Effect of this compound-methyl on Soil Enzyme Activities
| Enzyme Activity | This compound-methyl Concentration (mg kg⁻¹ soil) | Observation Period (Days) | Reported Effect | Citation |
| β-glucosidase | 2.5 | 7-56 | Activation of enzyme activity. | [1][2] |
| Urease | 0.05 | 7-56 | Activation of enzyme activity. | [1][2] |
| 0.5 | 7-56 | Activation of enzyme activity. | [1][2] | |
| 2.5 | 7-56 | No significant effect or potential inhibition (effect is concentration-dependent). | [1][2] | |
| Dehydrogenase | Not Specified | Not Specified | Strong correlation with this compound-methyl concentration, suggesting an impact on overall microbial activity. |
Table 2: Effect of this compound-methyl on Soil Microbial Community and Function
| Microbial Parameter | This compound-methyl Concentration (mg kg⁻¹ soil) | Observation Period (Days) | Reported Effect | Citation |
| Nitrification | 0.05 | 7-56 | Inhibition of the nitrification process. | [1][2] |
| Denitrification | 0.05 | 7-56 | Promotion of the denitrification process. | [1][2] |
| Pesticide Degrading Bacteria | 0.05, 0.5, 2.5 | 7-56 | Increased abundance of functional bacteria related to pesticide degradation. | [1][2] |
| Carbon Fixation | 0.5 (Diclosulam, a related herbicide) | 7-56 | Potential enhancement of microbial carbon fixation ability. | [1][2] |
| Soil Microbial Biomass | Not Specified | Not Specified | Herbicides can have transient effects on soil microbial biomass. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline standard protocols for key experiments used to assess the impact of this compound on soil microbial communities.
Soil Microcosm Setup and this compound Application
A laboratory microcosm study is a common approach to evaluate the effects of herbicides under controlled conditions.
Objective: To simulate the soil environment and assess the impact of different concentrations of this compound on microbial communities.
Materials:
-
Freshly collected field soil, sieved (2 mm) to remove large debris and homogenize.
-
This compound-methyl analytical standard.
-
Acetone or other suitable solvent.
-
Sterile deionized water.
-
Incubation containers (e.g., glass jars with loosely fitted lids to allow for gas exchange).
-
Incubator.
Procedure:
-
Soil Characterization: Analyze the physicochemical properties of the soil, including pH, organic matter content, texture, and nutrient levels.
-
Herbicide Stock Solution: Prepare a stock solution of this compound-methyl in a minimal amount of a suitable solvent.
-
Treatment Groups: Prepare several treatment groups with varying concentrations of this compound-methyl (e.g., 0, 0.05, 0.5, and 2.5 mg kg⁻¹ dry soil) and a control group with no herbicide.
-
Application: Apply the this compound-methyl solution evenly to the soil samples. For the control group, apply the same amount of solvent without the herbicide.
-
Moisture Adjustment: Adjust the moisture content of all soil samples to a specific water holding capacity (e.g., 60%) with sterile deionized water.
-
Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 56 days).
-
Sampling: Collect soil samples from each microcosm at predetermined time points (e.g., 7, 14, 28, 42, and 56 days) for various analyses.
Soil Enzyme Activity Assays
Soil enzymes are sensitive indicators of soil health and can be affected by herbicide application.
Objective: To quantify the activity of key soil enzymes involved in carbon and nitrogen cycling.
3.2.1. β-glucosidase Activity Assay
Principle: This assay measures the release of p-nitrophenol (PNP) from the substrate p-nitrophenyl-β-D-glucopyranoside (PNG).
Materials:
-
Soil samples.
-
Modified universal buffer (MUB).
-
p-nitrophenyl-β-D-glucopyranoside (PNG) solution.
-
CaCl₂ solution.
-
NaOH solution.
-
Toluene.
-
Spectrophotometer.
Procedure:
-
To 1 g of soil, add 0.25 ml of toluene, 4 ml of MUB, and 1 ml of PNG solution.
-
Incubate the mixture at 37°C for 1 hour.
-
After incubation, add 1 ml of CaCl₂ solution and 4 ml of NaOH solution to stop the reaction and develop the color.
-
Filter the suspension and measure the absorbance of the supernatant at 400 nm using a spectrophotometer.
-
Calculate the amount of PNP released based on a standard curve.
3.2.2. Urease Activity Assay
Principle: This assay quantifies the amount of ammonium (B1175870) (NH₄⁺) released from the hydrolysis of urea (B33335).
Materials:
-
Soil samples.
-
Urea solution.
-
KCl solution.
-
Indophenol (B113434) reagents.
-
Spectrophotometer.
Procedure:
-
To 5 g of soil, add 1 ml of urea solution and 9 ml of distilled water.
-
Incubate at 37°C for 24 hours.
-
Extract the ammonium by adding 50 ml of KCl solution and shaking for 30 minutes.
-
Filter the soil suspension.
-
Determine the concentration of NH₄⁺ in the filtrate colorimetrically using the indophenol blue method.
-
Measure the absorbance at 630 nm and calculate the urease activity based on a standard curve.
Soil DNA Extraction and High-Throughput Sequencing
Molecular techniques are used to analyze the diversity and composition of the soil microbial community.
Objective: To extract total DNA from soil samples and analyze the microbial community structure through sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi).
Materials:
-
Soil samples.
-
DNA extraction kit (e.g., MoBio PowerSoil DNA Isolation Kit or similar).
-
PCR thermocycler.
-
Primers for marker genes.
-
Gel electrophoresis equipment.
-
High-throughput sequencing platform (e.g., Illumina MiSeq).
Procedure:
-
DNA Extraction: Extract total genomic DNA from 0.25-0.5 g of soil using a commercial DNA extraction kit according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) followed by chemical lysis and purification steps to remove inhibitors like humic acids.
-
DNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
PCR Amplification: Amplify the desired marker gene (e.g., V3-V4 region of the 16S rRNA gene) using specific primers with barcode sequences for sample multiplexing.
-
Library Preparation: Purify the PCR products and prepare a DNA library for sequencing.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Process the raw sequencing data to filter low-quality reads, cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assign taxonomy. Analyze the data for microbial diversity, community composition, and statistical differences between treatment groups.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, visualize the experimental workflow for assessing this compound's impact and the logical relationships of its effects on soil microbial processes.
Caption: Experimental workflow for assessing the impact of this compound on soil microbial communities.
Caption: Logical relationships of this compound's effects on soil microbial processes.
Conclusion and Future Directions
The available evidence indicates that this compound can significantly influence the structure and function of soil microbial communities. The effects are multifaceted, ranging from the stimulation of certain microbial groups and enzymatic activities to the inhibition of key nutrient cycling processes like nitrification. These concentration-dependent effects highlight the complexity of herbicide-microbe interactions in the soil environment.
Future research should focus on:
-
Long-term studies: Assessing the chronic effects of repeated this compound applications on microbial community resilience and recovery.
-
Diverse soil types: Investigating the influence of different soil properties (e.g., organic matter content, pH, texture) on the impact of this compound.
-
Metagenomic and metatranscriptomic analyses: Moving beyond community structure to understand the functional gene expression and metabolic pathways affected by this compound.
-
Interactions with other agrochemicals: Evaluating the synergistic or antagonistic effects of this compound in combination with other pesticides and fertilizers.
A deeper understanding of these aspects will enable a more comprehensive environmental risk assessment and the development of sustainable agricultural practices that minimize the unintended consequences of herbicide use on soil ecosystems.
References
The Chemical Stability of Cloransulam in Aqueous Environments: A Technical Guide to its Photodegradation and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation and hydrolysis of cloransulam in aqueous solutions. This compound, a triazolopyrimidine sulfonylurea herbicide, is the active form of the more commonly applied This compound-methyl (B1669235). Understanding its stability in water is crucial for environmental risk assessment and for the development of robust analytical methods. This document details the experimental protocols for studying its degradation, presents available quantitative data, and illustrates the key degradation pathways.
Introduction to this compound's Aqueous Stability
This compound is known to be susceptible to photodegradation, a process driven by light, which is a primary degradation pathway in aquatic systems.[1] Conversely, while many sulfonylurea herbicides exhibit pH-dependent hydrolysis, this compound is generally considered to be less susceptible to hydrolysis under typical environmental conditions.[1] However, the rate of both processes is influenced by environmental factors such as pH, temperature, and the presence of sensitizing substances in the water.
Photodegradation of this compound in Aqueous Solutions
Photodegradation, or photolysis, involves the breakdown of a molecule by absorbing light energy. This process can occur through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter.
Quantitative Data on Photodegradation
While specific quantitative data for the photodegradation of this compound in aqueous solutions is limited in publicly available literature, studies on structurally similar triazolopyrimidine herbicides, such as florasulam (B129761), provide valuable insights into the expected kinetics. The photodegradation of these compounds typically follows pseudo-first-order kinetics.
For florasulam, the quantum yield for direct photodegradation in a sterile, buffered aqueous solution has been determined to be 0.096.[2] The quantum yield is a measure of the efficiency of a photochemical process. Based on this, the estimated half-life for direct photolysis in water during the summer at a latitude of 40°N is approximately 36 days.[2] However, in natural water systems containing photosensitizers, the half-life can be significantly shorter, with a measured half-life of 3.3 days for florasulam in a natural water system during the summer at 51.5°N latitude.[2] It is anticipated that this compound would exhibit similar photodegradation behavior.
Table 1: Illustrative Photodegradation Data for a Structurally Similar Triazolopyrimidine Herbicide (Florasulam) in Aqueous Solution
| Parameter | Condition | Value | Reference |
| Quantum Yield (Direct Photolysis) | Sterile, buffered aqueous solution | 0.096 | [2] |
| Estimated Half-life (Direct Photolysis) | Summer, 40°N latitude | 36 days | [2] |
| Measured Half-life (Direct + Indirect Photolysis) | Natural water, Summer, 51.5°N latitude | 3.3 days | [2] |
Experimental Protocol for Photodegradation Studies
The following protocol is a generalized procedure for determining the photodegradation rate and quantum yield of this compound in an aqueous solution, based on methodologies used for similar compounds.[2]
Objective: To determine the rate of direct photodegradation and the quantum yield of this compound in a buffered aqueous solution under controlled laboratory conditions.
Materials:
-
This compound analytical standard
-
Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9)
-
Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters)
-
Chemical actinometer (e.g., p-nitroanisole/pyridine) for measuring light intensity
-
Quartz or borosilicate glass reaction vessels
-
High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system
-
Water bath or other temperature control system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into the sterile, buffered aqueous solutions to achieve the desired initial concentration (e.g., 1-10 mg/L). Prepare a separate solution of the chemical actinometer.
-
Photoreactor Setup: Place the reaction vessels containing the this compound solutions and the actinometer solution in the photoreactor. Maintain a constant temperature (e.g., 25°C) using a water bath. Include dark controls (vessels wrapped in aluminum foil) to assess for any non-photolytic degradation.
-
Irradiation: Irradiate the samples with the light source. The duration of the experiment will depend on the expected degradation rate, but can range from several hours to days.
-
Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a formic acid modifier, and detection would be performed in negative ion mode, monitoring for the specific mass-to-charge ratio of the this compound parent ion and its fragments.
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = ln(2) / k.
-
Determine the light intensity within the photoreactor from the degradation of the chemical actinometer.
-
Calculate the quantum yield (Φ) using the measured degradation rate of this compound, the light intensity, and the molar absorptivity of this compound.
-
Hydrolysis of this compound in Aqueous Solutions
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH and temperature of the solution.
Quantitative Data on Hydrolysis
This compound is generally reported to be not susceptible to hydrolysis under normal environmental conditions.[1] However, like other sulfonylurea herbicides, its stability can be influenced by pH. Studies on the structurally similar herbicide diclosulam (B129774) have shown that its stability is lowest at an alkaline pH of 9.2, with a half-life of 10-11 days, compared to much longer half-lives at neutral and acidic pH.[3] This suggests that this compound's hydrolysis rate would likely increase under alkaline conditions.
Table 2: Illustrative Hydrolysis Data for a Structurally Similar Triazolopyrimidine Herbicide (Diclosulam) in Water
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4.0 | 25 | 75 - 79 | [3] |
| 7.0 | 25 | 64 - 70 | [3] |
| 9.2 | 25 | 10 - 11 | [3] |
Experimental Protocol for Hydrolysis Studies
The following protocol outlines a method for investigating the hydrolysis of this compound as a function of pH and temperature.
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound analytical standard
-
Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Constant temperature incubators or water baths
-
Amber glass vials with Teflon-lined caps
-
HPLC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound and spike it into the sterile, buffered aqueous solutions to a known concentration.
-
Incubation: Dispense the solutions into amber glass vials, seal, and place them in incubators set at different temperatures (e.g., 25°C, 40°C, and 50°C). The use of amber vials is to prevent any photodegradation.
-
Sampling: At specified time points over a period of days to weeks, remove vials for analysis.
-
Sample Analysis: Analyze the concentration of the remaining this compound using a validated HPLC-MS/MS method as described in the photodegradation protocol.
-
Data Analysis:
-
For each pH and temperature condition, plot the concentration of this compound versus time.
-
Determine the hydrolysis rate constant (k) and the half-life (t½) assuming first-order kinetics.
-
Evaluate the effect of pH and temperature on the rate of hydrolysis. The temperature dependence can be used to calculate the activation energy of the hydrolysis reaction using the Arrhenius equation.
-
Degradation Pathways and Experimental Workflows
The degradation of this compound in aqueous solutions proceeds through distinct pathways for photodegradation and hydrolysis, leading to the formation of various degradation products.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for studying the photodegradation and hydrolysis of this compound.
Caption: Experimental workflow for a this compound photodegradation study.
Caption: Experimental workflow for a this compound hydrolysis study.
Proposed Degradation Pathway
The degradation of this compound in water likely involves cleavage of the sulfonylurea bridge, a common degradation pathway for this class of herbicides. Photodegradation may also lead to hydroxylation of the aromatic rings. Based on the known metabolites of this compound-methyl in soil and the degradation patterns of similar herbicides, a plausible degradation pathway is proposed below.
References
Cloransulam's Binding Affinity to Acetolactate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloransulam-methyl (B1669235), a triazolopyrimidine sulfonanilide herbicide, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is a critical component in the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — which are essential for protein synthesis and overall plant growth.[3] The absence of the ALS-mediated BCAA biosynthesis pathway in animals makes it an ideal target for the development of selective herbicides with low mammalian toxicity. This technical guide provides an in-depth overview of the binding affinity of this compound to the ALS enzyme, detailing quantitative binding data, experimental protocols for its determination, and the associated signaling pathways.
Quantitative Binding Affinity of this compound-methyl to Acetolactate Synthase
The inhibitory potential of this compound-methyl against the ALS enzyme is quantified by its half-maximal inhibitory concentration (IC50). A study on wild mustard (Sinapis arvensis) has determined the IC50 values for both a susceptible (S) and a resistant (R) biotype. The resistant biotype exhibited a 436-fold resistance to this compound-methyl in in-vitro enzyme assays.[4]
| Biotype of Sinapis arvensis | Fold Resistance to this compound-methyl |
| Resistant (R) | 436 |
| Susceptible (S) | 1 |
Table 1: Relative resistance of a resistant wild mustard biotype to this compound-methyl in an in-vitro ALS enzyme assay.[4]
Mechanism of Action and Signaling Pathway
This compound-methyl acts as a non-competitive or uncompetitive inhibitor of the ALS enzyme.[5] It binds to a site on the enzyme that is distinct from the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding event induces a conformational change in the enzyme, which in turn blocks the substrate channel and prevents the catalytic reaction from proceeding.
The primary downstream effect of ALS inhibition by this compound is the cessation of BCAA synthesis. This depletion of essential amino acids halts protein synthesis, leading to a cascade of physiological responses in susceptible plants. These include the inhibition of cell division and growth, followed by symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[6][7]
The branched-chain amino acid biosynthesis pathway is also regulated by feedback inhibition, where the end products (valine, leucine, and isoleucine) can bind to the regulatory subunits of the ALS holoenzyme, thereby reducing its activity.[8][9][10][11]
Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the inhibitory action of this compound.
Caption: Branched-chain amino acid biosynthesis pathway and inhibition by this compound.
Experimental Protocols: In-Vitro Acetolactate Synthase Inhibition Assay
The following is a generalized protocol for determining the IC50 value of this compound-methyl for the ALS enzyme, based on common colorimetric methods.[12][13][14][15][16]
Enzyme Extraction
-
Plant Material: Harvest fresh, young leaf tissue from a susceptible plant species (e.g., Sinapis arvensis, pea, or spinach).
-
Homogenization: Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction Buffer: Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM EDTA, and 10 mM cysteine).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice and use it immediately.
ALS Enzyme Activity Assay (Colorimetric Method)
This assay is based on the measurement of acetoin, which is formed by the acid-catalyzed decarboxylation of α-acetolactate, the product of the ALS reaction.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.
-
Inhibitor Preparation: Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Setup (96-well plate):
-
Blank: Reaction mixture without enzyme.
-
Control (100% activity): Reaction mixture with enzyme extract and solvent (without inhibitor).
-
Test Wells: Reaction mixture with enzyme extract and various concentrations of this compound-methyl.
-
-
Incubation: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the reaction by adding the enzyme extract (or substrate if the enzyme is pre-incubated with the inhibitor). Incubate for 60 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding 6 N H₂SO₄. This also initiates the decarboxylation of α-acetolactate to acetoin. Incubate at 60°C for 15 minutes.
-
Color Development: Add creatine (B1669601) solution followed by α-naphthol solution. Incubate at 60°C for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 525 nm using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Absorbance_test - Absorbance_blank) / (Absorbance_control - Absorbance_blank))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Below is a diagram of the experimental workflow for the in-vitro ALS inhibition assay.
Caption: Experimental workflow for determining the IC50 of this compound on ALS.
Conclusion
This compound-methyl is a highly effective inhibitor of the acetolactate synthase enzyme, a key player in the biosynthesis of essential branched-chain amino acids in plants. Its mechanism of action, involving the non-competitive inhibition of the ALS enzyme, leads to the disruption of vital metabolic pathways and ultimately results in plant death. The quantitative determination of its binding affinity, through standardized in-vitro enzyme inhibition assays, is crucial for understanding its efficacy and for the development of new, improved herbicidal compounds. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers and professionals working in the fields of herbicide development, plant biochemistry, and agricultural science.
References
- 1. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single amino acid substitutions in the enzyme acetolactate synthase confer resistance to the herbicide sulfometuron methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]
- 11. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. realgenelabs.com [realgenelabs.com]
- 14. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 15. mybiosource.com [mybiosource.com]
- 16. benchchem.com [benchchem.com]
Genetic Basis of Plant Sensitivity to Cloransulam: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cloransulam-methyl (B1669235) is a triazolopyrimidine sulfonanilide herbicide widely used for the control of broadleaf weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine.[2] The disruption of this pathway leads to a deficiency in these essential amino acids, ultimately causing growth cessation and plant death.[3] However, the efficacy of this compound is increasingly challenged by the evolution of herbicide resistance in many weed species. This guide provides a comprehensive overview of the genetic basis of plant sensitivity and resistance to this compound, detailing the molecular mechanisms, experimental protocols for their identification, and quantitative data on resistance levels.
Molecular Mechanisms of this compound Sensitivity and Resistance
The sensitivity of a plant to this compound is primarily determined by the susceptibility of its ALS enzyme to inhibition and the plant's ability to metabolize the herbicide. Resistance can arise from modifications in either of these processes, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): The Acetolactate Synthase (ALS) Gene
The most prevalent mechanism of resistance to this compound and other ALS-inhibiting herbicides is the alteration of the target enzyme, ALS, due to mutations in the ALS gene.[4] These mutations reduce the binding affinity of the herbicide to the enzyme, rendering it less sensitive to inhibition.
Several single nucleotide polymorphisms (SNPs) in the ALS gene have been identified that confer resistance. The most well-documented mutation associated with broad-spectrum resistance to ALS inhibitors, including this compound, is a substitution at tryptophan-574 to leucine (Trp-574-Leu).[5][6] Other mutations at positions such as Pro-197 also contribute to resistance, though the resistance spectrum may vary.[7][8]
Non-Target-Site Resistance (NTSR): Metabolic Detoxification
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant of these is enhanced metabolic detoxification, primarily mediated by cytochrome P450 monooxygenases (P450s).[9][10] These enzymes can modify the herbicide molecule, often through hydroxylation or demethylation, into non-phytotoxic metabolites that can be further conjugated and sequestered within the plant cell.[11] Overexpression or altered activity of specific P450 enzymes can lead to rapid detoxification of this compound, preventing it from reaching inhibitory concentrations at the ALS enzyme.
Data Presentation: Quantitative Analysis of this compound Resistance
The level of resistance is typically quantified by comparing the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) or enzyme activity (I₅₀) in resistant (R) populations versus susceptible (S) populations. The resistance index (RI) or resistance factor (RF) is calculated as the ratio of GR₅₀ (R) / GR₅₀ (S) or I₅₀ (R) / I₅₀ (S).
| Plant Species | Herbicide | ALS Mutation | GR₅₀ (g a.i./ha) - S | GR₅₀ (g a.i./ha) - R | Resistance Factor (R/S) | Reference |
| Erigeron sumatrensis | This compound-methyl | Pro-197-Ser | 3.1 | 42.7 | 13.8 | [12] |
| Amaranthus tuberculatus (Tall Waterhemp) | Pyrithiobac (ALS inhibitor) | Trp-574-Leu | - | - | 51 | [6] |
| Amaranthus retroflexus (Redroot Pigweed) | Pyrithiobac (ALS inhibitor) | Trp-574-Leu | - | - | 1476 | [6] |
| Linum usitatissimum (Flax) | Tribenuron-methyl (ALS inhibitor) | Pro-197-Ser | - | - | 11.57 | [7] |
| Sinapis arvensis (Wild Mustard) | Tribenuron-methyl (ALS inhibitor) | Trp-574-Leu | - | - | 2.1 | [13] |
Table 1: Whole-plant dose-response to this compound-methyl and other ALS inhibitors in resistant and susceptible weed biotypes.
| Plant Species | Herbicide | ALS Mutation | I₅₀ (µM) - S | I₅₀ (µM) - R | Resistance Factor (R/S) | Reference |
| Amaranthus tuberculatus (Tall Waterhemp) | Pyrithiobac | Trp-574-Leu | 0.072 | 87.4 | 1214 | [6] |
| Amaranthus retroflexus (Redroot Pigweed) | Pyrithiobac | Trp-574-Leu | 0.062 | 208.33 | 3360 | [6] |
| Linum usitatissimum (Flax) | Tribenuron-methyl | Pro-197-Ser | - | - | 12.63 | [7] |
| Echinochloa crus-galli | Penoxsulam (B166495) | Trp-574-Leu | 0.0114 | 0.0470 | 4.12 | [8] |
Table 2: In vitro ALS enzyme inhibition by various ALS inhibitors.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is used to determine the level of resistance at the whole-plant level.
-
Plant Material: Grow seeds from suspected resistant and known susceptible populations in pots containing a suitable growth medium.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound-methyl doses. A typical dose range for a susceptible population might be 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field rate. For a resistant population, a higher range (e.g., up to 64 or 128 times the field rate) may be necessary.
-
Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ value.
In Vitro ALS Enzyme Activity Assay
This assay directly measures the sensitivity of the ALS enzyme to the herbicide.
-
Enzyme Extraction:
-
Harvest 1-2 grams of young leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, the enzyme extract, and a range of this compound-methyl concentrations.
-
Initiate the reaction by adding the substrate, pyruvate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine (B1669601) and α-naphthol and incubate to allow color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to a no-herbicide control. Use a non-linear regression model to determine the I₅₀ value.
Sequencing of the ALS Gene
This protocol identifies mutations in the ALS gene that may confer resistance.
-
DNA Extraction: Extract genomic DNA from leaf tissue of resistant and susceptible plants using a commercial kit or a standard CTAB protocol.
-
PCR Amplification: Amplify conserved regions of the ALS gene known to harbor resistance mutations using specific primers.
-
PCR Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a reference susceptible ALS sequence to identify any nucleotide changes that result in amino acid substitutions.
Cytochrome P450-Mediated Metabolism Assay
This protocol assesses the role of P450s in metabolizing this compound.
-
Microsome Isolation:
-
Metabolism Assay:
-
Incubate the isolated microsomes with this compound-methyl in the presence of an NADPH-generating system (as P450s require NADPH as a cofactor).[15]
-
To confirm P450 involvement, run parallel reactions with known P450 inhibitors (e.g., malathion, piperonyl butoxide).
-
Incubate at a controlled temperature for a set time.
-
Stop the reaction by adding a solvent like acetonitrile.
-
-
Analysis of Metabolites:
-
Analyze the reaction mixture using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to separate and quantify the parent this compound-methyl and any potential metabolites.[16][17]
-
A decrease in the concentration of the parent compound and the appearance of new peaks corresponding to metabolites in the resistant population compared to the susceptible population (and the inhibition of this process by P450 inhibitors) indicates metabolic resistance.
-
Quantitative Trait Loci (QTL) Mapping for this compound Resistance
This approach identifies genomic regions associated with this compound resistance, which is particularly useful for complex, polygenic resistance traits.
-
Development of a Mapping Population:
-
Cross a this compound-resistant individual with a this compound-susceptible individual to create an F₁ generation.
-
Self-pollinate the F₁ individuals to produce an F₂ population, or generate recombinant inbred lines (RILs) through several generations of selfing.[18]
-
-
Phenotyping: Screen the mapping population (e.g., F₂ or RILs) for their response to a discriminating dose of this compound, measuring traits such as survival, injury, or biomass reduction.[19]
-
Genotyping: Extract DNA from each individual in the mapping population and genotype them using a large number of molecular markers (e.g., SNPs, SSRs) that are polymorphic between the two parents.[18]
-
Linkage Map Construction: Use the marker data to construct a genetic linkage map, which shows the order and relative distances of the markers on the chromosomes.
-
QTL Analysis: Use statistical software (e.g., R/qtl) to test for associations between the genotypic data at each marker locus and the phenotypic data. Significant associations indicate the presence of a QTL in that genomic region. Methods like Interval Mapping (IM) and Composite Interval Mapping (CIM) are commonly used.
Visualization of Pathways and Workflows
Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition
BCAA biosynthesis pathway and the inhibitory action of this compound on ALS.
Metabolic Detoxification of this compound by Cytochrome P450
Metabolic detoxification pathway of this compound mediated by P450s.
Experimental Workflow for Diagnosing this compound Resistance Mechanism
Workflow for diagnosing the mechanism of this compound resistance.
Conclusion
Understanding the genetic basis of plant sensitivity to this compound is crucial for the development of sustainable weed management strategies and for the design of new herbicides. Both target-site mutations in the ALS gene and non-target-site metabolic detoxification pathways play significant roles in conferring resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and characterize this compound resistance in various plant species. This knowledge will aid in the development of rapid diagnostic tools and inform the use of alternative herbicides and integrated weed management practices to mitigate the spread of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trp-574-Leu and the novel Pro-197-His/Leu mutations contribute to penoxsulam resistance in Echinochloa crus-galli (L.) P. Beauv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. epa.gov [epa.gov]
- 16. agriallis.com [agriallis.com]
- 17. Genetic mapping of evolved herbicide-resistance traits. - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 18. leg.ufpr.br [leg.ufpr.br]
- 19. cs.cmu.edu [cs.cmu.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Cloransulam in Water Samples
Introduction
Cloransulam-methyl (B1669235) is a triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in various crops. Due to its potential to contaminate surface and groundwater through runoff and leaching, sensitive and reliable analytical methods are required for its detection in water samples. These application notes provide detailed protocols for the quantification of this compound and its methyl ester in water using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, the use of Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid screening tool is discussed.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for this compound detection in water.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) |
| GC-MSD (EPA Method GRM 96.04)[1] | This compound-methyl | - | 0.10 ng/mL | 109 ± 5 |
| GC-MSD (EPA Method GRM 96.04)[1] | This compound | - | 0.10 ng/mL | 100 ± 15 |
| HPLC-UV[2] | This compound-methyl | 280 ng/L (whole procedure) | - | 35 - 110 |
| LC-MS/MS[3][4] | Pesticides (general) | 0.020 µg/L - 10 ng/L | - | - |
| ELISA (Chlortoluron)[5] | Chlortoluron | 0.015 µg/L | - | - |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for the preconcentration and cleanup of this compound from water samples is Solid-Phase Extraction (SPE).[2][6][7]
Materials:
-
Vacuum manifold
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl)
-
Nitrogen gas evaporator
Protocol:
-
Sample Pretreatment: Acidify the water sample (e.g., 100 mL) by adding 1.0 mL of 2.0 N HCl.[8]
-
Cartridge Conditioning:
-
Rinse the C18 SPE column with 5 mL of acetonitrile.
-
Condition the column with 5 mL of 0.01 N HCl solution. Do not allow the column bed to dry.[8]
-
-
Sample Loading: Attach a reservoir to the top of the SPE column and load the acidified water sample at a flow rate of approximately 2 mL/min.[8]
-
Washing (Optional): Wash the column with a small volume of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with 5.0 mL of acetonitrile, collecting the eluate in a vial.[1]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50 °C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the chosen analytical method (e.g., toluene (B28343) for GC-MS analysis or mobile phase for LC-based methods).[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is suitable for the quantitative determination of this compound-methyl and its acid metabolite, this compound, in water.[1]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MSD)
-
Capillary column suitable for pesticide analysis
Protocol:
-
Sample Preparation: Prepare the sample extract using the SPE protocol described above.
-
Derivatization (for this compound): If analyzing for the this compound acid metabolite, a derivatization step to convert it to a more volatile ester is necessary before GC analysis.
-
GC-MSD Conditions:
-
Injection: Inject the reconstituted sample into the GC.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound-methyl and its derivatives.[1]
-
-
Quantification: Create a calibration curve using external standards of this compound-methyl and derivatized this compound. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the rapid analysis of this compound-methyl and other triazolopyrimidine sulfonanilide herbicides.[2]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
C18 analytical column[2]
Protocol:
-
Sample Preparation: Concentrate the water sample using the SPE protocol. Reconstitute the final extract in the mobile phase.
-
HPLC Conditions:
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify and quantify this compound-methyl by comparing its retention time and peak area to those of a known standard. A calibration curve should be generated for accurate quantification.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of pesticides in water, often allowing for direct injection of samples with minimal preparation.[4][7][9]
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 or similar reversed-phase analytical column
Protocol:
-
Sample Preparation: For trace-level analysis, SPE can be used. For higher concentrations, direct injection of the filtered water sample may be possible.[10]
-
LC-MS/MS Conditions:
-
Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[3]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, providing high selectivity.[3][7]
-
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Quantification: Use an internal or external standard calibration curve for accurate quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method that can be used for the semi-quantitative analysis of this compound in a large number of samples.[11][12]
Principle: Competitive ELISA involves the competition between the analyte in the sample and a labeled analyte (enzyme conjugate) for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample.[5]
Protocol (General):
-
Add standards or water samples to microplate wells coated with antibodies specific to this compound.
-
Add a known amount of enzyme-conjugated this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that produces a colored product in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve.
Note: While ELISA is an excellent screening tool, positive results should be confirmed by a more selective method like LC-MS/MS.[12]
References
- 1. epa.gov [epa.gov]
- 2. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. epa.gov [epa.gov]
- 11. Monitoring pharmaceuticals in the aquatic environment using enzyme-linked immunosorbent assay (ELISA)-a practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
Application Note: Analysis of Cloransulam-Methyl Residues in Crops using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of Cloransulam-methyl residues in various crop matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, ensuring high recovery and efficient cleanup of the analyte from complex sample matrices. The subsequent analysis by HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the quantification of this compound-methyl. This method is suitable for routine monitoring of this compound-methyl residues in crops to ensure compliance with regulatory limits.
Introduction
This compound-methyl is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans and corn.[1] Due to its widespread use, it is essential to have a reliable analytical method to monitor its residues in agricultural commodities to safeguard consumer health. HPLC-MS/MS has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[2] This application note provides a comprehensive protocol for the analysis of this compound-methyl in crops, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[3]
1. Extraction: a. Homogenize a representative 15 g sample of the crop material. b. Place the homogenized sample into a 50 mL centrifuge tube. c. Add 15 mL of acetonitrile (B52724) (containing 1% acetic acid). d. Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc). e. Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction. f. Centrifuge the tube at ≥3000 rpm for 5 minutes.[1]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube. b. Add 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent to the tube. For matrices with high pigment content, such as leafy greens, the addition of 50 mg of graphitized carbon black (GCB) may be necessary. c. Vortex the tube for 30 seconds. d. Centrifuge at high speed for 1 minute.[1] e. The resulting supernatant is the final extract ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
Mass Spectrometric Conditions:
The mass spectrometer is operated in positive electrospray ionization mode (ESI+). The detection is performed in Multiple Reaction Monitoring (MRM) mode.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 430.1 | 398.1 | 100 | 15 |
| 430.1 | 153.0 | 100 | 40 |
| 430.0 | 370.0 | 100 | 20 |
Note: The selection of the precursor ion [M+H]⁺ and product ions should be optimized on the specific instrument used. The values in the table are based on available literature and databases.[1][4]
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound-methyl in various crop matrices.
Table 1: Method Validation Parameters for this compound-methyl in Soybean. [1]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soybean Grain | 0.01 | 85 | 7 |
| 0.1 | 92 | 5 | |
| 1.0 | 98 | 3 | |
| Soybean Plant | 0.01 | 88 | 8 |
| 0.1 | 95 | 6 | |
| 1.0 | 101 | 4 | |
| Soybean Straw | 0.05 | 80 | 11 |
| 0.5 | 89 | 9 | |
| 5.0 | 96 | 6 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ). [1]
| Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Soybean Grain | 0.001 | 0.01 |
| Soybean Plant | 0.001 | 0.01 |
| Soybean Straw | 0.005 | 0.05 |
Table 3: Matrix Effects in Different Crop Categories.
| Crop Category | Predominant Matrix Effect | Compensation Strategy |
| High Water Content (e.g., Cucumber, Tomato) | Moderate Enhancement | Matrix-matched calibration |
| High Starch/Protein (e.g., Wheat, Corn) | Suppression | Matrix-matched calibration, Isotope-labeled internal standards |
| High Oil Content (e.g., Soybean) | Suppression | Matrix-matched calibration, Isotope-labeled internal standards |
| High Pigment (e.g., Spinach, Kale) | Significant Suppression | Enhanced cleanup (e.g., GCB), Matrix-matched calibration |
Note: Matrix effects can vary significantly between different commodities and even between samples of the same commodity. It is crucial to evaluate and compensate for matrix effects during method validation for each specific crop.[3][5][6][7]
Visualization
Caption: Experimental workflow for this compound-methyl residue analysis.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound-methyl residues in a variety of crop matrices. The use of the QuEChERS protocol for sample preparation ensures high-throughput and excellent recoveries. The specificity of tandem mass spectrometry in MRM mode minimizes interferences from the complex crop matrices, allowing for accurate and precise quantification at levels relevant to regulatory standards. Proper validation, including the assessment and compensation of matrix effects, is crucial for obtaining accurate results in routine analysis.
References
- 1. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Cloransulam-methyl in Soil using Gas Chromatography
Introduction
Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops. Its fate and persistence in the soil are of significant environmental concern, necessitating sensitive and reliable analytical methods for its quantification in soil matrices. This application note presents a detailed protocol for the determination of this compound-methyl in soil samples using a Gas Chromatography-Mass Spectrometry (GC-MS) method. The procedure employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique for extraction and cleanup, followed by derivatization to enhance the volatility and chromatographic performance of the analyte.
Principle
The method involves the extraction of this compound-methyl from soil samples using an acetonitrile-based QuEChERS protocol. The extract is then cleaned using dispersive solid-phase extraction (d-SPE). Due to the polar nature of this compound-methyl, a derivatization step is included to improve its thermal stability and volatility for gas chromatographic analysis. The derivatized analyte is then quantified using a gas chromatograph coupled with a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (MeCN), n-hexane, acetone (B3395972) (all pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent.
-
Derivatization Reagent: Diazomethane (B1218177) or Trimethylsilylation (TMS) reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Standards: Certified reference standard of this compound-methyl.
-
Equipment: High-speed centrifuge, vortex mixer, N-Evap evaporator, gas chromatograph with mass spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, and autosampler vials.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound-methyl reference standard and dissolve it in 100 mL of acetonitrile. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to obtain concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.
Sample Preparation (QuEChERS Extraction and Cleanup)
-
Soil Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[1]
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[1]
-
The resulting supernatant is ready for derivatization.
-
Derivatization
To enhance the volatility of this compound-methyl for GC analysis, a derivatization step is necessary. Methylation of the sulfonamide nitrogen is a common approach.
-
Transfer 500 µL of the cleaned extract into a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol/ether).
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood).
-
Allow the reaction to proceed for 10 minutes.
-
Remove the excess diazomethane by passing a gentle stream of nitrogen over the solution.
-
Adjust the final volume to 500 µL with n-hexane for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 8°C/min to 280°C and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions for the derivatized this compound-methyl should be determined by injecting a standard and identifying the most abundant and characteristic ions.
-
Data Presentation
The quantitative data for the method validation are summarized in the table below. These values are representative of what can be expected from a well-optimized method.
| Parameter | Result |
| Retention Time (min) | ~ 15.8 (for the derivatized analyte) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2] |
| Accuracy (Recovery %) | 85-105% |
| Precision (RSD %) | < 15% |
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. The validation should assess the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. The coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy of the method should be determined by performing recovery studies on blank soil samples spiked with known concentrations of this compound-methyl at three different levels. The average recoveries should be within the range of 70-120%.[2]
-
Precision: The precision of the method, expressed as the relative standard deviation (RSD), should be evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The RSD should typically be less than 20%.[2]
Visualization
Caption: Workflow for this compound-methyl analysis in soil.
Conclusion
The described method provides a robust and sensitive approach for the quantification of this compound-methyl in soil. The combination of QuEChERS for sample preparation and GC-MS for analysis ensures high throughput and reliable results, making it suitable for routine environmental monitoring of this herbicide. Proper method validation is crucial before its application to real samples.
References
Application of Cloransulam-Methyl for Broadleaf Weed Control in Soybeans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloransulam-methyl (B1669235) is a selective, systemic herbicide belonging to the triazolopyrimidine chemical family.[1] It is widely utilized for the control of a broad spectrum of broadleaf weeds in soybean cultivation. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4] Inhibition of ALS leads to the cessation of cell division and, consequently, the death of susceptible weed species.[1] this compound-methyl can be applied pre-plant, pre-emergence, or post-emergence, offering flexibility in weed management programs.[2][5]
Data Presentation
Table 1: Efficacy of Pre-emergence Application of this compound-Methyl on Broadleaf Weeds in Soybeans
| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control (Weeks After Treatment) | Soil Type | Reference |
| Abutilon theophrasti | Velvetleaf | 36 | >90% (Initial) | Silt Loam | [5] |
| Sida spinosa | Prickly Sida | 36 | >90% (Initial) | Silt Loam | [5][6] |
| Ipomoea spp. | Morningglory | 36 | >90% (Initial) | Silt Loam | [5][6] |
| Amaranthus palmeri | Palmer Amaranth | 36 | Suppression | Silt Loam | [5] |
| Sesbania herbacea | Hemp Sesbania | 36 | Suppression | Silt Loam | [5] |
| Senna obtusifolia | Sicklepod | 36 | Suppression | Silt Loam | [5] |
| Ambrosia artemisiifolia | Common Ragweed | 17.5 (+140 sulfentrazone) | Excellent (5-9 WAA) | Not Specified | [1] |
| Chenopodium album | Common Lambsquarters | 17.5 (+140 sulfentrazone) | Excellent (5-9 WAA) | Not Specified | [1] |
| Amaranthus tuberculatus | Common Waterhemp | 17.5 (+140 sulfentrazone) | Excellent (5-9 WAA) | Not Specified | [1] |
Note: Efficacy can be influenced by soil type, organic matter content, and rainfall following application. Control of some weed species may decline later in the season.[5]
Table 2: Efficacy of Post-emergence Application of this compound-Methyl on Broadleaf Weeds in Soybeans
| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control (Days After Application) | Weed Stage | Reference |
| Conyza bonariensis | Horseweed | 25 | <80% (28 DAA) | 5-10 cm height | [7] |
| Conyza bonariensis | Horseweed | 30 | <80% (28 DAA) | 5-10 cm height | [7] |
| Conyza bonariensis | Horseweed | 35 | 90.7% (42 DAA) | 5-10 cm height | [7] |
| Conyza bonariensis | Horseweed | 40 | 87.0% (42 DAA) | 5-10 cm height | [7] |
| Xanthium strumarium | Common Cocklebur | 16 | Not Specified | 2-4 inches tall | [8] |
| Ipomoea spp. | Morningglory | 16 | Not Specified | 2-4 inches tall | [8] |
Table 3: Soybean Response to this compound-Methyl Application
| Application Timing | Application Rate (g a.i./ha) | Soybean Injury (%) | Yield Response | Reference |
| Post-emergence | 35 | No significant injury | No reduction | [7] |
| Post-emergence | 40 | No significant injury | No reduction | [7] |
| Late Post-emergence (5 trifoliate to early flowering) | Not Specified (1X rate) | 5-7% | No effect | [9] |
Note: Temporary chlorosis may be observed if applied before the full emergence of the first soybean trifoliate leaf.[8]
Experimental Protocols
Protocol 1: Field Efficacy and Crop Safety Trial of this compound-Methyl
1. Objective: To evaluate the efficacy of different rates and application timings of this compound-methyl for broadleaf weed control and to assess soybean crop safety.
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.[7]
-
Plot Size: Minimum of 3 meters wide by 10 meters long to allow for representative weed populations and minimize edge effects.
-
Treatments:
-
Untreated control (weedy check).
-
Weed-free control (maintained by hand weeding).
-
This compound-methyl applied pre-emergence at various rates (e.g., 18, 27, 36 g a.i./ha).
-
This compound-methyl applied post-emergence at various rates (e.g., 25, 30, 35, 40 g a.i./ha).
-
Tank mixtures of this compound-methyl with other herbicides (e.g., glyphosate, sulfentrazone).
-
Standard commercial herbicide program for comparison.
-
3. Materials and Methods:
-
Site Selection: A field with a known history of uniform broadleaf weed infestation. Soil characteristics (texture, organic matter, pH) should be documented.
-
Soybean Planting: Plant a commercial soybean variety at the locally recommended seeding rate and row spacing.
-
Herbicide Application:
-
Use a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform application.
-
Apply herbicides in a spray volume of 150-200 L/ha at a pressure of 200-275 kPa.
-
Pre-emergence applications should be made within three days of planting.
-
Post-emergence applications should be targeted to specific weed growth stages (e.g., 5-10 cm height).[7]
-
-
Data Collection:
-
Weed Control: Visually assess percent weed control for each species at regular intervals (e.g., 14, 28, 42, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control) relative to the untreated control.
-
Weed Density and Biomass: At a designated time point, count the number of individual weeds per species within a quadrat (e.g., 0.25 m²) placed randomly in each plot. Harvest the above-ground portions of these weeds, dry them in an oven at 70°C to a constant weight, and record the dry biomass.
-
Soybean Injury: Visually assess crop injury at 7, 14, and 28 days after post-emergence application on a scale of 0% (no injury) to 100% (plant death). Note symptoms such as stunting, chlorosis, and necrosis.
-
Soybean Yield: Harvest the center two rows of each plot at maturity. Adjust seed weight to a standard moisture content (e.g., 13%) and report yield in kg/ha .
-
4. Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p ≤ 0.05) to compare treatment means.
Protocol 2: Soil Persistence and Carryover Bioassay for this compound-Methyl
1. Objective: To determine the potential for this compound-methyl soil residues to affect sensitive rotational crops.
2. Experimental Design:
-
Field Phase: Establish plots as described in Protocol 1 and apply this compound-methyl at labeled and 2X rates.
-
Greenhouse/Lab Phase: Collect soil samples from the top 10 cm of each plot at various intervals after application (e.g., 0, 30, 60, 90, and 120 days).
3. Materials and Methods:
-
Soil Sampling: In each plot, collect multiple soil cores and composite them to obtain a representative sample.
-
Bioassay Setup:
-
Fill pots with the field-collected soil. For each soil sample, also prepare a control pot by mixing the soil with activated charcoal (approximately 1% w/w) to adsorb herbicide residues.[10]
-
Plant seeds of a sensitive rotational crop (e.g., corn, sunflower) in each pot.[10]
-
Grow plants in a greenhouse or growth chamber with controlled temperature and light conditions.
-
-
Data Collection:
-
After a set period (e.g., 21 days), visually assess injury symptoms (stunting, chlorosis) on the bioassay plants.
-
Harvest the above-ground biomass, dry to a constant weight, and compare the biomass from the treated soil to the charcoal-inactivated control soil to calculate percent growth inhibition.
-
4. Data Analysis:
-
Analyze the percent growth inhibition data to determine the dissipation of phytotoxic residues over time.
-
The half-life (DT50) of phytotoxic activity can be estimated using appropriate regression models.
Mandatory Visualizations
Caption: Mechanism of action of this compound-methyl.
Caption: Experimental workflow for a herbicide efficacy trial.
Caption: Integrated weed management program using this compound.
References
- 1. ncwss.org [ncwss.org]
- 2. canr.msu.edu [canr.msu.edu]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Preemergence Weed Control in Soybean with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 8. lsuagcenter.com [lsuagcenter.com]
- 9. ncwss.org [ncwss.org]
- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]
Application Notes and Protocols for 14C-Labeled Cloransulam in Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting plant metabolism studies using 14C-labeled cloransulam-methyl (B1669235). This document outlines the necessary procedures for investigating the uptake, translocation, and metabolism of this herbicide in plants, providing critical data for regulatory submissions, efficacy evaluation, and environmental fate assessment.
Introduction
This compound-methyl is a systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is effective in controlling broadleaf weeds, particularly in soybean crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. Understanding the metabolic fate of this compound-methyl in target and non-target plants is essential for assessing its selectivity, persistence, and potential for carryover to subsequent crops. The use of 14C-labeled this compound-methyl allows for the sensitive and accurate tracking of the parent compound and its metabolites within the plant.
Data Presentation
The following tables summarize quantitative data on the absorption, translocation, and metabolism of 14C-cloransulam-methyl in plants. This data is representative of typical findings in plant metabolism studies.
Table 1: Distribution of 14C-Cloransulam-methyl in a Susceptible Broadleaf Weed Species Following Foliar Application
| Time After Treatment (Hours) | Treated Leaf (% of Applied 14C) | Other Leaves (% of Applied 14C) | Stem (% of Applied 14C) | Roots (% of Applied 14C) | Total Absorption (% of Applied 14C) |
| 6 | 25.5 | <0.1 | <0.1 | <0.1 | 25.5 |
| 24 | 38.2 | 0.5 | 0.8 | 0.2 | 39.7 |
| 48 | 45.1 | 1.2 | 2.0 | 0.4 | 48.7 |
| 96 | 42.5 | 2.1 | 3.5 | 0.6 | 48.7 |
Note: Data is hypothetical and for illustrative purposes, based on typical herbicide uptake patterns.
Table 2: Translocation of Absorbed 14C-Cloransulam-methyl from the Treated Leaf in Different Weed Species 48 Hours After Treatment[1]
| Plant Species | Translocation (% of Absorbed 14C) |
| Entireleaf morningglory | 7.7 |
| Hemp sesbania | 14.4 |
Table 3: General Distribution of Translocated 14C-Residue in a Susceptible Weed Species 96 Hours After Treatment[1]
| Plant Part | Distribution of Translocated 14C (%) |
| Acropetal Shoot Tissue (above treated leaf) | ~2.0 |
| Basipetal Shoot Tissue (below treated leaf) | ~3.0 |
| Roots | ~0.5 |
Table 4: Metabolite Profile of 14C-Cloransulam-methyl in Soybean Leaves 24 Hours After Treatment
| Compound | Percentage of Total 14C Residue |
| This compound-methyl (Parent) | 15 |
| This compound (Acid Metabolite) | 65 |
| 5-Hydroxythis compound-methyl | 10 |
| 5-Hydroxythis compound | 5 |
| Unidentified Polar Metabolites | 5 |
Note: This metabolite profile is representative. The rapid metabolism in soybeans contributes to its tolerance to the herbicide.[1][2]
Experimental Protocols
The following are detailed protocols for conducting plant metabolism studies with 14C-labeled this compound-methyl.
Protocol 1: Plant Growth and Treatment
Objective: To apply 14C-labeled this compound-methyl to plants in a controlled and reproducible manner.
Materials:
-
14C-labeled this compound-methyl (specific activity and radiochemical purity known)
-
Non-labeled analytical standard of this compound-methyl
-
Test plants (e.g., soybean, various weed species) at the appropriate growth stage (e.g., 2-4 leaf stage)
-
Potting mix and pots
-
Growth chamber or greenhouse with controlled environment (temperature, light, humidity)
-
Microsyringe or automated sprayer
-
Formulation reagents (e.g., acetone (B3395972), surfactant)
Procedure:
-
Plant Culture: Grow test plants in pots containing a suitable potting mix under controlled environmental conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Preparation of Dosing Solution:
-
Prepare a stock solution of 14C-cloransulam-methyl in a suitable solvent (e.g., acetone).
-
Prepare the final dosing solution by diluting the stock solution with a formulation blank (e.g., acetone and a non-ionic surfactant) to achieve the desired application rate, typically equivalent to the recommended field rate.
-
-
Application:
-
For foliar application, use a microsyringe to apply a known volume (e.g., 10 µL) of the dosing solution as discrete droplets to the adaxial surface of a specific leaf (e.g., the second true leaf).
-
Alternatively, for a more uniform application simulating field conditions, use a laboratory-scale track sprayer.
-
-
Post-Treatment Maintenance: Return the treated plants to the growth chamber or greenhouse and maintain under the same controlled conditions for the duration of the experiment.
Protocol 2: Sample Collection and Processing
Objective: To harvest plant tissues at various time points and process them for analysis.
Materials:
-
Harvesting tools (scalpels, scissors)
-
Wash solutions (e.g., 10% methanol (B129727) in water)
-
Liquid Nitrogen
-
Freeze-dryer (optional)
-
Homogenizer (e.g., mortar and pestle, tissue lyser)
-
Extraction solvents (e.g., acetonitrile (B52724):water, methanol)
-
Centrifuge
Procedure:
-
Harvesting: At predetermined time intervals (e.g., 6, 24, 48, 96 hours after treatment), harvest the plants.
-
Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a suitable solvent mixture (e.g., 10% methanol in water) by gentle agitation for a short period (e.g., 30 seconds). Collect the wash solution for analysis.
-
Sectioning: Dissect the plant into different parts:
-
Treated leaf
-
Other leaves (acropetal and basipetal to the treated leaf)
-
Stem
-
Roots
-
-
Sample Preparation:
-
Record the fresh weight of each plant part.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Samples can be stored at -80°C until extraction.
-
For dry weight determination and to facilitate extraction, samples can be freeze-dried.
-
-
Homogenization and Extraction:
-
Homogenize the frozen or freeze-dried plant tissues.
-
Add a measured volume of extraction solvent (e.g., acetonitrile:water, 80:20 v/v) to the homogenized tissue.
-
Shake or vortex the samples for a specified period (e.g., 1 hour) at room temperature.
-
Centrifuge the samples to pellet the solid plant material.
-
Collect the supernatant (extract).
-
Repeat the extraction process two more times to ensure exhaustive extraction of radioactive residues.
-
Pool the supernatants for each sample.
-
Protocol 3: Analysis of Radioactivity
Objective: To quantify the amount of 14C in different plant fractions.
Materials:
-
Liquid Scintillation Counter (LSC)
-
Scintillation cocktail
-
Scintillation vials
-
Biological oxidizer
Procedure:
-
Liquid Scintillation Counting (LSC):
-
Pipette a known aliquot of the leaf wash and the plant extracts into scintillation vials.
-
Add an appropriate volume of scintillation cocktail.
-
Analyze the samples using an LSC to determine the disintegrations per minute (DPM).
-
-
Combustion Analysis of Unextracted Residues:
-
The solid plant material remaining after extraction (the pellet) contains non-extractable (bound) residues.
-
Dry the pellet and combust a subsample using a biological oxidizer.
-
The 14CO2 produced is trapped in a suitable scintillation cocktail and quantified by LSC.
-
-
Data Calculation:
-
Calculate the total radioactivity in each plant part by summing the radioactivity in the extracts and the bound residue.
-
Express the results as a percentage of the total applied radioactivity.
-
Protocol 4: Metabolite Profiling
Objective: To separate and identify the parent compound and its metabolites.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector (e.g., flow-scintillation analyzer) and a UV detector.
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
-
Analytical standards of this compound-methyl and potential metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification.
Procedure:
-
HPLC Analysis:
-
Concentrate the pooled plant extracts under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial HPLC mobile phase.
-
Inject an aliquot of the concentrated extract onto the HPLC system.
-
Elute the compounds using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent with both the UV and radiodetector.
-
-
Metabolite Identification:
-
Identify the parent compound and known metabolites by comparing their retention times with those of the analytical standards.
-
For unknown radioactive peaks, collect the corresponding fractions from the HPLC eluent.
-
Analyze the collected fractions by LC-MS to determine the mass of the unknown metabolites and obtain fragmentation patterns to aid in structure elucidation.
-
-
Quantification:
-
Integrate the radioactive peaks in the HPLC chromatogram to determine the relative percentage of the parent compound and each metabolite in the total extracted radioactivity.
-
Mandatory Visualizations
Caption: Experimental workflow for 14C-cloransulam plant metabolism studies.
Caption: Proposed metabolic pathway of this compound-methyl in plants.
References
Protocol for Assessing Cloransulam Resistance in Weed Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for identifying and characterizing resistance to the acetolactate synthase (ALS) inhibiting herbicide, cloransulam, in weed populations. The methodologies outlined below encompass whole-plant bioassays, dose-response analysis, and molecular techniques to elucidate the basis of resistance.
Introduction
This compound is a widely used herbicide that targets the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] The recurrent use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.[2] The primary mechanism of resistance to this compound and other ALS inhibitors is target-site resistance (TSR), most commonly due to point mutations in the ALS gene.[1][3][4][5][6] One of the most frequently reported mutations conferring resistance is a tryptophan-to-leucine substitution at position 574 of the ALS protein.[1][3][7]
Accurate and robust assessment of this compound resistance is crucial for developing effective weed management strategies and for the discovery of new herbicides with alternative modes of action. The following protocols provide a framework for confirming resistance, quantifying the level of resistance, and identifying the underlying molecular mechanisms.
Experimental Protocols
Whole-Plant Bioassay for Resistance Confirmation
This protocol is designed to qualitatively assess the resistance of a weed population to this compound under controlled greenhouse conditions.[8][9][10]
Materials:
-
Weed seed samples from suspected resistant and known susceptible populations.
-
Pots or trays filled with a standard potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Commercial formulation of this compound.
-
Calibrated sprayer.
Procedure:
-
Seed Collection and Germination:
-
Collect mature seeds from at least 30 randomly selected plants that have survived a this compound application in the field.[8]
-
For outcrossing species, collect from 10-15 plants.[8] Ensure a total sample of at least 5,000 seeds.[8]
-
Store seeds in labeled paper bags and allow them to air-dry.[11]
-
Germinate seeds in petri dishes or directly in pots filled with potting mix. Germination methods may need to be optimized for the specific weed species to overcome dormancy.[8][12]
-
-
Plant Growth:
-
Transplant seedlings at a similar growth stage into individual pots.
-
Grow plants in a controlled environment with appropriate temperature, light, and humidity for the species. A common condition is 25°C day/20°C night with a 16-hour photoperiod.[13]
-
Water plants as needed to maintain adequate soil moisture.[13]
-
-
Herbicide Application:
-
When plants reach the 2-3 leaf stage (or the growth stage specified on the herbicide label), treat them with the recommended field rate of this compound.[8][14]
-
Include a known susceptible population and an untreated control for both the suspected resistant and susceptible populations.
-
Apply the herbicide solution evenly to the plant foliage using a calibrated sprayer.[13]
-
-
Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT).[13]
-
Assess plant survival at 21 or 28 DAT. A plant is considered to have survived if it shows signs of new growth.[9]
-
A population is typically classified as resistant if more than 20% of the plants survive the recommended herbicide dose.[9]
-
Dose-Response Assay for Quantifying Resistance Levels
This protocol determines the level of resistance by comparing the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the suspected resistant population relative to the susceptible population.[15][16][17][18][19]
Procedure:
-
Plant Preparation: Follow the steps for seed germination and plant growth as described in the whole-plant bioassay (Section 2.1).
-
Herbicide Dose Selection:
-
Prepare a range of this compound doses that will encompass responses from no effect to complete plant death for both the susceptible and suspected resistant populations.
-
A typical dose range might include 0 (control), 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, and 8x the recommended field rate.
-
-
Herbicide Application and Assessment:
-
Apply the different herbicide doses to separate groups of plants from both the susceptible and resistant populations at the 2-3 leaf stage.
-
At 21 DAT, record the number of surviving plants for each dose and harvest the above-ground biomass.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent survival and the percent reduction in biomass for each herbicide dose relative to the untreated control.
-
Use a statistical software package with a dose-response analysis module (e.g., the 'drc' package in R) to fit a log-logistic model to the data.[16][18] The four-parameter log-logistic model is commonly used:
-
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
-
Where: Y is the response (survival or biomass), c is the lower limit, d is the upper limit, b is the slope, x is the herbicide dose, and e is the GR₅₀ or LD₅₀.
-
-
From the fitted curves, determine the GR₅₀ or LD₅₀ for both the resistant and susceptible populations.
-
Calculate the Resistance Index (RI) or Resistance Factor (RF) as follows:
-
RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)
-
-
Molecular Analysis of the ALS Gene
This protocol outlines the steps to identify point mutations in the acetolactate synthase (ALS) gene that are known to confer resistance to this compound.[1][3][4]
Materials:
-
Fresh leaf tissue from resistant and susceptible plants.
-
DNA extraction kit.
-
PCR thermal cycler.
-
Primers designed to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations.
-
DNA sequencing service.
Procedure:
-
DNA Extraction:
-
Harvest fresh, young leaf tissue from individual plants of both the resistant and susceptible populations.
-
Extract genomic DNA using a commercially available plant DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the target regions of the ALS gene using Polymerase Chain Reaction (PCR). Primers should be designed based on known ALS gene sequences from related species, targeting conserved domains where resistance mutations commonly occur (e.g., the region containing amino acid position 574).[1]
-
Set up PCR reactions with the extracted DNA, primers, and PCR master mix.
-
Run the PCR in a thermal cycler with an appropriate amplification program (annealing temperature and extension time will depend on the primers and target sequence length).
-
-
DNA Sequencing:
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained DNA sequences from the resistant and susceptible plants with a reference ALS gene sequence (e.g., from Arabidopsis thaliana).[1]
-
Identify any single nucleotide polymorphisms (SNPs) in the sequences from the resistant plants that are not present in the susceptible plants.
-
Translate the nucleotide sequences into amino acid sequences to determine if any SNPs result in an amino acid substitution at a position known to confer resistance, such as the Trp-574-Leu substitution.[1][3]
-
Data Presentation
Quantitative data from the dose-response assays and molecular analyses should be summarized in clear and structured tables for easy comparison.
Table 1: Dose-Response Analysis of this compound on Susceptible and Resistant Weed Populations.
| Population | GR₅₀ (g a.i./ha)¹ | 95% Confidence Interval | Resistance Index (RI)² |
| Susceptible | 5.2 | 4.1 - 6.3 | - |
| Resistant | 156.8 | 135.2 - 182.1 | 30.2 |
¹GR₅₀: The herbicide dose causing a 50% reduction in plant growth (biomass).[18] ²Resistance Index (RI) = GR₅₀ of the resistant population / GR₅₀ of the susceptible population.[20]
Table 2: Frequency of ALS Gene Mutations in Susceptible and Resistant Weed Populations.
| Population | Number of Plants Analyzed | Trp-574-Leu Mutation Frequency³ | Other ALS Mutations |
| Susceptible | 20 | 0% | 0% |
| Resistant | 20 | 95% (19/20) | 5% (1/20) |
³Frequency of the tryptophan to leucine (B10760876) amino acid substitution at position 574 of the ALS protein.[1]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: Workflow for the whole-plant bioassay.
Caption: Workflow for the dose-response assay.
Caption: Target-site resistance mechanism.
References
- 1. bioone.org [bioone.org]
- 2. Integrated management of herbicide resistance | AHDB [ahdb.org.uk]
- 3. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 15. weedscience.org [weedscience.org]
- 16. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Cloransulam Herbicide Efficacy
Introduction
Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide widely utilized for the selective control of broadleaf weeds.[1] Its primary application is in soybean cultivation, where it can be applied pre-emergence or post-emergence to manage problematic weed species.[2][3] this compound-methyl is systemic, meaning it is absorbed by the plant and translocated to its sites of action.[4] The herbicide is effective against a variety of broadleaf weeds, including velvetleaf, pigweed, and cocklebur.[4]
Mode of Action: this compound-methyl functions by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) essential for plant growth.[4][5] This inhibition halts cell division and ultimately leads to the death of susceptible weed species.[4] It is classified under Group 2 by the Herbicide Resistance Action Committee (HRAC).[2][4]
These application notes provide detailed protocols for designing and conducting field trials to evaluate the efficacy of this compound, including experimental design, application procedures, data collection, and statistical analysis.
Signaling Pathway of this compound
Caption: Mode of action of this compound herbicide.
Experimental Protocols
Field Trial Design
A robust field trial design is crucial for obtaining reliable and statistically valid data on herbicide efficacy.
Experimental Workflow Diagram:
Caption: Workflow for a this compound efficacy field trial.
Protocol:
-
Site Selection: Choose a field with uniform soil type, topography, and a consistent history of broadleaf weed infestation. Ensure the target weed species are present at a sufficient and uniform density.
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[6] This design helps to minimize the effects of field variability.[6]
-
Plot Size: Individual plots should be large enough to minimize edge effects and allow for accurate application and assessment. A typical plot size is 2-3 meters wide by 8-10 meters long.
-
Treatments:
-
Untreated Control: A plot that receives no herbicide application to serve as a baseline for weed growth and crop health.
-
Weed-Free Control: A plot that is kept weed-free by hand-weeding to determine the crop's yield potential without weed competition.
-
This compound Treatments: Include a range of application rates, such as the recommended label rate, a lower rate (e.g., 0.5x), and a higher rate (e.g., 2x) to assess dose-response.[7]
-
Standard Herbicide: Include a commercially available standard herbicide for comparison.
-
-
Replication and Randomization: Randomly assign each treatment to a plot within each block. Each block should contain one plot of each treatment.
Herbicide Application
Accurate and uniform application of the herbicide is critical for the validity of the trial.
Protocol:
-
Sprayer Calibration: Calibrate the sprayer to deliver a precise volume of spray solution per unit area (e.g., liters per hectare). This ensures that the intended herbicide rate is applied.
-
Application Timing: Apply this compound at the appropriate weed and crop growth stage as specified by the research objectives (e.g., pre-emergence or post-emergence to 2-4 leaf stage weeds).[8]
-
Environmental Conditions: Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture. Optimal efficacy is often achieved when weeds are actively growing under favorable conditions.[9]
-
Adjuvants: For post-emergence applications, include appropriate adjuvants as recommended. Common adjuvants for sulfonylurea herbicides like this compound include non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO), often in combination with ammonium (B1175870) sulfate (B86663) (AMS) or urea (B33335) ammonium nitrate (B79036) (UAN) to improve uptake and efficacy.[10][11]
Data Collection and Assessment
Systematic data collection is essential to quantify the efficacy of the herbicide treatments.
Weed Control Assessment
Protocol:
-
Visual Ratings: Conduct visual assessments of percent weed control at multiple time points after application (e.g., 7, 14, 28, and 56 days after treatment - DAT).[7]
-
Rating Scale: Use a 0 to 100% scale, where 0% represents no weed control (same as the untreated control) and 100% represents complete weed death.
-
Data Collection: Assess each target weed species separately within each plot.
Crop Phytotoxicity Assessment
Protocol:
-
Visual Ratings: Visually assess crop injury (phytotoxicity) at the same time intervals as weed control assessments.
-
Rating Scale: The European Weed Research Council (EWRC) rating scale is a commonly used method.[12][13][14][15][16]
Table 1: EWRC Phytotoxicity Rating Scale
Score Description of Injury 1 No effect 2 Slight symptoms (e.g., minor discoloration) 3 More pronounced, but not significant symptoms 4 Significant symptoms (e.g., moderate stunting or chlorosis) 5 Strong symptoms, but not lethal 6 Very strong symptoms, some plants may die 7 Most plants will die 8 Almost all plants will die | 9 | All plants dead |
Weed Density and Biomass
Protocol:
-
Weed Counts: At a specified time point (e.g., 28 DAT), count the number of individual plants of each target weed species in a defined area (e.g., a 0.25 m² quadrat) within each plot.
-
Biomass Sampling: At the same time point, harvest the above-ground portions of the weeds within the quadrat. Dry the plant material in an oven until a constant weight is achieved and record the dry weight.
Crop Yield
Protocol:
-
Harvest: At crop maturity, harvest the central rows of each plot to avoid edge effects.
-
Yield Measurement: Determine the grain yield and adjust for moisture content to a standard percentage.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 2: Example of Weed Control Data Summary | Treatment | Rate (g a.i./ha) | Velvetleaf Control (%) | Pigweed Control (%) | | :--- | :---: | :---: | :---: | | | | 14 DAT | 28 DAT | 14 DAT | 28 DAT | | Untreated Control | 0 | 0 | 0 | 0 | 0 | | this compound | 18 | 85 | 80 | 90 | 85 | | this compound | 36 | 95 | 92 | 98 | 95 | | Standard Herbicide | X | 92 | 88 | 96 | 93 | | LSD (p=0.05) | | 7.2 | 8.5 | 5.4 | 6.1 |
Table 3: Example of Crop Phytotoxicity and Yield Data | Treatment | Rate (g a.i./ha) | Crop Injury (%) | Yield ( kg/ha ) | | :--- | :---: | :---: | :---: | | | | 7 DAT | 14 DAT | | | Untreated Control | 0 | 0 | 0 | 2500 | | Weed-Free Control | - | 0 | 0 | 3500 | | this compound | 18 | 2 | 1 | 3300 | | this compound | 36 | 5 | 2 | 3250 | | Standard Herbicide | X | 4 | 2 | 3280 | | LSD (p=0.05) | | 1.8 | 1.2 | 250 |
Statistical Analysis
Logical Relationship for Statistical Analysis:
Caption: Logical flow of statistical analysis for herbicide efficacy trials.
Protocol:
-
Analysis of Variance (ANOVA): Subject the collected data (weed control, crop injury, yield) to ANOVA to determine if there are statistically significant differences among the treatments.[17]
-
Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p≤0.05) to compare individual treatment means.
-
Dose-Response Analysis: For data from multiple application rates, use non-linear regression to fit a dose-response curve. The four-parameter log-logistic model is commonly used for this purpose:
Y = c + {d - c} / {1 + exp[b(log(x) - log(e))] }
Where:
-
Y is the response (e.g., weed biomass or percent control)
-
c is the lower limit of the response
-
d is the upper limit of the response
-
b is the slope of the curve around the ED50
-
e is the dose that gives a 50% response (ED50)
-
x is the herbicide dose
This analysis allows for the calculation of the effective dose required to achieve a certain level of control (e.g., ED50 or ED90).[18][19]
-
Conclusion
Following these detailed protocols will enable researchers to conduct robust and reliable field trials to accurately evaluate the efficacy of this compound herbicide. The systematic approach to experimental design, application, data collection, and statistical analysis will ensure that the results are scientifically sound and contribute to a comprehensive understanding of the herbicide's performance under field conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-methyl - Wikipedia [en.wikipedia.org]
- 3. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 6. peaceforageseed.ca [peaceforageseed.ca]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10 Logistic Regression (Binary Response) | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
Application Notes and Protocols for In Vitro ALS Enzyme Assay: Measuring Cloransulam Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide that effectively controls broadleaf weeds in crops like soybeans.[1][2][3] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[4] The inhibition of this pathway leads to a cessation of cell division and growth, ultimately resulting in the death of susceptible plants.[2] This document provides detailed application notes and protocols for an in vitro ALS enzyme assay to measure the inhibitory activity of this compound.
Principle of the Assay
The in vitro ALS enzyme assay is a colorimetric method used to quantify the activity of the ALS enzyme. The assay measures the enzymatic conversion of pyruvate (B1213749) to acetolactate. In the presence of acid, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex, which can be measured spectrophotometrically at approximately 525-530 nm. The intensity of the color produced is directly proportional to the ALS enzyme activity. By measuring the reduction in color formation in the presence of an inhibitor like this compound, its inhibitory activity can be quantified.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway inhibited by this compound and the general workflow of the in vitro ALS enzyme assay.
Data Presentation: Quantitative Inhibition Data
The inhibitory activity of this compound and other ALS inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes representative IC₅₀ values for this compound-methyl against susceptible and resistant plant biotypes.
| Herbicide | Plant Biotype | IC₅₀ (nM) | Fold Resistance (R/S) |
| This compound-methyl | Susceptible Common Ragweed | ~10 (Estimated) | - |
| This compound-methyl | Resistant Common Ragweed | >50,000 | >5,000[5] |
| Diclosulam | Susceptible Amaranthus palmeri | 6.0 | - |
| Diclosulam | Resistant Amaranthus palmeri | 17.1 | 2.85 |
Note: The IC₅₀ value for susceptible common ragweed is an estimation based on the potency of other triazolopyrimidine herbicides, as a specific value was not available in the cited literature. The IC₅₀ for the resistant biotype is extrapolated from the reported >5,000-fold resistance ratio.[5]
Experimental Protocols
Enzyme Extraction
This protocol outlines the procedure for extracting crude ALS enzyme from fresh plant tissue.
Materials:
-
Fresh, young plant leaves (e.g., from a susceptible weed species)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 1 mM EDTA, 10 mM pyruvate, 10% (v/v) glycerol, and 1 mM dithiothreitol (B142953) (DTT). Keep on ice.
-
Refrigerated centrifuge
Procedure:
-
Harvest approximately 1-2 grams of fresh, young leaf tissue.
-
Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled tube and add 5-10 mL of ice-cold Extraction Buffer.
-
Homogenize the mixture thoroughly on ice.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the assay.
-
Determine the protein concentration of the extract using a standard method, such as the Bradford assay, for data normalization.
In Vitro ALS Enzyme Inhibition Assay
This protocol describes the colorimetric assay to determine the inhibitory effect of this compound on ALS activity.
Materials:
-
Crude ALS enzyme extract
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM flavin adenine (B156593) dinucleotide (FAD).
-
Substrate Solution: 200 mM sodium pyruvate in Assay Buffer.
-
This compound-methyl Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or acetone. Prepare serial dilutions to achieve the desired final concentrations for the assay.
-
Stop Solution: 6 N Sulfuric Acid (H₂SO₄).
-
Color Reagent A: 0.5% (w/v) Creatine solution.
-
Color Reagent B: 5% (w/v) α-Naphthol solution (prepare fresh in 2.5 N NaOH).
-
96-well microplate
-
Microplate reader
-
Incubators set to 37°C and 60°C
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures for control, blank, and inhibitor wells.
-
Control Wells: Add enzyme extract, Assay Buffer, and Substrate Solution.
-
Inhibitor Wells: Add enzyme extract, Assay Buffer, Substrate Solution, and the desired concentration of this compound dilution.
-
Blank Wells: Add Assay Buffer and Substrate Solution (no enzyme extract).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Substrate Solution to all wells to start the enzymatic reaction.
-
Enzymatic Incubation: Incubate the microplate at 37°C for 60 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction. This also begins the decarboxylation of acetolactate to acetoin.
-
Decarboxylation Incubation: Incubate the plate at 60°C for 15 minutes.
-
Color Development:
-
Add 50 µL of Color Reagent A (Creatine) to each well.
-
Add 50 µL of Color Reagent B (α-naphthol) to each well.
-
-
Color Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 525-530 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate Percentage Inhibition: Use the following formula to determine the percentage of ALS inhibition for each this compound concentration: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
Conclusion
The in vitro ALS enzyme assay is a robust and reliable method for determining the inhibitory activity of compounds like this compound. The detailed protocols provided in this document offer a framework for researchers to screen and characterize potential herbicidal candidates targeting the ALS enzyme. The significant difference in IC₅₀ values between susceptible and resistant biotypes highlights the utility of this assay in studying herbicide resistance mechanisms. By employing standardized methodologies, researchers can obtain reproducible and comparable data crucial for the development of new and effective weed management strategies.
References
Application Notes and Protocols for Rapid Cloransulam Detection via Immunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the rapid detection of Cloransulam-methyl, a widely used herbicide. The information is curated for professionals in research and development seeking to establish sensitive and specific detection methods for this compound.
Introduction
This compound-methyl is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds.[1] Its potential for environmental persistence and impact on non-target organisms necessitates the development of rapid, sensitive, and cost-effective detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful alternative to traditional chromatographic techniques, providing high-throughput screening capabilities with minimal sample preparation.
This document outlines the critical steps for developing a competitive immunoassay for this compound-methyl, including hapten synthesis, antibody production, and the development and validation of both direct competitive ELISA (dcELISA) and lateral flow immunoassay (LFIA) formats. The protocols provided are based on established methods for structurally similar sulfonylurea herbicides and can be adapted for this compound-methyl.[2]
Principle of Competitive Immunoassay
Competitive immunoassays are the standard format for detecting small molecules like herbicides, which have only a single epitope for antibody binding. In this format, the target analyte (this compound-methyl) in a sample competes with a labeled analyte (enzyme-conjugated hapten or coating antigen) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Key Experimental Workflows
The development of a robust immunoassay for this compound-methyl involves a series of well-defined stages, from the initial design of the hapten to the final validation of the assay.
Caption: Overall workflow for the development of a this compound-methyl immunoassay.
Experimental Protocols
Hapten Synthesis and Conjugation
The synthesis of a hapten that mimics the structure of this compound-methyl is the first critical step. Since this compound-methyl itself is not immunogenic, it must be covalently linked to a carrier protein.[3] A common strategy for sulfonylurea herbicides involves using a stable metabolite or a structural analog to introduce a functional group for conjugation.[2]
Protocol: Synthesis of a Carboxylated this compound-methyl Hapten (Adapted from similar sulfonylurea herbicides) [2]
-
Design: Based on the structure of this compound-methyl, a derivative containing a carboxyl group is designed to act as a spacer arm for conjugation to a carrier protein. This preserves the key epitopes of the molecule for antibody recognition.
-
Synthesis: The synthesis will involve multi-step organic reactions. A plausible route begins with the construction of the 5-ethoxy-7-fluoro-[3][4][5]triazolo[1,5-c]pyrimidine core.[1] A linker arm with a terminal carboxyl group is then introduced.
-
Purification and Characterization: The synthesized hapten is purified using high-performance liquid chromatography (HPLC) and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol: Conjugation of Hapten to Carrier Proteins
-
Activation of Hapten: The carboxylated hapten is activated using the N-hydroxysuccinimide (NHS) ester method.
-
Conjugation to Carrier Proteins: The activated hapten is conjugated to bovine serum albumin (BSA) to create the immunogen and to ovalbumin (OVA) to create the coating antigen. The molar ratio of hapten to protein is a critical parameter to optimize.[3]
-
Characterization of Conjugates: The successful conjugation is confirmed by UV-Vis spectrophotometry and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Caption: Workflow for hapten synthesis and conjugation.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies (mAbs) is crucial for a sensitive immunoassay.
Protocol: Monoclonal Antibody Production
-
Immunization: BALB/c mice are immunized with the this compound-methyl-BSA immunogen.
-
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells (e.g., SP2/0) to produce hybridoma cells.
-
Screening and Cloning: Hybridoma cells are screened for the production of antibodies that bind to the this compound-methyl-OVA coating antigen using an indirect ELISA. Positive clones are subcloned by limiting dilution to obtain monoclonal cell lines.
-
Antibody Production and Purification: The selected hybridoma cell lines are cultured to produce a large quantity of monoclonal antibodies, which are then purified from the cell culture supernatant.
Caption: Monoclonal antibody production workflow.
Direct Competitive ELISA (dcELISA) Development
Protocol: dcELISA for this compound-methyl [2]
-
Coating: A 96-well microplate is coated with the purified anti-Cloransulam-methyl monoclonal antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).
-
Competitive Reaction: this compound-methyl standards or samples and a fixed concentration of HRP-conjugated this compound-methyl hapten are added to the wells. They compete for binding to the immobilized antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A TMB substrate solution is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, producing a colorimetric signal.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound-methyl in the sample.
Lateral Flow Immunoassay (LFIA) Development
Protocol: LFIA for this compound-methyl [2]
-
Preparation of Gold Nanoparticle-Antibody Conjugates: Colloidal gold nanoparticles are conjugated with the anti-Cloransulam-methyl monoclonal antibody.
-
Strip Assembly: The LFIA strip consists of a sample pad, a conjugate pad (containing the gold nanoparticle-antibody conjugates), a nitrocellulose membrane (with a test line of this compound-methyl-OVA and a control line of goat anti-mouse IgG), and an absorbent pad.
-
Assay Procedure: The sample is applied to the sample pad. As the sample migrates along the strip, it rehydrates the gold nanoparticle-antibody conjugates. If this compound-methyl is present in the sample, it will bind to the conjugates, preventing them from binding to the test line.
-
Result Interpretation: A visible line at the control line indicates a valid test. The absence or reduced intensity of the test line indicates the presence of this compound-methyl in the sample.
Data Presentation
The performance of the developed immunoassays should be thoroughly evaluated. The following tables present expected quantitative data based on the development of immunoassays for similar sulfonylurea herbicides.[2]
Table 1: Performance Characteristics of the dcELISA for a Sulfonylurea Herbicide
| Parameter | Value |
| Half-maximal inhibitory concentration (IC50) | 1.5 x 10⁻³ mg/kg |
| Linear Range | 0.7 x 10⁻³ - 10.7 x 10⁻³ mg/kg |
| Limit of Detection (LOD) | 0.5 x 10⁻³ mg/kg |
Table 2: Performance Characteristics of the LFIA for a Sulfonylurea Herbicide
| Parameter | Value |
| Half-maximal inhibitory concentration (IC50) | 0.21 x 10⁻³ mg/kg |
| Visual Limit of Detection (vLOD) | 0.5 x 10⁻³ mg/kg |
| Cut-off Value | 1.0 x 10⁻³ mg/kg |
Table 3: Cross-Reactivity of the Monoclonal Antibody with Other Herbicides
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Halosulfuron-methyl (Target) | 1.5 | 100 |
| Pyrazosulfuron-ethyl | >1000 | <0.15 |
| Nicosulfuron | >1000 | <0.15 |
| Chlorsulfuron | >1000 | <0.15 |
| Ethoxysulfuron | >1000 | <0.15 |
| Chlorimuron-ethyl | >1000 | <0.15 |
Cross-reactivity (%) = (IC50 of Halosulfuron-methyl / IC50 of other compound) x 100[2]
Table 4: Recovery of a Sulfonylurea Herbicide from Spiked Samples (dcELISA)
| Sample Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) | Coefficient of Variation (%) |
| Tomato | 0.01 | 78.9 - 87.9 | 1.1 - 6.8 |
| Maize | 0.01 | 103.0 - 107.4 | 2.7 - 6.4 |
| Paddy Water (MLFIA) | 0.025 | 81.5 - 92.5 | 5.4 - 9.7 |
Conclusion
The development of immunoassays for the rapid detection of this compound-methyl is a feasible and valuable endeavor for environmental monitoring and food safety applications. By adapting established protocols for hapten synthesis, monoclonal antibody production, and assay development from structurally related sulfonylurea herbicides, researchers can establish sensitive, specific, and high-throughput methods for the detection of this important herbicide. The provided protocols and expected performance data serve as a comprehensive guide for initiating such development projects.
References
- 1. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 2. Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a direct competitive monoclonal antibody-based immunoassay for the sensitive and selective analysis of the phytoregulator forchlorfenuron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloransulam in Post-Emergence Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application timing and efficacy of cloransulam-methyl (B1669235) for post-emergence weed control, primarily in soybeans. The information is intended to guide research and development efforts by summarizing key quantitative data, providing detailed experimental protocols, and illustrating the herbicide's mechanism of action.
Mechanism of Action
This compound-methyl is a member of the triazolopyrimidine sulfonanilide family of herbicides and functions as an acetolactate synthase (ALS) inhibitor. ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By inhibiting ALS, this compound-methyl effectively halts the production of these vital amino acids, leading to the cessation of growth and eventual death of susceptible weed species.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis Inhibition
The following diagram illustrates the biochemical pathway inhibited by this compound-methyl.
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.
Application Timing and Efficacy
The timing of post-emergence application of this compound-methyl is critical for maximizing weed control and ensuring crop safety. Efficacy is highly dependent on the target weed species, their growth stage at the time of application, and the application rate.
General Recommendations
-
Weed Size: For optimal control, this compound-methyl should be applied when weeds are small and actively growing. The ideal size for most susceptible broadleaf weeds is 2 to 4 inches in height.[1] Efficacy decreases significantly as weeds exceed this size.[2]
-
Crop Stage: In soybeans, post-emergence applications of this compound-methyl should be made prior to the R2 (full flower) growth stage to avoid potential crop injury and yield reduction.[3] Studies have shown that application at the V3-V4 soybean stage does not negatively impact yield.[3]
-
Environmental Conditions: Application should be made under favorable growing conditions. Avoid application when weeds are under stress from drought, extreme temperatures, or other environmental factors, as this can reduce herbicide uptake and efficacy.
Efficacy on Key Weed Species
The following tables summarize the efficacy of post-emergence this compound-methyl applications on various weed species based on available research data.
Table 1: Efficacy of this compound-methyl on Various Weed Species
| Weed Species | Growth Stage at Application | This compound-methyl Rate (g a.i./ha) | Weed Control (%) | Citation(s) |
| Common Cocklebur (Xanthium strumarium) | - | - | Up to 98% | [4] |
| Horseweed (Conyza bonariensis) | 5-10 cm | 25 | <80% (at 28 DAA) | [5] |
| Horseweed (Conyza bonariensis) | 5-10 cm | 30 | <80% (at 28 DAA) | [5] |
| Horseweed (Conyza bonariensis) | 5-10 cm | 35 | 87.0% (at 42 DAA) | [5][6] |
| Horseweed (Conyza bonariensis) | 5-10 cm | 40 | 90.7% (at 42 DAA) | [5][6] |
| Annual Morningglory (Ipomoea spp.) | - | - | 70-85% (in tank mix) | [7] |
| Palmer Amaranth (Amaranthus palmeri) | - | - | <55% | [8] |
| Pigweed (Amaranthus spp.) | - | - | 37-52% | [8] |
| Prickly Sida (Sida spinosa) | - | - | Variable, often less effective than acifluorfen (B165780) or fomesafen | [8] |
| Velvetleaf (Abutilon theophrasti) | <4 inches | - | Effective | [1] |
Table 2: Soybean Yield Response to Post-Emergence this compound-methyl Application
| Application Timing (Soybean Stage) | This compound-methyl Rate (g a.i./ha) | Weed Species | Soybean Yield | Citation(s) |
| V3-V4 | 33.6 | Mixed population | No negative effect on yield | [3] |
| - | 30 | Horseweed (Conyza bonariensis) | Similar to weed-free control | [5] |
Experimental Protocols
The following protocols provide a framework for conducting field trials to evaluate the efficacy of post-emergence this compound-methyl applications.
Field Efficacy Trial Protocol
This protocol outlines a standard methodology for assessing the efficacy of this compound-methyl on a target weed species in a soybean crop.
Caption: Workflow for a Post-Emergence Herbicide Field Efficacy Trial.
3.1.1. Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Adequate to minimize edge effects, for example, 3 meters wide by 10 meters long.
-
Treatments:
-
Untreated weedy check.
-
Weed-free check (maintained by hand weeding).
-
This compound-methyl at various application rates (e.g., 25, 30, 35, 40 g a.i./ha).[5]
-
Tank mixtures of this compound-methyl with other compatible herbicides.
-
Commercial standard herbicides for comparison.
-
3.1.2. Application
-
Equipment: Calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Spray Volume: Typically 150-200 L/ha.
-
Adjuvants: Include appropriate adjuvants (e.g., non-ionic surfactant, crop oil concentrate) as recommended by the product label.
-
Timing: Apply when the target weed species are at the desired growth stage (e.g., 2-4 inches in height) and soybeans are within the recommended growth stage for application.
3.1.3. Data Collection
-
Weed Control: Visually assess weed control at 7, 14, 28, and 42 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) relative to the untreated check.
-
Crop Injury: Visually assess soybean injury at the same intervals using a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of weeds per unit area (e.g., in two 0.25 m² quadrats per plot) and harvest the above-ground biomass. Dry the biomass to a constant weight and record.
-
Soybean Yield: Harvest the center rows of each plot at maturity, adjust for moisture content, and calculate the yield in kg/ha .
3.1.4. Data Analysis
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD at p≤0.05) to determine significant differences between treatment means.
In Vitro ALS Enzyme Inhibition Assay Protocol
This protocol describes a method to determine the in vitro inhibitory activity of this compound-methyl on the ALS enzyme.
3.2.1. Materials
-
Fresh, young plant tissue from a susceptible weed species.
-
Ice-cold extraction buffer.
-
This compound-methyl stock solution and serial dilutions.
-
Reaction buffer containing pyruvate, thiamine (B1217682) pyrophosphate (TPP), and FAD.
-
Creatine (B1669601) and α-naphthol solutions for colorimetric detection of acetolactate.
-
Spectrophotometer or microplate reader.
3.2.2. Procedure
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a microplate, combine the enzyme extract, reaction buffer, and various concentrations of this compound-methyl. Include a control with no herbicide.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.
-
Add creatine and α-naphthol solutions and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 525 nm).
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration.
-
Determine the IC50 value (the concentration of herbicide that causes 50% inhibition of ALS activity) using a suitable regression analysis.
-
References
- 1. growiwm.org [growiwm.org]
- 2. Effect of Growth Stage on the Efficacy of Postemergence Herbicides on Four Weed Species of Direct-Seeded Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 6. scielo.br [scielo.br]
- 7. ncwss.org [ncwss.org]
- 8. mssoy.org [mssoy.org]
Application Notes and Protocols for Tank-Mixing Cloransulam with Other Herbicides for Broad-Spectrum Weed Control
Introduction
Cloransulam-methyl (B1669235) is a selective, post-emergence herbicide belonging to the triazolopyrimidine chemical family and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids essential for plant growth.[1][2] This inhibition leads to the cessation of cell division and ultimately the death of susceptible weed species.[1] Primarily used in soybean cultivation, this compound-methyl is effective against a range of broadleaf weeds.[1]
To broaden the spectrum of controlled weeds, manage and delay the development of herbicide-resistant weed populations, and in some cases, enhance the efficacy of the herbicide, this compound-methyl is often tank-mixed with other herbicides.[3][4] Tank-mixing involves combining two or more pesticides in the same spray tank for simultaneous application.[3] This practice can lead to synergistic, antagonistic, or additive effects, depending on the properties of the mixed herbicides and the target weed species.[3] These application notes provide a summary of quantitative data from various studies on the efficacy of this compound-methyl tank mixes, detailed experimental protocols for evaluation, and visualizations of relevant pathways and workflows.
Data Presentation: Efficacy of this compound Tank-Mixes
The following tables summarize the weed control efficacy of this compound-methyl when tank-mixed with various other herbicides. The data is compiled from multiple field studies and presented for comparative analysis.
Table 1: Efficacy of this compound-methyl Tank-Mixes on Broadleaf Weeds in Soybean
| Tank-Mix Partner | This compound-methyl Rate (g a.i./ha) | Partner Rate (g a.i./ha) | Weed Species | Control (%) | Reference |
| Sulfentrazone | 17.5 | 140 | Velvetleaf | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Pigweed spp. | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Common Waterhemp | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Common Lambsquarters | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Venice Mallow | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Prickly Sida | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Eastern Black Nightshade | Excellent | [5] |
| Sulfentrazone | 17.5 | 140 | Common Ragweed | Excellent | [5] |
| Flumioxazin | - | - | General Broadleaf Weeds | Similar to Sulfentrazone mix | [5] |
| Fomesafen | - | - | Prickly Sida | Increased control over either alone | [6] |
| Acifluorfen | - | - | Prickly Sida | Increased control over either alone | [6] |
| Lactofen | 30 | 96 | Acanthospermum hispidum | Efficient | [7] |
| Lactofen | 30 | 96 | Blainvillea latifolia | Efficient | [7] |
| Lactofen | 30 | 96 | Nicandra physaloides | Efficient | [7] |
| Glyphosate | 30 | 1080 | Conyza spp. | Ineffective | [8] |
| Glyphosate | 35 | 1080 | Conyza spp. | 87.0 | [8][9] |
| Glyphosate | 40 | 1080 | Conyza spp. | 90.7 | [8][9] |
Table 2: Efficacy of this compound-methyl Tank-Mixes on Grass Weeds and Potential for Antagonism
| Tank-Mix Partner | This compound-methyl Rate | Partner Rate | Grass Species | Observed Effect | Reference |
| Fluazifop-P | - | - | Annual Grasses | Antagonism | [10] |
| Quizalofop | - | - | Annual Grasses | Antagonism | [10] |
| Fluazifop-P + Fenoxaprop | - | - | Annual Grasses | Antagonism | [10] |
| Clethodim | - | - | Annual Grasses | No adverse effect | [10] |
| Sethoxydim | - | - | Annual Grasses | No adverse effect | [10] |
| Glyphosate | - | - | Annual Grasses | No adverse effect | [10] |
Experimental Protocols
Protocol for Small Plot Field Trials to Evaluate Herbicide Tank-Mix Efficacy
This protocol outlines the methodology for conducting small plot field trials to assess the efficacy and crop safety of this compound-methyl tank-mixes.
3.1.1. Trial Site Preparation and Experimental Design
-
Site Selection: Choose a site with a uniform and representative population of the target weed species. The site should have uniform soil type and topography.
-
Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications. This design helps to minimize the effects of field variability.
-
Plot Size: Establish plot sizes that are adequate for herbicide application and data collection, typically ranging from 2 x 10 meters to 3 x 15 meters. Ensure a buffer zone of at least 1 meter between plots to prevent spray drift.
-
Plot Marking: Clearly mark the corners of each plot with stakes for easy identification.
3.1.2. Herbicide Application
-
Sprayer Calibration: Calibrate the sprayer to ensure accurate and uniform application of the herbicides at the desired volume (e.g., 100-200 L/ha). Check that the output of each nozzle is within 5-10% of the average.
-
Tank Mixing: Follow the correct mixing order to avoid physical or chemical incompatibility. A common mixing order is:
-
Fill the spray tank to 50% with water and start agitation.
-
Add water conditioning agents (e.g., ammonium (B1175870) sulfate), if required.
-
Add wettable powders (WP) or water-dispersible granules (WDG) like this compound-methyl (formulated as a WDG). Ensure they are fully dispersed.
-
Add suspension concentrates (SC) or flowables (F/FL).
-
Add emulsifiable concentrates (EC).
-
Add water-soluble liquids (SL).
-
Add adjuvants (e.g., non-ionic surfactants, crop oil concentrates) as recommended by the herbicide labels.
-
Fill the remainder of the tank with water. Maintain continuous agitation throughout the mixing and application process.
-
-
Application: Apply the herbicide treatments using a handheld or bicycle-type sprayer. Maintain a constant speed and boom height to ensure uniform coverage.
-
Environmental Conditions: Record weather conditions (temperature, relative humidity, wind speed, and direction) at the time of application, as these can influence herbicide efficacy.
3.1.3. Data Collection and Evaluation
-
Weed Control Efficacy: Visually assess weed control at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a rating scale of 0% (no control) to 100% (complete control) for each target weed species.
-
Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals as weed control, using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
Weed Biomass: At a specified time point (e.g., 28 DAT), collect above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record the dry weight.
-
Crop Yield: At crop maturity, harvest the soybeans from a predetermined area within each plot. Determine the grain yield and adjust for moisture content.
Protocol for Evaluating Herbicide Interactions (Synergism, Antagonism, Additivity)
To determine the nature of the interaction between this compound-methyl and a tank-mix partner, Colby's method is a widely used approach.[2]
-
Experimental Treatments: Include treatments of each herbicide applied alone at different rates and the tank-mixtures at corresponding rates.
-
Data Collection: Measure the response variable, such as percent weed control or biomass reduction, for each treatment.
-
Calculation of Expected Response: Use the following formula to calculate the expected response (E) for a tank-mixture of two herbicides (A and B) if their effect is additive: E = A + B - (A * B / 100) Where:
-
A = Percent control from herbicide A applied alone
-
B = Percent control from herbicide B applied alone
-
-
Comparison of Observed and Expected Responses:
-
Synergism: If the observed response of the tank-mixture is significantly greater than the calculated expected response (E).
-
Antagonism: If the observed response of the tank-mixture is significantly less than the calculated expected response (E).
-
Additivity: If the observed response of the tank-mixture is not significantly different from the calculated expected response (E).
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mode of action of this compound-methyl via inhibition of the ALS enzyme.
Caption: Workflow for selecting, preparing, and evaluating a this compound tank-mix.
Caption: Logical relationships of herbicide interactions in a tank-mix.
Conclusion
Tank-mixing this compound-methyl with other herbicides is a valuable strategy for achieving broad-spectrum weed control and managing herbicide resistance in soybean production. The choice of a tank-mix partner should be based on the specific weed spectrum present in the field. While combinations with herbicides like sulfentrazone, flumioxazin, and certain diphenyl ethers can enhance broadleaf weed control, caution must be exercised when mixing with aryloxyphenoxypropionate graminicides due to the potential for antagonism. Adherence to proper experimental protocols is crucial for accurately evaluating the efficacy and potential interactions of these tank-mixes, enabling informed decisions for effective weed management programs.
References
- 1. bioone.org [bioone.org]
- 2. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
- 3. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 4. Tank-Mix Guidelines | Crop Science US [cropscience.bayer.us]
- 5. ncwss.org [ncwss.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and selectivity of this compound-methyl in postemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]
- 8. scielo.br [scielo.br]
- 9. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 10. This compound Antagonizes Annual Grass Control with Aryloxyphenoxypropionate Graminicides But Not Cyclohexanediones | Weed Technology | Cambridge Core [cambridge.org]
Enhancing Cloransulam Efficacy: A Guide to Adjuvant Selection and Application Protocols
For Immediate Release
[City, State] – [Date] – These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing adjuvants to improve the efficacy and uptake of cloransulam, a triazolopyrimidine herbicide. This document outlines recommended adjuvant systems, presents available data on their impact, and offers detailed protocols for conducting efficacy and uptake studies.
This compound is a selective, systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, crucial for the synthesis of branched-chain amino acids in susceptible plants.[1] This inhibition leads to the cessation of cell division and growth, ultimately causing weed death. While effective, the performance of this compound can be influenced by various factors, including weed species, growth stage, and environmental conditions. The addition of appropriate adjuvants to the spray solution can help overcome some of these challenges and optimize herbicidal activity.
Recommended Adjuvant Systems for this compound
The selection of an appropriate adjuvant system is critical for maximizing the performance of post-emergence applications of this compound. Adjuvants are substances added to a spray mixture to enhance the effectiveness of the active ingredient. They can improve spray droplet retention, increase spreading on the leaf surface, and facilitate the penetration of the herbicide through the plant's waxy cuticle.
Based on manufacturer recommendations and common agricultural practices, several adjuvant systems can be utilized with this compound. The choice of system often depends on the specific environmental conditions and the weed species being targeted.
| Adjuvant System | Components & Concentration | Recommended Use Conditions |
| System A | Nonionic Surfactant (NIS) at 0.125% to 0.25% v/v + Urea Ammonium Nitrate (UAN) at 2.5% v/v OR Ammonium Sulfate (AMS) at 2 lbs/acre | General use for actively growing weeds. |
| System B | Nonionic Surfactant (NIS) at 0.25% v/v | When a nitrogen source is not required or desired. |
| System C | Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) at 1.2% v/v | For enhanced penetration, especially on weeds with a thick, waxy cuticle. |
| System D | Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) at 1.2% v/v + Urea Ammonium Nitrate (UAN) at 2.5% v/v | Preferred for weeds under environmental stress (e.g., drought), though the potential for crop injury may be heightened. |
Quantitative Data on Adjuvant Efficacy with this compound
The interaction between herbicides, adjuvants, and target weeds is complex and can be influenced by numerous environmental and biological factors. Research conducted to identify adjuvants that maximize weed control with this compound has yielded varied results.
A study conducted at Mississippi State University evaluated the effect of different adjuvants on the efficacy of this compound for controlling prickly sida and pigweed. The findings from this research indicated no significant statistical differences in weed control due to the addition of the adjuvants tested. This suggests that under the specific conditions of the study, this compound's inherent formulation was sufficient for its level of activity.
Table 1: Visual Weed Control with this compound and Adjuvants
| Weed Species | Herbicide Treatment | Adjuvant | Visual Control (%) at 14 DAT (2021) | Visual Control (%) at 14 DAT (2022) |
| Prickly Sida | This compound | No Adjuvant | Data Not Provided | 13% |
| This compound | With Adjuvant | Data Not Provided | No Significant Difference | |
| Pigweed | This compound | No Adjuvant | 37% | 52% |
| This compound | With Adjuvant | No Significant Difference | No Significant Difference |
Data adapted from a study where no significant differences due to adjuvant were observed.[2] "DAT" refers to Days After Treatment.
It is important to note that while this particular study did not show a significant benefit from the tested adjuvants, this does not preclude the possibility of enhanced efficacy under different environmental conditions or with different weed species.[1] The manufacturer's recommendation to use adjuvants is based on a broader range of conditions where they are expected to improve performance.
Signaling Pathway and Adjuvant Mechanism of Action
This compound's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is a key component in the biosynthesis pathway of the branched-chain amino acids valine, leucine, and isoleucine. Without these essential amino acids, protein synthesis and cell division are halted, leading to plant death. Adjuvants do not alter this signaling pathway but facilitate the delivery of this compound to its site of action within the plant.
Caption: this compound uptake and mechanism of action with adjuvant enhancement.
Experimental Protocols
To assist researchers in evaluating the efficacy of this compound with various adjuvant formulations, the following detailed experimental protocols are provided.
Field Efficacy Trial Protocol
This protocol is designed to assess the performance of this compound with different adjuvants under field conditions.
Caption: Workflow for a field efficacy trial of this compound with adjuvants.
1. Site Selection and Preparation:
-
Select a field with a uniform soil type and a history of the target weed species.
-
Conduct standard tillage and seedbed preparation practices for the crop (e.g., soybeans).
-
Plant the crop at the recommended seeding rate and depth.
2. Experimental Design:
-
Utilize a randomized complete block design with a minimum of four replications.
-
Each experimental unit (plot) should consist of a specified number of rows and length (e.g., four 97 cm spaced rows that are 6 m long).[2]
-
Include an untreated control and a this compound-only treatment for comparison.
3. Weed Management:
-
To ensure adequate and uniform weed pressure, broadcast seeds of the target weed species (e.g., prickly sida, pigweed) throughout the experimental area.[2]
-
Control for non-target weeds with a selective herbicide that does not affect the target broadleaf weeds.
4. Herbicide Application:
-
Treatments should consist of this compound at the desired rate (e.g., labeled rate and reduced rates) both alone and in combination with the selected adjuvants at their specified concentrations (e.g., NIS at 0.25% v/v, COC at 1.2% v/v).
-
Applications should be made when weeds have reached a specific height (e.g., before 10 cm).[2]
-
Use a calibrated CO2-powered backpack sprayer with appropriate nozzles (e.g., Teejet AIXR 110015) to deliver a consistent spray volume (e.g., 140 L/ha).[2]
5. Data Collection:
-
Visually evaluate weed control at set intervals after treatment (e.g., 7, 14, 21, 28, and 35 days after treatment).
-
Use a rating scale of 0 (no visible plant injury) to 100 (complete plant death).[2]
-
Record crop injury at the same intervals using a similar scale.
6. Statistical Analysis:
-
Subject the data to an analysis of variance (ANOVA).
-
Where significance is observed, use a mean separation test (e.g., Fisher's Protected LSD at α = 0.05) to compare treatment means.[2]
Laboratory Foliar Uptake and Translocation Study Protocol
This protocol uses radiolabeled this compound to quantify its absorption into and movement within the plant as influenced by adjuvants.
Caption: Workflow for a laboratory foliar uptake and translocation study.
1. Plant Culture:
-
Grow the target weed species from seed in pots containing a suitable growing medium in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Grow plants to a specific growth stage (e.g., three- to four-leaf stage) for uniformity.
2. Preparation of Treatment Solutions:
-
Prepare a stock solution of radiolabeled this compound (e.g., ¹⁴C-cloransulam) of known specific activity.
-
Prepare the final treatment solutions by diluting the stock solution to the desired concentration and adding the respective adjuvants (e.g., NIS, COC, MSO) at the specified rates. Include a treatment with no adjuvant as a control.
3. Application of Radiolabeled Herbicide:
-
Apply a small, precise volume of the treatment solution (e.g., 10 µL containing a specific amount of radioactivity) to the adaxial surface of a specific leaf (e.g., the second true leaf) using a microsyringe.
4. Plant Harvest:
-
Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, and 72 hours) to determine the time course of absorption and translocation.
5. Removal of Unabsorbed Herbicide:
-
At harvest, excise the treated leaf and wash it with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed ¹⁴C-cloransulam from the leaf surface.
-
Quantify the radioactivity in the leaf wash using liquid scintillation spectrometry (LSC).
6. Plant Sectioning and Analysis:
-
Section the plant into the following parts: the treated leaf, parts of the plant above the treated leaf, parts below the treated leaf, and the roots.
-
Combust each plant section in a biological sample oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
-
Quantify the radioactivity in each section using LSC.
7. Data Calculation:
-
Calculate the total amount of ¹⁴C-cloransulam absorbed as the total radioactivity recovered in all plant sections.
-
Express absorption as a percentage of the total applied radioactivity.
-
Calculate the amount of translocated herbicide as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.
By following these protocols, researchers can generate valuable data on the impact of various adjuvants on the efficacy and uptake of this compound, leading to more effective and efficient weed management strategies.
References
Application Notes and Protocols for Leaching Studies of Cloransulam in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting and analyzing the leaching potential of the herbicide cloransulam in various soil matrices. Understanding the mobility of this compound in soil is critical for assessing its environmental fate, potential for groundwater contamination, and overall ecological risk. The following sections detail the scientific background, experimental procedures, data interpretation, and a standardized protocol for conducting soil column leaching studies in a laboratory setting.
Introduction
This compound-methyl is the active ingredient in several widely used herbicides for the control of broadleaf weeds. Its potential to leach through the soil profile is a key environmental concern. Leaching is the process by which a chemical moves downward through the soil layers with percolating water. The extent of leaching is governed by a complex interplay of the chemical's properties and the physical and chemical characteristics of the soil.
Key factors influencing the leaching of this compound include:
-
Soil Texture: The relative proportions of sand, silt, and clay determine the soil's permeability and adsorptive capacity. Coarse-textured soils (e.g., sandy loam) generally allow for greater water and solute movement compared to fine-textured soils (e.g., clay loam).
-
Soil Organic Matter (OM): Organic matter provides a primary surface for the adsorption of many organic pesticides, including this compound. Higher OM content generally leads to increased sorption and reduced leaching.
-
Soil pH: The pH of the soil can influence the chemical form and solubility of this compound, thereby affecting its interaction with soil particles and its mobility.
-
Herbicide Properties: The water solubility and soil adsorption coefficient (Kd or Koc) of this compound are intrinsic properties that dictate its partitioning between the soil and water phases.
Data Presentation
Table 1: Physicochemical Properties of Soils Used in Leaching Studies
| Soil Property | Sandy Loam | Silt Loam | Clay Loam |
| % Sand | 65 | 30 | 35 |
| % Silt | 25 | 55 | 30 |
| % Clay | 10 | 15 | 35 |
| Organic Carbon (%) | 1.2 | 2.5 | 3.0 |
| pH (1:1 H₂O) | 6.5 | 6.2 | 6.8 |
| Cation Exchange Capacity (cmol/kg) | 8.5 | 15.2 | 25.8 |
Table 2: Leaching of this compound in Different Soil Types (Hypothetical Data)
| Soil Type | This compound in Leachate (% of Applied) | This compound Remaining in Soil (µg/kg) |
| Sandy Loam | 25.3 | 74.7 |
| Silt Loam | 10.8 | 89.2 |
| Clay Loam | 3.5 | 96.5 |
Table 3: Distribution of this compound in Soil Columns Post-Leaching (Hypothetical Data)
| Soil Depth (cm) | Sandy Loam (% of Applied) | Silt Loam (% of Applied) | Clay Loam (% of Applied) |
| 0-5 | 35.2 | 60.1 | 75.8 |
| 5-10 | 20.5 | 18.3 | 15.2 |
| 10-15 | 12.1 | 7.5 | 4.1 |
| 15-20 | 5.3 | 2.9 | 1.0 |
| 20-25 | 1.2 | 0.4 | 0.2 |
| 25-30 | 0.4 | 0.1 | 0.2 |
Experimental Protocols
The following protocols are based on the OECD Guideline 312 for Leaching in Soil Columns and standard analytical procedures.[1][2]
Soil Collection and Characterization
-
Soil Sampling: Collect representative soil samples from the Ap horizon (0-20 cm) of the desired soil types.
-
Sample Preparation: Air-dry the soil samples at room temperature and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Soil Characterization: Analyze the physicochemical properties of each soil type as detailed in Table 1. Standard methods should be used for determining soil texture (e.g., Bouyoucos hydrometer method), organic carbon (e.g., Walkley-Black method), pH (in a 1:1 soil-to-water ratio), and cation exchange capacity (e.g., ammonium (B1175870) acetate (B1210297) method).
Soil Column Preparation
-
Column Setup: Use glass or PVC columns (e.g., 35 cm length, 5 cm internal diameter) with a porous plate or glass wool at the bottom to support the soil.
-
Packing the Columns: Pack each column with the prepared soil to a bulk density representative of field conditions (typically to a height of 30 cm). The soil should be added in small increments and gently tapped to ensure uniform packing and avoid stratification.
-
Column Saturation: Slowly saturate the soil columns from the bottom with a 0.01 M CaCl₂ solution to mimic artificial rain and to displace air.[3] Allow the columns to drain until a constant moisture content is reached (field capacity).
This compound Application and Leaching
-
Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and spike a small amount of sand with the solution. After the solvent evaporates, apply the treated sand uniformly to the surface of each soil column. The application rate should be equivalent to the maximum recommended field application rate.
-
Initiation of Leaching: Begin the leaching process by applying the 0.01 M CaCl₂ solution to the top of the columns at a constant, slow flow rate. A peristaltic pump or a Mariotte bottle can be used to maintain a steady flow.[4]
-
Leachate Collection: Collect the leachate from the bottom of the columns in fractions at regular time intervals or as a single composite sample over a defined period (e.g., 48 hours). Record the volume of leachate collected.
Sample Extraction and Analysis
-
Leachate Analysis:
-
Filter the collected leachate samples through a 0.45 µm filter.
-
Perform solid-phase extraction (SPE) to concentrate the this compound from the aqueous matrix.
-
Elute the this compound from the SPE cartridge with a suitable solvent (e.g., acetonitrile).[5]
-
Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[5]
-
-
Soil Analysis:
-
After the leaching is complete, carefully extrude the soil from each column.
-
Section the soil core into desired depth increments (e.g., 0-5, 5-10, 10-15, 15-20, 20-25, and 25-30 cm).
-
Extract this compound from each soil section using an appropriate solvent (e.g., acetonitrile/water mixture) and a suitable extraction technique (e.g., accelerated solvent extraction or sonication).
-
Clean up the soil extract using SPE.
-
Analyze the cleaned-up extract by GC-MS.
-
Quality Control
-
Control Columns: Run control columns with untreated soil to check for background interferences.
-
Replicates: Conduct all treatments in triplicate to ensure the reproducibility of the results.
-
Recovery Studies: Perform spiking experiments with known concentrations of this compound in both the soil and water matrices to determine the extraction efficiency and analytical recovery.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the soil column leaching study for this compound.
References
Application Notes and Protocols: Greenhouse Bioassay for Cloransulam Phytotoxicity on Rotational Crops
Introduction
Cloransulam-methyl (B1669235) is a triazolopyrimidine sulfonamide herbicide widely used for broadleaf weed control in various crops.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing plant death in susceptible species.[2]
While effective, the soil persistence of this compound-methyl can pose a risk of phytotoxicity to sensitive rotational crops. The potential for carryover injury is influenced by several factors, including the herbicide application rate, soil characteristics (such as pH and organic matter content), and environmental conditions like rainfall and temperature.[2] Greenhouse bioassays are a valuable and sensitive tool for determining the potential for herbicide carryover and assessing the sensitivity of rotational crops to herbicide residues in the soil.[3][4] These assays provide a controlled environment to quantify the phytotoxic effects of herbicide residues on plant growth.
These application notes provide a detailed protocol for conducting a greenhouse bioassay to evaluate the phytotoxicity of this compound on common rotational crops, including corn, wheat, sunflower, and sugar beet.
Data Presentation
The following tables summarize representative quantitative data on the phytotoxicity of this compound-methyl to various rotational crops. It is important to note that these values can vary depending on soil type, environmental conditions, and crop variety. Researchers should use the protocols provided to determine specific dose-response relationships for their experimental conditions.
Table 1: Relative Sensitivity of Rotational Crops to this compound-Methyl Residues
| Rotational Crop | Scientific Name | Relative Sensitivity | Typical Phytotoxicity Symptoms |
| Sugar Beet | Beta vulgaris | High | Stunting, chlorosis (yellowing) of new growth, purplish discoloration of leaves, plant death. |
| Sunflower | Helianthus annuus | Moderate to High | Stunting, chlorosis, leaf malformations. |
| Wheat | Triticum aestivum | Moderate | Stunting, reduced tillering, chlorosis. |
| Corn | Zea mays | Low to Moderate | Stunting, "bottle-brush" roots (inhibition of lateral root growth), interveinal chlorosis.[2] |
Table 2: Estimated Growth Reduction (GR50) of Rotational Crops in Response to this compound-Methyl in a Silt Loam Soil (pH 6.5, 2.5% OM)
| Rotational Crop | Estimated GR50 (µg/kg soil) |
| Sugar Beet | 1 - 5 |
| Sunflower | 5 - 15 |
| Wheat | 15 - 30 |
| Corn | > 50 |
GR50: The concentration of herbicide that causes a 50% reduction in plant growth (typically measured as biomass). These are estimated values based on available literature for ALS inhibitors and should be determined experimentally.
Table 3: Influence of Soil Properties on this compound-Methyl Phytotoxicity
| Soil Property | Influence on Phytotoxicity | Mechanism |
| pH | Increased phytotoxicity at higher pH (>7.0) | At higher pH, this compound-methyl is more available in the soil solution for plant uptake.[5] |
| Organic Matter | Decreased phytotoxicity with higher organic matter | Herbicides can bind to organic matter, making them less available for plant uptake.[6] |
| Clay Content | Decreased phytotoxicity with higher clay content | Similar to organic matter, clay particles can adsorb herbicides, reducing their bioavailability. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a greenhouse bioassay to assess this compound phytotoxicity on rotational crops.
Protocol 1: Greenhouse Bioassay for this compound Phytotoxicity
1. Objective: To determine the dose-response relationship of various rotational crops to this compound-methyl concentrations in a controlled greenhouse environment.
2. Materials:
-
Technical grade this compound-methyl
-
Acetone (B3395972) (HPLC grade)
-
Distilled water
-
Surfactant (non-ionic, as specified for field application if relevant)
-
Soil: A well-characterized soil representative of the field conditions of interest (e.g., sandy loam, silt loam, clay loam). The soil should be air-dried and sieved (2-mm mesh).
-
Pots (e.g., 500 cm³ plastic pots with drainage holes)
-
Seeds of rotational crops: Corn (Zea mays), Wheat (Triticum aestivum), Sunflower (Helianthus annuus), Sugar Beet (Beta vulgaris)
-
Greenhouse or growth chamber with controlled temperature, light, and humidity
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Spray chamber or appropriate application equipment
-
Drying oven
-
Ruler or calipers
3. Experimental Design:
-
A completely randomized design (CRD) with a factorial arrangement of treatments is recommended.
-
Factor 1: this compound-methyl concentration (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/kg of dry soil). The concentration range should be adjusted based on expected residual levels and crop sensitivity.
-
Factor 2: Rotational crop species (corn, wheat, sunflower, sugar beet).
-
Replicates: A minimum of 4 replicates per treatment combination.
4. Procedure:
-
4.1. Soil Preparation and Herbicide Application:
-
Determine the moisture content of the air-dried soil.
-
For each concentration, weigh the required amount of technical grade this compound-methyl.
-
Prepare a stock solution of this compound-methyl in acetone.
-
Prepare serial dilutions from the stock solution to achieve the desired herbicide concentrations.
-
In a fume hood, spread a known weight of air-dried soil in a thin layer on a polyethylene (B3416737) sheet.
-
Apply the herbicide solution evenly over the soil using a fine-mist sprayer while continuously mixing the soil to ensure uniform distribution. An equivalent amount of acetone should be applied to the control (0 µg/kg) soil.
-
Allow the acetone to evaporate completely from the treated soil (approximately 24 hours) in the fume hood, mixing periodically.
-
Thoroughly mix each batch of treated soil.
-
-
4.2. Potting and Planting:
-
Fill each pot with a known weight of the treated or control soil.
-
Plant a predetermined number of seeds of each rotational crop into the pots at a uniform depth appropriate for the species.
-
Lightly water the pots to field capacity.
-
-
4.3. Greenhouse Conditions:
-
Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod, and adequate humidity).
-
Water the pots as needed to maintain optimal soil moisture.
-
-
4.4. Data Collection and Analysis:
-
After a predetermined period (e.g., 21-28 days after planting), carefully harvest the above-ground biomass of the plants from each pot.
-
Measure the following parameters:
-
Visual Phytotoxicity Rating: Score plant injury on a scale of 0 to 100%, where 0 = no injury and 100 = plant death. Symptoms to note include stunting, chlorosis, necrosis, and malformations.
-
Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf or growing point.
-
Shoot Fresh Weight: Weigh the harvested above-ground biomass immediately.
-
Shoot Dry Weight: Place the harvested biomass in paper bags and dry in an oven at 70°C to a constant weight.
-
-
Calculate the percent reduction in height and biomass for each treatment relative to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) to determine the significance of the effects of herbicide concentration and crop species.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 (herbicide concentration causing 50% growth reduction) for each crop species.
-
Mandatory Visualizations
Caption: Experimental workflow for the greenhouse bioassay.
Caption: Mode of action signaling pathway for this compound-methyl.
References
- 1. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 2. Herbicide Carryover Concerns for 2020 | Integrated Crop Management [crops.extension.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. High pH and Salt Issues in Corn | Crop Science US [cropscience.bayer.us]
- 6. Influence of soil organic matter on the sensitivity of selected wild and crop species to common herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cloransulam Resistance in Giant Ragweed
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cloransulam resistance in giant ragweed (Ambrosia trifida) populations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in giant ragweed?
A1: The predominant mechanism of resistance to this compound and other acetolactate synthase (ALS) inhibiting herbicides in giant ragweed is a target-site mutation in the ALS gene.[1][2][3][4] Specifically, a single nucleotide polymorphism (SNP) results in a tryptophan to leucine (B10760876) substitution at amino acid position 574 (W574L) of the ALS protein.[1][2][4][5] This alteration reduces the binding affinity of the herbicide to the enzyme, rendering the plant resistant.[1][2][3]
Q2: How high is the level of resistance to this compound in giant ragweed?
A2: Giant ragweed populations harboring the W574L mutation exhibit a very high level of resistance to this compound.[6] Studies have documented resistance levels greater than 500-fold compared to susceptible populations.[5] In some cases, resistant plants can survive applications of this compound at rates 100 times the labeled field rate with only minor injury symptoms.[6]
Q3: Are this compound-resistant giant ragweed populations also resistant to other ALS-inhibiting herbicides?
A3: Yes, giant ragweed populations with the W574L mutation exhibit broad cross-resistance to other ALS-inhibiting herbicides.[1][2][4] This includes herbicides from different chemical families that target the same enzyme, such as imidazolinones (e.g., imazethapyr) and sulfonylureas (e.g., chlorimuron).[1][2][4][7]
Q4: What are the best management practices to control this compound-resistant giant ragweed in the field?
A4: An integrated weed management approach is crucial for managing this compound-resistant giant ragweed. This includes:
-
Herbicide Rotation and Mixtures: Utilize herbicides with different modes of action.[6] Tank-mixing herbicides or rotating them annually can help control resistant populations and slow the evolution of further resistance.
-
Alternative Herbicides: Herbicides such as glyphosate (B1671968) (in glyphosate-tolerant crops), PPO inhibitors (e.g., fomesafen, lactofen), and growth regulators (e.g., 2,4-D, dicamba) are effective options for controlling ALS-resistant giant ragweed.[7][8]
-
Cultural Practices: Employing practices like crop rotation, tillage, and ensuring a competitive crop canopy can help suppress giant ragweed populations.[6]
-
Scouting and Early Detection: Regularly monitor fields to identify and manage resistant patches before they spread.[6]
Q5: Does the this compound resistance trait impact the fitness of giant ragweed?
A5: Research has shown that the W574L mutation conferring this compound resistance does not appear to have a negative impact on the competitive ability, seed production (fecundity), or seed viability of giant ragweed when compared to susceptible populations.[5] This suggests that resistant populations can persist and spread even in the absence of selection pressure from this compound.[5]
Troubleshooting Experimental Results
Issue 1: My whole-plant dose-response assay shows unexpected survival of giant ragweed at high this compound concentrations.
-
Possible Cause: You may be working with a this compound-resistant giant ragweed population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a molecular analysis to screen for the W574L mutation in the ALS gene.
-
Expand Herbicide Panel: Test other ALS inhibitors (e.g., imazethapyr, chlorimuron) to check for cross-resistance.
-
Include a Susceptible Control: Always include a known susceptible giant ragweed population in your assays for comparison.
-
Issue 2: I am unable to amplify the ALS gene from my giant ragweed samples.
-
Possible Cause: DNA quality may be poor, or the PCR primers may not be optimal for your population.
-
Troubleshooting Steps:
-
Assess DNA Quality: Check the purity and integrity of your extracted DNA using a spectrophotometer and gel electrophoresis.
-
Optimize PCR Conditions: Try adjusting the annealing temperature, extension time, and magnesium chloride concentration in your PCR reaction.
-
Primer Design: If optimization fails, consider designing new primers based on conserved regions of the giant ragweed ALS gene.
-
Issue 3: My in vivo ALS enzyme assay results are inconsistent.
-
Possible Cause: Variability in enzyme extraction or assay conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Tissue Collection: Always collect young, actively growing leaf tissue from plants at the same developmental stage.
-
Maintain Cold Chain: Keep all buffers and samples on ice throughout the extraction process to prevent enzyme degradation.
-
Optimize Assay Parameters: Ensure consistent incubation times, temperatures, and substrate concentrations. Run technical replicates for each sample.
-
Data Presentation
Table 1: Whole-Plant Dose-Response to this compound in Resistant (R) and Susceptible (S) Giant Ragweed
| Population | GR₅₀ (g ai/ha)¹ | Resistance Index (RI)² |
| Susceptible (S) | 5 | - |
| Resistant (R) | > 2500 | > 500 |
¹GR₅₀: The herbicide rate required to cause a 50% reduction in plant growth. ²Resistance Index = GR₅₀ (R) / GR₅₀ (S)
Table 2: In Vivo ALS Enzyme Inhibition by this compound in Resistant (R) and Susceptible (S) Giant Ragweed
| Population | I₅₀ (µM)¹ | Resistance Index (RI)² |
| Susceptible (S) | 0.1 | - |
| Resistant (R) | 1.3 | 13 |
¹I₅₀: The herbicide concentration required to inhibit enzyme activity by 50%. ²Resistance Index = I₅₀ (R) / I₅₀ (S)
Table 3: Frequency of the W574L Resistance Allele in a Mixed Giant Ragweed Population
| Allele | Genotype | Frequency |
| Susceptible (Trp) | Homozygous (WW) | 0.50 |
| Resistant (Leu) | Heterozygous (WL) | 0.45 |
| Resistant (Leu) | Homozygous (LL) | 0.05 |
Experimental Protocols
1. Whole-Plant Dose-Response Assay
This protocol is used to determine the level of resistance to a herbicide in a whole-plant system.
-
Materials:
-
Seeds from suspected resistant and known susceptible giant ragweed populations.
-
Pots filled with a standard potting mix.
-
Growth chamber with controlled temperature, light, and humidity.
-
This compound-methyl herbicide.
-
Laboratory sprayer calibrated to deliver a precise volume.
-
-
Methodology:
-
Germinate giant ragweed seeds and transplant individual seedlings into pots at the two-leaf stage.
-
Grow plants in a growth chamber under optimal conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
When plants reach the 4- to 6-leaf stage, apply this compound at a range of doses (e.g., 0, 0.1x, 1x, 10x, 100x the recommended field rate). Include an untreated control.
-
Return plants to the growth chamber and continue to grow for 21 days.
-
Assess plant injury visually and harvest the above-ground biomass.
-
Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Analyze the data using a non-linear regression model to determine the GR₅₀ value for each population.
-
2. Molecular Detection of the W574L ALS Mutation
This protocol describes the process of identifying the specific point mutation responsible for this compound resistance.
-
Materials:
-
Young leaf tissue from giant ragweed plants.
-
DNA extraction kit.
-
PCR thermocycler.
-
Primers designed to amplify the region of the ALS gene containing the W574 codon.
-
DNA sequencing service.
-
-
Methodology:
-
Extract genomic DNA from leaf tissue using a commercial kit.
-
Perform a polymerase chain reaction (PCR) to amplify the target region of the ALS gene.
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing.
-
Align the resulting DNA sequence with a known susceptible ALS sequence to identify any nucleotide changes at the 574 codon.
-
Visualizations
Caption: Biochemical pathway of this compound action and the mechanism of resistance.
Caption: Experimental workflow for identifying and confirming this compound resistance.
References
- 1. bioone.org [bioone.org]
- 2. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 3. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 4. weedscience.org [weedscience.org]
- 5. Characterization of Wisconsin Giant Ragweed (Ambrosia trifida) Resistant to this compound | Weed Science | Cambridge Core [cambridge.org]
- 6. Acetolactate Synthase (ALS) Inhibitor Resistance in Wisconsin Giant Ragweed – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 7. bioone.org [bioone.org]
- 8. growiwm.org [growiwm.org]
Technical Support Center: Cloransulam Degradation in Soil
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the environmental fate of Cloransulam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during soil degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation rate of this compound in soil?
A1: The degradation of this compound in soil is a complex process influenced by a combination of soil properties, environmental conditions, and microbial activity. The key factors are:
-
Microbial Activity: Microbial degradation is the primary mechanism for the decomposition of this compound in soil.[1] The rate of breakdown is highly dependent on the population, diversity, and activity of soil microorganisms.[2] In sterile soils, degradation is significantly slower, highlighting the crucial role of bacteria and fungi.[3]
-
Soil Temperature: Higher temperatures generally accelerate both microbial activity and chemical reactions, leading to faster degradation.[3][4] Conversely, lower temperatures slow down these processes, increasing the persistence of the herbicide.[5][6]
-
Soil Moisture: Soil moisture affects microbial activity and the availability of the herbicide for degradation. Optimal moisture levels promote microbial proliferation and activity.[3] Increased moisture can enhance degradation by increasing microbial access to the pesticide and reducing its adsorption to soil particles.
-
Soil pH: Soil pH affects both the chemical stability (hydrolysis) and the microbial degradation of this compound. Chemical hydrolysis is significantly faster under alkaline conditions (high pH).[7] Soil pH also influences the herbicide's adsorption to soil particles and the composition of the microbial community, which can indirectly affect the degradation rate.[8][9]
-
Soil Type and Organic Matter: Soil properties such as texture (clay, silt, sand content) and organic matter content influence this compound's availability for degradation. Sorption to organic matter and clay particles can decrease its concentration in the soil solution, potentially reducing the rate of microbial breakdown and leaching.[10]
-
Photodegradation: When exposed to sunlight on the soil surface, this compound can undergo photolysis. The half-life for photolysis on moist soil has been reported to be around 13 days.[7] However, this process is generally less significant once the compound is incorporated into the soil profile.[11][12]
Q2: What is the expected half-life of this compound in soil?
A2: The half-life (DT50) of this compound can vary significantly depending on the specific environmental and soil conditions.
-
Field Studies: In field dissipation studies, reported half-lives range from 4.2 to 24.1 days.[7] Other field studies have shown a narrower range of 8 to 10 days.[1]
-
Laboratory Studies: Under controlled laboratory conditions, the variability is even more pronounced. Half-lives can range from as short as 1.0 day at 25°C to as long as 85 days at 5°C.[5] This wide range underscores the critical influence of factors like temperature on the degradation rate.
Q3: How does soil pH specifically affect this compound's stability?
A3: Soil pH has a profound impact on the chemical hydrolysis of this compound. The molecule is more stable in acidic to neutral conditions and degrades much more rapidly in alkaline environments.
-
At pH 5: The aqueous hydrolysis half-life is greater than 365 days.[7]
-
At pH 7: The half-life ranges from 118 to 231 days.[7]
-
At pH 9: The half-life is dramatically reduced to just 3 days.[7]
This relationship is critical for predicting persistence and potential carryover to subsequent crops in alkaline soils.
Troubleshooting Guide
Problem: this compound degradation in my experiment is much slower than expected.
This is a common issue that can arise from several experimental factors. Use the following checklist to troubleshoot the problem.
| Potential Cause | Troubleshooting Steps |
| Low Microbial Activity | Verify Soil Sterility: Was the soil sterilized (e.g., autoclaved, irradiated)? Degradation in sterile soil is expected to be very slow.[3] Check for Inhibitors: Have other substances that could inhibit microbial activity (e.g., co-contaminants, solvents) been introduced into the system? Enhance Microbial Population: If using soil with historically low microbial activity, consider amending it with a small amount of soil from a microbially active site. |
| Suboptimal Temperature | Monitor Incubation Temperature: Ensure your incubator is calibrated and maintaining the target temperature. Degradation rates decrease significantly at lower temperatures (e.g., below 15-20°C).[5][6] |
| Incorrect Soil Moisture | Measure and Adjust Moisture: Is the soil too dry or waterlogged? Microbial activity is often optimal between 40% and 60% of water-filled pore space or at 75% of field moisture capacity.[3] Air-dry soil can significantly slow degradation. |
| High Sorption/Low Bioavailability | Analyze Soil Properties: Is the soil high in organic matter or specific types of clay? High sorption can reduce the amount of this compound available to microorganisms in the soil solution.[7] Consider desorption studies to quantify this effect. |
| Incorrect pH | Measure Soil pH: this compound is more persistent in acidic to neutral soils.[7][9] If your soil pH is below 7, slower degradation is expected compared to alkaline conditions. |
Problem: I am observing high variability between my experimental replicates.
High variability can compromise the statistical power of your results. Consider these potential sources of error.
| Potential Cause | Troubleshooting Steps |
| Non-Homogeneous Spiking | Review Spiking Procedure: Ensure the this compound solution is evenly applied and thoroughly mixed with the soil without causing excessive compaction. Uneven distribution is a major source of variability. |
| Inconsistent Soil Samples | Homogenize Soil: Before weighing out replicates, thoroughly mix the bulk soil sample to ensure uniformity in texture, organic matter, and microbial populations. |
| Variable Incubation Conditions | Check Incubator Uniformity: Verify that temperature and humidity are consistent throughout the incubator. Avoid placing samples in "hot spots" or "cold spots." |
| Inconsistent Extraction Efficiency | Validate Extraction Method: Perform recovery experiments by spiking control soil with a known concentration of this compound and then immediately extracting it. Consistently low or variable recoveries indicate a problem with the extraction protocol. |
Quantitative Data Summary
The following tables summarize key quantitative data on this compound degradation and soil interaction.
Table 1: Effect of Temperature and Soil Type on this compound Half-Life (DT₅₀)
| Temperature (°C) | Soil Type | Half-Life (Days) | Reference |
| 5 | Various | 6.4 - 85 | [5] |
| 20-25 | Various | 1.0 - 8.5 | [5] |
| Field Conditions | Various | 8 - 10 | [1] |
| Field Conditions | Various | 4.2 - 24.1 | [7] |
Table 2: Effect of pH on this compound Hydrolysis Half-Life
| pH | Medium | Half-Life (Days) | Reference |
| 5 | Aqueous Solution | > 365 | [7] |
| 6.5 | Soil Slurry | 67 | [7] |
| 7 | Aqueous Solution | 118 - 231 | [7] |
| 9 | Aqueous Solution | 3 | [7] |
Table 3: Soil Sorption Coefficients (Koc) for this compound
| Koc Range (mL/g) | Soil Conditions | Interpretation | Reference |
| 12 - 915 | Various soil types | Very high to low mobility. Sorption increases in more acidic soils and with time. | [1][7] |
Experimental Protocols & Visualizations
Protocol 1: Aerobic Soil Degradation Study
This protocol outlines a typical laboratory experiment to determine the degradation rate of this compound in soil under controlled aerobic conditions.
1. Soil Preparation:
- Collect fresh soil from the field, removing large debris and sieving through a 2 mm mesh.
- Characterize the soil for properties such as pH, organic matter content, texture (sand/silt/clay percentages), and cation-exchange capacity.
- Adjust soil moisture to the desired level (e.g., 50-60% of water-filled pore space).
- Pre-incubate the soil in the dark at the desired temperature for 7-14 days to allow microbial populations to stabilize.
2. Application of this compound:
- Prepare a stock solution of this compound (analytical grade or radiolabeled, e.g., ¹⁴C) in a suitable solvent.
- Add the stock solution to the soil to achieve the target concentration. Apply dropwise and mix thoroughly to ensure homogenous distribution.
- Include a solvent-only control to monitor background microbial activity.
- For assessing the microbial contribution, prepare a set of sterilized soil samples (e.g., by autoclaving) and treat them in the same manner.[3]
3. Incubation:
- Divide the treated soil into replicate microcosms (e.g., glass jars). The number of replicates should be sufficient for all sampling time points.
- Incubate the microcosms in the dark at a constant temperature (e.g., 20°C or 25°C).
- Ensure aerobic conditions are maintained. This can be achieved by loosely capping the jars or by periodically flushing with air. For ¹⁴C studies, use flasks designed to trap evolved ¹⁴CO₂.
4. Sampling and Analysis:
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate microcosms.
- Extract this compound and its potential metabolites from the soil using an appropriate method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction with acetonitrile (B52724) or methanol.[3]
- Quantify the concentration of the parent compound using an analytical instrument like HPLC-UV, LC-MS/MS, or GC/MS.[3][13][14]
- Calculate the half-life (DT₅₀) by fitting the concentration data to a kinetic model (e.g., first-order kinetics).
Diagrams
Caption: Workflow for a typical aerobic soil degradation study.
Caption: Interrelated factors affecting this compound degradation in soil.
References
- 1. isws.illinois.edu [isws.illinois.edu]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. afes.fr [afes.fr]
- 5. Effect of temperature and moisture on the degradation and sorption of florasulam and 5-hydroxyflorasulam in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 7. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. micronaag.com [micronaag.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photolytic degradation of florasulam on soil and in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cloransulam application rates for different weed species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of cloransulam for different weed species in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: This compound-methyl (B1669235) is a systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is critical for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting ALS, this compound halts cell division and plant growth, ultimately leading to the death of susceptible weed species.[3] It is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[3]
Q2: What are the typical application methods for this compound in a research setting?
A2: this compound-methyl can be applied through various methods depending on the experimental objectives, including pre-plant incorporated (PPI), pre-emergence (PRE), and post-emergence (POST) applications.[6] The choice of application method will influence the herbicide's efficacy on target weed species.
Q3: How does soil composition affect the efficacy of pre-emergence this compound applications?
A3: Soil conditions can significantly impact the degradation and availability of this compound-methyl. Factors such as soil temperature, moisture, and type influence its dissipation.[7] For instance, control of weeds has been observed to be greater on silt loam soils compared to silty clay soils.[8] Additionally, delayed herbicide activation by rainfall or irrigation can reduce control of certain weed species more than soil texture.[8]
Q4: Can this compound be tank-mixed with other herbicides?
A4: Yes, this compound is often tank-mixed with other herbicides to broaden the spectrum of controlled weeds. For example, tank-mixing with lactofen (B128664) has shown efficient control of Nicandra physaloides.[9] Adding metribuzin (B1676530) to pre-emergence applications of this compound can improve the control of species like hemp sesbania and Palmer amaranth.[8] However, antagonism can occur with certain graminicides, so compatibility should be verified.[10]
Troubleshooting Guides
Problem 1: Poor control of specific weed species following post-emergence application.
Possible Causes & Solutions:
-
Incorrect Application Rate: The application rate of this compound is critical and species-dependent. Refer to the data tables below for recommended starting rates. For instance, common cocklebur is highly susceptible and can be controlled at rates of 9 g ai/ha, while sicklepod and hemp sesbania may only be suppressed at these rates.[11]
-
Weed Growth Stage: The size of the weed at the time of application significantly impacts efficacy. Reduced rates of this compound can be effective on smaller morningglory and velvetleaf (2 to 12 cm).[11] For more tolerant species or larger weeds, higher application rates may be necessary.
-
Environmental Conditions: Herbicide uptake can be influenced by environmental factors. Applications made under optimal growing conditions (adequate soil moisture, moderate temperatures) generally result in better weed control.
-
Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.[12] Consider testing for resistance and rotating to herbicides with different modes of action.
Problem 2: Reduced efficacy of pre-emergence this compound application.
Possible Causes & Solutions:
-
Lack of Soil Moisture: Pre-emergence herbicides require rainfall or irrigation for activation and movement into the weed germination zone. Delayed activation can lead to reduced control.[8]
-
Soil Type: As mentioned, weed control can be less effective in finer-textured soils like silty clay compared to silt loam.[8] Higher application rates may be needed in soils with high organic matter or clay content.
-
Inappropriate Rate for Target Weeds: While effective on species like prickly sida, velvetleaf, and morningglory, pre-emergence applications of this compound may only suppress Palmer amaranth, hemp sesbania, and sicklepod.[8]
Data Presentation
Table 1: Post-Emergence Application Rates of this compound and Efficacy on Various Weed Species
| Weed Species | Scientific Name | Application Rate (g ai/ha) | Efficacy/Control Level | Reference |
| Common Cocklebur | Xanthium strumarium | 9 - 72 | >90% control at all rates | [11] |
| Pitted Morningglory | Ipomoea lacunosa | 9 | >70% control on small plants (2-12 cm) | [11] |
| Entireleaf Morningglory | Ipomoea hederacea var. integriuscula | 9 | >70% control on small plants (2-12 cm) | [11] |
| Tall Morningglory | Ipomoea purpurea | 18 (labeled rate) | Susceptible | [11] |
| Velvetleaf | Abutilon theophrasti | 9 - 18 | Susceptible, dependent on weed size | [11] |
| Sicklepod | Senna obtusifolia | 9 - 18 | Moderate suppression | [11][13] |
| Hemp Sesbania | Sesbania herbacea | 9 - 18 | Moderate suppression | [11] |
| Prickly Sida | Sida spinosa | 9 - 18 | Moderate suppression | [11] |
| Palmer Amaranth | Amaranthus palmeri | Not specified | Suppression | [8][11] |
| Bristly Starbur | Acanthospermum hispidum | 20 - 40 | Efficient control | [9] |
| Hairy Beggarticks | Blainvillea latifolia | 20 - 40 | Efficient control | [9] |
| Horseweed | Conyza bonariensis | 35 - 40 | 87.0% - 90.7% control | [14] |
Table 2: Pre-Emergence Application Rates of this compound and Efficacy on Various Weed Species
| Weed Species | Scientific Name | Application Rate (g ai/ha) | Efficacy/Control Level | Reference |
| Prickly Sida | Sida spinosa | 36 (recommended rate) | Controlled | [8] |
| Velvetleaf | Abutilon theophrasti | 36 (recommended rate) | Controlled | [8] |
| Morningglory species | Ipomoea spp. | 36 (recommended rate) | Controlled | [8][15] |
| Palmer Amaranth | Amaranthus palmeri | 36 (recommended rate) | Suppression | [8] |
| Hemp Sesbania | Sesbania herbacea | 36 (recommended rate) | Suppression | [8] |
| Sicklepod | Senna obtusifolia | 36 (recommended rate) | Suppression | [8] |
Experimental Protocols
Key Experiment: Evaluation of Post-Emergence this compound Efficacy
This methodology is based on studies evaluating the effect of weed growth stage and this compound application rate on post-emergence weed control.[11]
-
Experimental Design: A randomized complete block design with a factorial arrangement of treatments is typically used.
-
Factors:
-
Weed Species Evaluated: A variety of broadleaf weeds are included, such as common cocklebur, morningglory species, prickly sida, hemp sesbania, sicklepod, Palmer amaranth, and velvetleaf.[11]
-
Data Collection: Visual weed control is assessed at set intervals after treatment (e.g., 2, 3, and 4 weeks after treatment) on a scale of 0% (no injury) to 100% (plant death).[11]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the effects of application rate, timing, and their interaction on weed control.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow.
Caption: Troubleshooting poor weed control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-methyl - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 5. This compound [sitem.herts.ac.uk]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Preemergence Weed Control in Soybean with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 9. Efficacy and selectivity of this compound-methyl in postemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]
- 10. This compound Antagonizes Annual Grass Control with Aryloxyphenoxypropionate Graminicides But Not Cyclohexanediones | Weed Technology | Cambridge Core [cambridge.org]
- 11. bioone.org [bioone.org]
- 12. Response of Horseweed Biotypes to Foliar Applications of this compound-methyl and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 13. Weed Control in Soybean (Glycine max) with Flumetsulam, this compound, and Diclosulam | Weed Technology | Cambridge Core [cambridge.org]
- 14. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 15. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Technical Support Center: Understanding the Impact of Soil pH on Cloransulam Sorption and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of soil pH on the sorption and bioavailability of the herbicide cloransulam. The information is designed to assist researchers in designing, conducting, and interpreting experiments related to the environmental fate of this compound.
I. Frequently Asked Questions (FAQs)
Q1: How does soil pH fundamentally affect this compound sorption?
A1: this compound is a weak acid herbicide with a pKa of approximately 4.81.[1] This means that the molecule's charge is highly dependent on the surrounding pH.
-
In acidic soils (pH < 4.81): A larger proportion of this compound exists in its neutral, molecular form. This uncharged form is more readily sorbed (bound) to soil organic matter and clay particles through mechanisms like hydrogen bonding and van der Waals forces.
-
In alkaline soils (pH > 4.81): this compound predominantly exists in its anionic (negatively charged) form. The negatively charged soil colloids (like clay and organic matter) repel the anionic herbicide, leading to reduced sorption and greater mobility in the soil solution.[2][3]
Q2: What is the relationship between this compound sorption and its bioavailability?
A2: Sorption and bioavailability are inversely related. Bioavailability refers to the fraction of a substance that is available for uptake by organisms, such as plants (weeds) or soil microbes.
-
High Sorption (Low pH): When this compound is tightly bound to soil particles, it is less available in the soil solution for uptake by plant roots or for microbial degradation. This leads to lower bioavailability and potentially reduced herbicidal efficacy in the short term, but may increase its persistence.
-
Low Sorption (High pH): With less sorption, more this compound remains dissolved in the soil solution, making it more bioavailable for plant uptake and microbial degradation. This can lead to higher initial herbicidal activity but potentially faster degradation.[4]
Q3: How does soil pH influence the degradation of this compound?
A3: Soil pH affects both chemical and microbial degradation of this compound. For many sulfonylurea herbicides, chemical hydrolysis is a key degradation pathway and is often faster under acidic conditions.[5] Microbial degradation rates are also influenced by pH, as different microbial populations have optimal pH ranges for their activity. The increased bioavailability at higher pH levels can also lead to faster microbial degradation, provided other conditions are favorable.[4]
Q4: What are the key soil properties, besides pH, that influence this compound sorption?
A4: Besides pH, the most critical soil properties affecting this compound sorption are:
-
Organic Matter Content: Higher organic matter content generally leads to increased sorption of the neutral form of this compound due to hydrophobic interactions.
-
Clay Content and Type: Soils with higher clay content, particularly those with a high surface area, tend to exhibit greater sorption.
-
Cation Exchange Capacity (CEC): While less direct for an anionic herbicide, CEC is often correlated with clay and organic matter content and can influence the overall soil chemistry.
II. Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effect of soil pH on this compound sorption and bioavailability. These values are based on typical trends observed for weak acid herbicides and should be used as a reference for experimental design.
Table 1: Effect of Soil pH on this compound Sorption Parameters
| Soil pH | Freundlich Sorption Coefficient (Kf) (μg1-1/n L1/n g-1) | Sorption Linearity (1/n) |
| 5.0 | 4.5 | 0.88 |
| 6.0 | 2.8 | 0.91 |
| 7.0 | 1.2 | 0.94 |
| 8.0 | 0.5 | 0.97 |
Table 2: Impact of Soil pH on this compound Bioavailability and Degradation
| Soil pH | Estimated Bioavailability (%) | Degradation Half-life (DT50) (Days) |
| 5.0 | 20 | 45 |
| 6.0 | 45 | 30 |
| 7.0 | 70 | 22 |
| 8.0 | 85 | 15 |
III. Experimental Protocols
A. Protocol for Batch Equilibrium Sorption Study
This protocol is adapted from the OECD 106 guideline for determining the adsorption-desorption of chemicals in soil.
1. Materials:
- Test Soil: Sieved (<2 mm) and characterized for pH, organic matter, and texture.
- This compound: Analytical standard.
- Radiolabeled 14C-cloransulam (optional, for easier quantification).
- 0.01 M CaCl2 solution: To maintain a constant ionic strength and mimic soil solution.
- Centrifuge tubes (e.g., 50 mL polypropylene (B1209903) or glass with Teflon-lined caps).
- Orbital shaker.
- High-performance liquid chromatography (HPLC) or Liquid Scintillation Counter (LSC) for analysis.
2. Procedure:
- Soil Preparation: Weigh a known amount of soil (e.g., 2 g) into each centrifuge tube.
- Solution Preparation: Prepare a series of this compound solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L) in 0.01 M CaCl2.
- Equilibration: Add a known volume (e.g., 20 mL) of each this compound solution to the soil-containing tubes. Include control tubes with solution but no soil, and tubes with soil and CaCl2 solution without this compound.
- Shaking: Place the tubes on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours).
- Separation: Centrifuge the tubes at a sufficient speed to separate the soil from the supernatant (e.g., 3000 rpm for 20 minutes).
- Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of this compound using HPLC or LSC.
- Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption coefficient (Kd or Kf) can then be determined.
B. Protocol for Herbicide Bioavailability Assessment using a Plant Bioassay
This protocol outlines a general method for assessing the bioavailability of this compound using a sensitive plant species like oats (Avena sativa).
1. Materials:
- Test Soil: With varying pH levels, treated with a known concentration of this compound.
- Control Soil: Untreated soil with the same varying pH levels.
- Pots or containers for planting.
- Seeds of a sensitive indicator plant (e.g., oats).
- Growth chamber or greenhouse with controlled light, temperature, and humidity.
2. Procedure:
- Soil Treatment: Treat portions of soil at different pH levels with a sublethal concentration of this compound. Allow the treated soil to equilibrate for a set period.
- Planting: Fill pots with the treated and control soils. Plant a specific number of seeds (e.g., 5-10) in each pot.[2]
- Growth Conditions: Place the pots in a growth chamber or greenhouse with optimal conditions for the indicator plant's growth. Water the plants as needed, being careful not to overwater.[6]
- Observation: Monitor the plants for a period of 2-3 weeks, observing for any signs of phytotoxicity such as stunting, chlorosis (yellowing), or root growth inhibition compared to the control plants.[7]
- Data Collection: At the end of the observation period, harvest the above-ground biomass and/or roots. Measure parameters such as plant height, fresh weight, and dry weight.
- Bioavailability Estimation: The reduction in plant growth in the treated soil compared to the control soil provides a measure of the bioavailable fraction of this compound at that specific pH.
IV. Troubleshooting Guides
Table 3: Troubleshooting Sorption-Desorption Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of sorption data | Inhomogeneous soil sample; Inaccurate solution concentrations; Insufficient equilibration time; Temperature fluctuations. | Thoroughly mix the bulk soil sample before weighing; Prepare fresh standard solutions and verify concentrations; Conduct a preliminary kinetic study to determine the optimal equilibration time; Use a temperature-controlled shaker/incubator. |
| Sorption appears to be very low or non-existent | Incorrect pH for the compound (for ionizable compounds); Low organic matter/clay content of the soil; Herbicide degradation during the experiment. | Verify the soil pH and the pKa of the herbicide; Use a soil with higher organic matter or clay content for initial studies; Use a shorter equilibration time or add a microbial inhibitor (e.g., sodium azide) if degradation is suspected. |
| Mass balance is not achieved (sum of sorbed and solution phases does not equal initial amount) | Volatilization of the compound; Degradation of the compound; Strong, irreversible binding to the soil or container walls. | Use sealed containers, especially for volatile compounds; Analyze for major degradation products; Use radiolabeled compounds to track the distribution of the chemical; Pre-saturate the container walls with the herbicide solution. |
Table 4: Troubleshooting Bioassay Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No plant growth in both control and treated soils | Poor seed viability; Unfavorable growth conditions (temperature, light, water); Soil toxicity unrelated to the herbicide. | Use certified seeds with a high germination rate; Optimize growth conditions for the specific plant species; Test the soil for other potential toxicities or nutrient deficiencies. |
| No difference in growth between control and treated plants | Herbicide concentration is too low to cause a visible effect; The chosen plant species is not sensitive to the herbicide; The herbicide has degraded before the plant can take it up. | Increase the herbicide concentration in the treated soil; Select a more sensitive indicator plant species; Reduce the equilibration time between soil treatment and planting. |
| High variability in plant growth within the same treatment | Uneven distribution of the herbicide in the soil; Inconsistent watering or lighting across the pots; Genetic variability in the seeds. | Thoroughly mix the herbicide with the soil to ensure homogeneity; Ensure all pots receive the same amount of water and light; Use a genetically uniform seed source if possible. |
V. Visualizations
Caption: Workflow for Batch Equilibrium Sorption Study.
Caption: Relationship between Soil pH, this compound Sorption, and Bioavailability.
References
- 1. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Cloransulam Carryover Injury to Subsequent Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with cloransulam-methyl (B1669235) carryover in soil and its potential injury to subsequent crops.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimental work related to this compound carryover.
Problem: Inconsistent or inconclusive soil bioassay results.
Potential Causes:
-
Non-uniform soil sampling: Herbicide residues can be unevenly distributed in a field, with higher concentrations in areas like sprayer overlaps, headlands, or eroded knolls.[1][2]
-
Inappropriate indicator species: The plant species used in the bioassay may not be sensitive enough to detect low, yet phytotoxic, concentrations of this compound.
-
Suboptimal growing conditions: Unfavorable temperature, light, or moisture conditions can stress the indicator plants, confounding the results and making it difficult to distinguish between herbicide injury and other stressors.[1]
-
Insufficient observation period: Herbicide injury symptoms may take time to develop, and ending the bioassay prematurely can lead to false negatives.[3]
Solutions:
-
Improve Soil Sampling Technique:
-
Collect composite soil samples from multiple locations within the area of concern to ensure the sample is representative.
-
Take separate samples from areas with different soil types, topography, or known variations in herbicide application.[2]
-
Sample the top 2 to 4 inches of soil, as this is where most residual herbicides are concentrated.[4]
-
-
Select Appropriate Indicator Species:
-
Optimize Growth Conditions:
-
Maintain consistent and optimal growing conditions (temperature, light, water) for the duration of the bioassay. Use of a greenhouse or growth chamber is recommended.
-
Include a control group grown in soil known to be free of this compound to provide a baseline for normal plant growth.
-
-
Extend Observation Period:
Problem: Difficulty in distinguishing this compound carryover symptoms from other plant stressors.
Potential Causes:
-
Symptoms of this compound injury, such as stunting and chlorosis, can be similar to those caused by nutrient deficiencies, soil compaction, or environmental stress.[1]
Solutions:
-
Symptom Differentiation:
-
This compound Injury: As an ALS inhibitor, this compound affects new growth by inhibiting amino acid synthesis. Symptoms often include stunting, chlorosis (yellowing), and purplish discoloration of new leaves. Root growth may also be inhibited.
-
Nutrient Deficiencies: Nitrogen deficiency typically causes general chlorosis of older, lower leaves, while iron deficiency results in interveinal chlorosis of new leaves.
-
Soil Compaction: Can lead to stunted growth and nutrient deficiency symptoms due to restricted root development.
-
-
Soil and Tissue Analysis:
-
Conduct soil tests to rule out nutrient deficiencies and check for extreme pH levels.
-
Plant tissue analysis can confirm if nutrient levels are within the sufficient range.
-
-
Use of Controls:
-
Compare the symptoms of affected plants to control plants grown in untreated soil under the same conditions.
-
Problem: Poor peak shape or resolution in HPLC analysis of this compound.
Potential Causes:
-
Inappropriate mobile phase composition: The pH and solvent ratio of the mobile phase can significantly impact the retention and peak shape of this compound.
-
Column degradation: The performance of the HPLC column can deteriorate over time, leading to peak tailing and loss of resolution.
-
Sample matrix interference: Co-extracted compounds from the soil matrix can interfere with the chromatography.
Solutions:
-
Optimize HPLC Method:
-
Mobile Phase: A common mobile phase for the analysis of this compound and other triazolopyrimidine sulfoanilide herbicides is a gradient of acetonitrile (B52724) and water, often with a formic acid modifier to control pH.[7] A typical starting point could be a mobile phase of acetonitrile and 0.1% formic acid in water.
-
Column: A C18 column is commonly used for the separation of these types of herbicides.[7]
-
-
Column Maintenance:
-
Regularly flush the column with a strong solvent to remove contaminants.
-
If peak shape does not improve, consider replacing the column.
-
-
Sample Cleanup:
-
Employ solid-phase extraction (SPE) to clean up the soil extract and remove interfering substances before HPLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-methyl?
A1: this compound-methyl is an acetolactate synthase (ALS) inhibitor. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, this compound-methyl disrupts protein synthesis and cell division, leading to the death of susceptible plants.[8]
Q2: What are the key factors that influence the persistence of this compound in soil?
A2: The persistence of this compound in soil is influenced by several factors:
-
Soil pH: this compound degradation is generally slower in soils with higher pH.
-
Soil Temperature: Degradation rates increase with higher temperatures due to increased microbial activity.[9]
-
Soil Moisture: Adequate soil moisture is necessary for the microbial activity that breaks down the herbicide. Dry conditions can significantly slow degradation.
-
Organic Matter: Higher organic matter content can lead to increased adsorption of this compound, potentially making it less available for microbial degradation.
Q3: How can I perform a simple soil bioassay to check for this compound carryover?
A3: A simple soil bioassay can be conducted as follows:
-
Collect Soil: Collect representative soil samples from the top 2-4 inches of the field . Also, collect a control soil sample from an area known to be free of herbicide.[4]
-
Potting: Fill several small pots (e.g., 4-inch) with the field soil and the control soil.
-
Planting: Plant seeds of a sensitive indicator species, such as tomato, cucumber, or turnip, in each pot.[5][6]
-
Growth: Place the pots in a warm, sunny location and keep the soil moist.
-
Observation: Observe the plants for at least three weeks for any signs of injury, such as stunting, chlorosis, or malformed growth, and compare them to the plants in the control soil.[3]
Q4: What are the typical crop rotation restrictions for this compound-methyl?
A4: Crop rotation restrictions for this compound-methyl vary depending on the crop to be planted, the rate of application, and environmental conditions. Always refer to the product label for specific guidance. The table below provides general rotational intervals.[10][11]
Q5: Are there analytical methods to quantify this compound residues in soil?
A5: Yes, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and accurate method for quantifying this compound residues in soil.[7] This typically involves extracting the herbicide from the soil with a suitable solvent, cleaning up the extract, and then analyzing it using an HPLC system.
Data Presentation
Table 1: Factors Affecting this compound-Methyl Degradation and Carryover Potential
| Factor | Influence on Carryover Risk | Explanation |
| Soil pH | Higher pH increases risk | Degradation is slower in alkaline soils. |
| Soil Temperature | Lower temperatures increase risk | Microbial degradation is reduced in cooler soils.[9] |
| Soil Moisture | Dry conditions increase risk | Lack of moisture inhibits microbial activity, a primary degradation pathway. |
| Organic Matter | Higher organic matter can increase risk | This compound can bind to organic matter, making it less available for degradation but potentially releasing it later. |
| Application Timing | Later applications increase risk | Less time is available for the herbicide to break down before the next planting season. |
Table 2: General Crop Rotation Intervals for this compound-Methyl
| Crop | Rotational Interval (Months) | Notes |
| Corn | 9 | Interval may be longer in dry conditions or with high soil pH. |
| Wheat | 4 | |
| Canola | 18 | Canola is highly sensitive to this compound residues.[12] |
| Soybeans | Anytime | Soybeans are tolerant to this compound. |
| Cotton | 9 | |
| Rice | 9 | |
| Sweet Potato | 30 | [10] |
Note: These are general guidelines. Always consult the product label for specific rotational restrictions.
Experimental Protocols
Detailed Methodology: Soil Bioassay for this compound Carryover
-
Soil Sample Collection:
-
Collect a composite soil sample by taking 10-15 cores from the top 2-4 inches of the field area of interest.
-
Collect a separate control soil sample from an area with similar soil type but no history of this compound application.
-
-
Preparation:
-
Air-dry the soil samples and sieve them to remove large debris.
-
Fill at least three 4-inch pots for each soil sample (field and control).
-
-
Planting:
-
Plant 5-10 seeds of a sensitive indicator species (e.g., tomato, turnip) in each pot.
-
Lightly cover the seeds with soil and water gently.
-
-
Incubation:
-
Place the pots in a controlled environment with adequate light (e.g., 16-hour photoperiod) and temperature (e.g., 20-25°C).
-
Water the pots as needed to maintain consistent soil moisture.
-
-
Data Collection and Assessment (after 3 weeks):
-
Visual Injury Rating: Score each plant on a scale of 0-100%, where 0 is no injury and 100 is plant death.
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem.
-
Biomass: Carefully remove the plants, wash the roots, and measure the fresh weight. Dry the plants in an oven at 60°C for 48 hours and measure the dry weight.
-
-
Analysis:
-
Compare the average visual injury rating, plant height, and biomass of the plants grown in the field soil to those grown in the control soil. A significant reduction in growth in the field soil indicates the presence of phytotoxic levels of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound-methyl.
References
- 1. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 2. grainews.ca [grainews.ca]
- 3. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. realab.ua [realab.ua]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. researchgate.net [researchgate.net]
- 10. mafes.msstate.edu [mafes.msstate.edu]
- 11. jenreesources.com [jenreesources.com]
- 12. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
Technical Support Center: Enhancing Analytical Sensitivity for Cloransulam Detection
Welcome to the technical support center for Cloransulam detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the analytical sensitivity of your experiments.
I. Troubleshooting Guides & FAQs
This section is organized by analytical technique to help you quickly identify and resolve common issues that may impact the sensitivity and accuracy of your this compound detection.
A. High-Performance Liquid Chromatography (HPLC-UV)
Q1: Why am I seeing a poor signal-to-noise ratio for my this compound-methyl peak?
A low signal-to-noise (S/N) ratio can be caused by several factors, from mobile phase composition to detector settings. Here are some common causes and solutions:
-
Suboptimal Wavelength: Ensure your UV detector is set to the maximum absorbance wavelength for this compound-methyl.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization and, therefore, the chromatographic behavior and UV absorbance of this compound. Experiment with slight adjustments to the mobile phase pH to optimize peak shape and response.
-
Contaminated Mobile Phase or Column: A contaminated guard or analytical column can lead to high background noise. Flush the column with a strong solvent, and if the problem persists, replace the guard or analytical column. Ensure you are using high-purity solvents for your mobile phase.
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer in your mobile phase are critical. An inappropriate composition can lead to poor peak shape and low sensitivity. Re-evaluate your mobile phase based on the physicochemical properties of this compound.
-
Detector Lamp Issue: An aging or faulty detector lamp can result in decreased light intensity and higher noise levels. Check the lamp's energy output and replace it if necessary.
Q2: My this compound peak is showing significant tailing, affecting integration and sensitivity. What can I do?
Peak tailing is a common issue in HPLC and can often be resolved by addressing the following:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a highly deactivated, end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this effect. Reducing the mobile phase pH can also help by protonating the silanol groups.[1]
-
Column Contamination: Contaminants from previous injections can accumulate at the head of the column, leading to peak distortion. A proper column wash protocol between runs is essential.[1]
-
Mismatched Sample Solvent and Mobile Phase: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q1: I'm experiencing significant ion suppression for this compound in my soil/vegetable matrix. How can I mitigate this?
Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex samples.[2][3] Here are strategies to minimize their impact:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering co-extractives.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation technique is highly effective for cleaning up fruit and vegetable samples before LC-MS/MS analysis.[5][6]
-
Dispersive Solid-Phase Extraction (dSPE): Following the initial extraction, a dSPE cleanup step with sorbents like PSA (primary secondary amine) and C18 can remove polar interferences and lipids.[7]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the HPLC gradient, flow rate, and column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[2][8]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[4]
Q2: My LC-MS/MS signal for this compound is inconsistent between injections. What are the likely causes?
Inconsistent signal intensity can stem from various sources within the LC-MS/MS system:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient.
-
Fluctuations in the ESI Source: A dirty or improperly positioned electrospray ionization (ESI) source can lead to unstable spray and fluctuating signal. Regular cleaning and maintenance of the source are crucial.
-
Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and degassed to prevent pump cavitation and flow rate fluctuations.
-
Sample Carryover: Residual analyte from a previous high-concentration sample can adsorb to surfaces in the autosampler or column, leading to carryover in subsequent injections. Implement a robust wash protocol for the injection needle and consider injecting a blank solvent after high-concentration samples.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: I am getting a very weak or no signal in my competitive ELISA for this compound. What should I check?
A weak or absent signal in a competitive ELISA can be frustrating. Here's a checklist of potential causes and solutions:
-
Reagent Preparation and Storage:
-
Expired Reagents: Ensure all kit components are within their expiration dates.
-
Improper Storage: Verify that all reagents have been stored at the recommended temperatures.
-
Incorrect Dilutions: Double-check all calculations for the preparation of standards, antibodies, and enzyme conjugates.
-
-
Procedural Errors:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.
-
Insufficient Washing: Inadequate washing between steps can lead to high background and low signal. Ensure thorough washing of all wells.
-
-
Coating Issues (if developing your own assay):
-
Insufficient Coating Antigen: The concentration of the coating antigen (this compound-protein conjugate) may be too low. Optimize the coating concentration.
-
Poor Plate Binding: Ensure you are using high-binding ELISA plates.
-
Q2: My competitive ELISA shows a high background, making it difficult to distinguish between my standards. How can I reduce the background?
High background in an ELISA can mask the true signal and reduce the dynamic range of the assay. Consider the following to reduce background noise:
-
Blocking Efficiency: The blocking step is critical to prevent non-specific binding of antibodies. Ensure you are using an effective blocking buffer and that the incubation time is sufficient.
-
Antibody Concentration: The concentration of the primary antibody or the enzyme-labeled secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration.
-
Washing Technique: Increase the number of washing steps or the soaking time during washes to more effectively remove unbound reagents.
-
Substrate Incubation Time: Over-incubation with the substrate can lead to a high background signal. Optimize the substrate incubation time to achieve a good signal for your standards without excessive background.
D. Electrochemical Biosensors
Q1: The sensitivity of my electrochemical biosensor for this compound is low. How can I improve it?
The sensitivity of an electrochemical biosensor is dependent on several factors related to the electrode surface and the biological recognition element.
-
Electrode Modification: Modifying the electrode surface with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles can significantly increase the surface area and enhance electron transfer kinetics, thereby improving sensitivity.[9]
-
Optimization of Immobilization: The method used to immobilize the biorecognition element (e.g., enzyme or antibody) on the electrode surface is crucial. Ensure the immobilization technique preserves the activity of the biomolecule and provides a high density of active sites.
-
Assay Conditions: Optimize parameters such as pH, temperature, and incubation time for the interaction between this compound and the biorecognition element to ensure an optimal response.
-
Electrochemical Detection Technique: The choice of electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry) can impact sensitivity. Experiment with different techniques and their parameters to find the most sensitive detection method for your system.[10]
Q2: My biosensor is showing poor reproducibility. What are the potential causes?
Poor reproducibility is a common challenge in biosensor development. Here are some factors to consider:
-
Inconsistent Electrode Surface Preparation: Ensure a consistent and reproducible protocol for cleaning and modifying the electrode surface for each sensor.
-
Variability in Biorecognition Element Immobilization: The amount and activity of the immobilized biomolecule can vary between sensors. Implement a stringent quality control process for the immobilization step.
-
Electrode Fouling: The electrode surface can become fouled by sample matrix components or reaction byproducts, leading to a decrease in signal over time. Implement a regeneration step if possible, or use disposable electrodes.
-
Environmental Factors: Fluctuations in temperature and humidity can affect the performance of the biosensor. Conduct experiments in a controlled environment.
II. Quantitative Data Summary
The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in various matrices using different analytical methods. This data is intended to provide a comparative overview to aid in method selection.
Table 1: LOD and LOQ of this compound in Water Samples
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | - | 0.10 ng/mL | [11] |
| LC-MS/MS | - | - | Data not available in search results |
| ELISA | - | - | Data not available in search results |
| Electrochemical Biosensor | - | - | Data not available in search results |
Table 2: LOD and LOQ of this compound in Soil Samples
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | Data not available in search results | | LC-MS/MS | - | - | Data not available in search results | | ELISA | - | - | Data not available in search results | | Electrochemical Biosensor | - | - | Data not available in search results |
Table 3: LOD and LOQ of this compound in Vegetable Samples
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | Data not available in search results | | LC-MS/MS | - | 0.01 mg/kg (validated for many pesticides) |[12] | | ELISA | - | - | Data not available in search results | | Electrochemical Biosensor | - | - | Data not available in search results |
Note: The LOD and LOQ are highly dependent on the specific instrumentation, method parameters, and matrix composition. The values presented here are for reference and may not be directly comparable across different studies.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the sensitive detection of this compound.
A. QuEChERS Sample Preparation for this compound in Vegetables
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in fruits and vegetables.[5][6]
1. Homogenization:
-
Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL centrifuge tube containing dSPE sorbents. For many vegetable matrices, a combination of PSA and C18 is effective.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 g) for 5 minutes.
4. Final Extract Preparation:
-
The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require dilution or solvent exchange depending on the instrument and method.
B. Competitive ELISA for this compound Detection
This is a general protocol for a competitive ELISA. Specific parameters such as antibody and antigen concentrations, and incubation times should be optimized for your particular assay.
1. Plate Coating:
-
Coat the wells of a high-binding 96-well microplate with a this compound-protein conjugate (coating antigen) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
2. Washing and Blocking:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Competitive Reaction:
-
Wash the plate 3 times with wash buffer.
-
In a separate plate or tubes, pre-incubate your standards and samples with a limited amount of anti-Cloransulam primary antibody for a defined period (e.g., 30 minutes at room temperature).
-
Add the pre-incubated mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
4. Detection:
-
Wash the plate 3-5 times with wash buffer.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
5. Substrate Addition and Measurement:
-
Wash the plate 3-5 times with wash buffer.
-
Add the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
IV. Visualizations
The following diagrams illustrate key workflows and principles discussed in this technical support center.
Caption: Competitive ELISA signaling pathway for this compound detection.
Caption: Experimental workflow for the QuEChERS sample preparation method.
Caption: Logical troubleshooting workflow for poor S/N in HPLC analysis.
References
- 1. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical detection of glyphosate herbicide using horseradish peroxidase immobilized on sulfonated polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. epa.gov [epa.gov]
- 12. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Cloransulam Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the herbicide cloransulam in field and laboratory settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a Group 2 herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] By inhibiting ALS, this compound halts cell division and plant growth, leading to the death of susceptible weed species.[4]
Q2: What are the typical symptoms of this compound injury in susceptible weeds?
A2: Symptoms of this compound injury typically appear one to four weeks after application and include stunting, chlorosis (yellowing), and necrosis (tissue death), particularly in the meristematic regions of the plant.[5] In broadleaf weeds like soybeans, reddish veins on the undersides of leaves may also be observed.[5]
Q3: What is the optimal timing for this compound application?
A3: For post-emergence applications, this compound is most effective when applied to small, actively growing weeds, typically at the two- to four-leaf stage or 2 to 3 inches in height.[6] Efficacy can decrease significantly if applications are delayed to later growth stages. For instance, control of giant ragweed was significantly reduced when application was delayed to a late post-emergence timing.[7]
Troubleshooting Guides
This section provides detailed guidance on diagnosing and resolving common problems related to poor this compound performance.
Issue 1: Reduced Efficacy on Susceptible Weed Species
If you are observing less than expected control of weed species known to be susceptible to this compound, consider the following factors:
Possible Causes and Solutions:
-
Incorrect Application Timing: Weeds may have been too large at the time of application. As weed size increases, susceptibility to this compound decreases.
-
Troubleshooting: Review application records to confirm the growth stage of the target weeds at the time of treatment. For future applications, ensure weeds are within the recommended size for effective control.
-
-
Unfavorable Environmental Conditions: Efficacy can be reduced by adverse weather.
-
Temperature: Optimal temperatures for this compound activity are generally warm (70°F or higher).[8] Low temperatures (below 60°F) can reduce weed control.[9]
-
Soil Moisture: Adequate soil moisture is necessary for the uptake of soil-applied this compound and for the active growth of weeds, which improves the efficacy of post-emergence applications.[8][9] Dry conditions can lead to reduced control.[9]
-
-
Improper Application Rate: Using a reduced rate may not be sufficient for certain weed species or larger weeds.[4]
-
Troubleshooting: Verify the application rate used. While reduced rates can be effective on small weeds, the labeled rate is often necessary for larger weeds or more tolerant species.[4]
-
Issue 2: Complete Lack of Control in a Previously Susceptible Weed Population
A complete failure to control a weed species that was previously susceptible to this compound may indicate the development of herbicide resistance.
Possible Cause and Solution:
-
Herbicide Resistance: Continuous use of this compound or other ALS-inhibiting herbicides can select for resistant weed biotypes.[10] Resistance in species like giant ragweed has been linked to a specific mutation in the ALS gene.[7]
-
Troubleshooting:
-
Confirm Resistance: Conduct a laboratory assay to confirm resistance. A leaf disk assay is a relatively rapid method.
-
Management Strategies: If resistance is confirmed, rotate to herbicides with different modes of action. Implement integrated weed management practices to prevent the spread of resistant weeds.[8]
-
-
Issue 3: Reduced Efficacy in Specific Field Areas (Patchy Control)
Inconsistent weed control across a field can often be attributed to variations in soil properties.
Possible Cause and Solution:
-
Soil pH: Soil pH significantly impacts the persistence and availability of this compound.
-
Effect of pH: this compound, a weak acid herbicide, becomes more available for plant uptake and microbial degradation in higher pH soils. In low pH soils, it is more tightly adsorbed to soil particles, reducing its availability and leading to increased persistence.[11]
-
Troubleshooting:
-
Soil Testing: Collect soil samples from areas with poor and good weed control and measure the pH.
-
Management: If low soil pH is identified as the issue, liming the soil can help raise the pH and improve this compound availability.
-
-
Issue 4: Antagonistic Effects or Crop Injury When Tank-Mixed
When this compound is applied in a tank mix with other pesticides or adjuvants, poor performance or crop injury can occur due to incompatibility.
Possible Causes and Solutions:
-
Chemical Incompatibility: The chemical reaction between tank-mix partners can reduce the efficacy of one or both products or create a phytotoxic mixture.[12][13]
-
Physical Incompatibility: The products may not mix properly, leading to the formation of precipitates, gels, or separation in the spray tank.[13][14] This results in uneven application and potential equipment clogging.
-
Troubleshooting:
-
Jar Test: Before mixing a new combination in a spray tank, perform a jar test to check for physical compatibility.
-
Mixing Order: Follow the correct mixing order. Generally, water-dispersible granules (like many this compound formulations) should be added to the tank and fully dispersed before adding emulsifiable concentrates.[14]
-
Consult Labels: Always read and follow the label instructions for all tank-mix partners.[15]
-
-
Data Presentation
Table 1: this compound Efficacy on Various Weed Species at Different Application Rates and Timings.
| Weed Species | Application Rate (g ai/ha) | Application Timing (Week After Emergence) | Weed Size (cm) | Percent Control (%) |
| Pitted Morningglory | 9 | 1-3 | 2-12 | >70 |
| 18 | 1-3 | 2-12 | >80 | |
| Entireleaf Morningglory | 9 | 1-3 | 2-12 | >70 |
| 18 | 1-3 | 2-12 | >80 | |
| Velvetleaf | 9 | - | 7 | ~90 |
| 18 | - | 7 | >90 | |
| 18 | - | 25 | ~60 | |
| Giant Ragweed | 18 | Early Post-emergence | - | 87-88 |
| 18 | Post-emergence | - | 82-97 | |
| 18 | Late Post-emergence | - | 47-53 | |
| Common Cocklebur | 4.5 - 72 | 1-3 | - | >90 |
Data synthesized from multiple sources.[4][7][16]
Table 2: Effect of Environmental Factors on this compound Degradation.
| Factor | Condition | Effect on Degradation | Half-life (Days) |
| Temperature | 5°C | Decreased | 6.4 - 85 |
| 20-25°C | Increased | 1.0 - 8.5 | |
| Soil Moisture | Low to High | Negligible impact on degradation rate | - |
| Soil pH | Low (<6.0) | Decreased availability, increased persistence | Longer |
| High (>7.0) | Increased availability and degradation | Shorter |
Data synthesized from multiple sources.[3][17][18][19]
Experimental Protocols
Protocol 1: Determining the Effect of Soil pH on this compound Degradation
Objective: To assess the degradation rate of this compound in soil at different pH levels.
Materials:
-
This compound analytical standard
-
Soil with a known history (e.g., no prior this compound application)
-
Calcium carbonate (CaCO₃) and sulfuric acid (H₂SO₄) for pH adjustment
-
Incubation chambers
-
High-performance liquid chromatography (HPLC) system
-
Standard laboratory glassware and equipment
Methodology:
-
Soil Preparation:
-
Collect a bulk soil sample and air-dry it. Sieve the soil to remove large debris.
-
Divide the soil into subsamples.
-
Adjust the pH of the subsamples to desired levels (e.g., pH 5, 6, 7, and 8) using CaCO₃ to increase pH and dilute H₂SO₄ to decrease pH.
-
Incubate the pH-adjusted soils for a period to allow for equilibration.
-
-
This compound Application:
-
Treat each soil subsample with a known concentration of this compound.
-
Thoroughly mix to ensure even distribution.
-
-
Incubation:
-
Place the treated soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) and moisture level.
-
-
Sampling and Extraction:
-
Collect soil samples from each pH treatment at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days).
-
Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the extracts using HPLC to quantify the concentration of this compound remaining in the soil.
-
-
Data Analysis:
-
Plot the concentration of this compound over time for each pH level.
-
Calculate the half-life (DT₅₀) of this compound at each pH using first-order kinetics.
-
Protocol 2: Leaf Disk Assay for this compound Resistance Confirmation
Objective: To rapidly determine if a weed population is resistant to this compound.
Materials:
-
Fresh leaf tissue from suspected resistant and known susceptible weed plants
-
This compound solution at a discriminating concentration
-
Control solution (without herbicide)
-
Petri dishes or multi-well plates
-
Filter paper
-
Growth chamber with controlled light and temperature
Methodology:
-
Plant Material:
-
Collect healthy, young leaves from both the suspected resistant weed population and a known susceptible population of the same species.
-
-
Leaf Disk Preparation:
-
Use a cork borer or a similar tool to cut uniform leaf disks (e.g., 5 mm in diameter). Avoid major veins.
-
-
Assay Setup:
-
Place a piece of filter paper in each well of a multi-well plate or in a petri dish.
-
Moisten the filter paper with either the this compound solution or the control solution.
-
Place one leaf disk on the moistened filter paper in each well, ensuring the underside of the leaf is in contact with the paper.
-
-
Incubation:
-
Place the plates or dishes in a growth chamber under continuous light and controlled temperature (e.g., 25°C) for 48 to 72 hours.
-
-
Assessment:
-
Visually assess the leaf disks for signs of phytotoxicity, such as chlorosis and necrosis.
-
Compare the response of the suspected resistant leaf disks to the known susceptible leaf disks.
-
-
Interpretation:
-
If the leaf disks from the suspected population remain green and healthy in the this compound solution, similar to the control, while the susceptible leaf disks show significant damage, it is an indication of resistance.
-
Visualizations
Caption: this compound's mechanism of action leading to weed mortality.
Caption: A logical workflow for diagnosing poor this compound efficacy.
References
- 1. grdc.com.au [grdc.com.au]
- 2. researchgate.net [researchgate.net]
- 3. isws.org.in [isws.org.in]
- 4. bioone.org [bioone.org]
- 5. scispace.com [scispace.com]
- 6. activeagriscience.com [activeagriscience.com]
- 7. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 8. headlandamenity.com [headlandamenity.com]
- 9. Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Changing Temperatures Affecting Herbicide Efficacy? | Topics in Subtropics [ucanr.edu]
- 13. Adsorption and degradation of four acidic herbicides in soils from southern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purdue.edu [purdue.edu]
- 15. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 16. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 17. mssoy.org [mssoy.org]
- 18. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 19. Effect of temperature and moisture on the degradation and sorption of florasulam and 5-hydroxyflorasulam in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to manage the evolution of Cloransulam resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the evolution of Cloransulam resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
The primary mechanism of resistance to this compound, an acetolactate synthase (ALS) inhibiting herbicide, is a target-site mutation in the ALS gene.[1][2][3][4] This mutation leads to an altered ALS enzyme that is less sensitive to the herbicide.[4]
A common mutation responsible for this compound resistance is a tryptophan to leucine (B10760876) substitution at amino acid position 574 of the ALS enzyme (based on the numbering of the Arabidopsis ALS).[1][2][3][5] This specific mutation has been identified in various weed species, including giant ragweed (Ambrosia trifida) and common ragweed (Ambrosia artemisiifolia).[1][3][5]
Q2: What are the broader implications of a target-site mutation in the ALS gene?
Weeds with a target-site mutation in the ALS gene often exhibit cross-resistance to other ALS-inhibiting herbicides from different chemical families, such as sulfonylureas (e.g., chlorimuron) and imidazolinones (e.g., imazethapyr).[1][2][3] This means that rotating to another ALS inhibitor may not be an effective management strategy.
Q3: What are non-target-site resistance (NTSR) mechanisms and are they relevant for this compound?
Non-target-site resistance (NTSR) mechanisms do not involve alterations to the herbicide's target protein.[6][7] Instead, they typically involve reduced herbicide uptake, altered translocation, or enhanced herbicide metabolism by enzymes such as cytochrome P450s or glutathione (B108866) S-transferases (GSTs).[7][8][9] While target-site resistance is the most commonly reported mechanism for ALS inhibitors, NTSR can also contribute to resistance and may lead to broader and less predictable cross-resistance patterns.[7][10]
Q4: What are the key strategies for managing this compound resistance in a research or agricultural setting?
A multi-faceted approach is crucial for managing this compound resistance. Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action.[11][12][13] Instead, rotate or use tank mixtures of herbicides with different modes of action.[11][12]
-
Integrated Weed Management (IWM): Combine chemical control with cultural, mechanical, and biological methods.[12][14] This includes practices like crop rotation, tillage, and promoting a competitive crop canopy to suppress weed growth.[12][15]
-
Scouting and Early Detection: Regularly monitor fields to identify resistant weed patches early.[16] Early detection allows for timely intervention and prevents the spread of resistant populations.
-
Use of Labeled Rates: Always apply herbicides at the recommended label rates to ensure effective control and minimize the selection pressure for resistance.[12][16]
-
Equipment Sanitation: Thoroughly clean equipment after use in fields with known or suspected herbicide-resistant weeds to prevent the spread of resistant seeds.[12][15]
Troubleshooting Guides
Problem: this compound application is no longer effective on a previously susceptible weed population.
| Possible Cause | Troubleshooting Steps |
| Evolution of Herbicide Resistance | 1. Confirm Resistance: Conduct a whole-plant bioassay to compare the response of the suspected resistant population to a known susceptible population. 2. Identify the Mechanism: Perform molecular analysis (DNA sequencing) of the ALS gene to check for known resistance-conferring mutations (e.g., Trp-574-Leu).[1][5] 3. Assess Cross-Resistance: Test the suspected resistant population against other ALS-inhibiting herbicides to determine the extent of cross-resistance.[1][2][3] |
| Application Error | 1. Review Application Parameters: Verify that the correct herbicide rate, application timing, and spray volume were used according to the product label. 2. Check Environmental Conditions: Evaluate if environmental factors such as rainfall shortly after application, temperature, or soil moisture could have impacted herbicide efficacy. |
| Weed Biology | 1. Confirm Weed Stage: Ensure that the weeds were at the correct growth stage for effective control at the time of application. 2. Consider Weed Density: High weed pressure can sometimes lead to perceived control failures. |
Problem: A known this compound-resistant weed population is showing resistance to a different herbicide mode of action.
| Possible Cause | Troubleshooting Steps |
| Multiple Resistance | 1. Confirm Resistance to New Mode of Action: Conduct a whole-plant bioassay for the new herbicide. 2. Investigate NTSR: If target-site mutations for the new herbicide are absent, investigate potential non-target-site resistance mechanisms, such as enhanced metabolism. This may involve biochemical assays to measure the activity of metabolic enzymes like P450s or GSTs.[9] |
| Selection of a Different Resistant Biotype | 1. Population Genetics Analysis: Analyze the genetic diversity of the weed population to determine if a different resistant biotype has become dominant. |
Data Presentation
Table 1: Cross-Resistance Profile of a this compound-Resistant Giant Ragweed Population.
| Herbicide | Chemical Family | Mode of Action | Resistance Status |
| This compound | Triazolopyrimidine | ALS Inhibitor | Resistant |
| Imazethapyr | Imidazolinone | ALS Inhibitor | Cross-Resistant |
| Chlorimuron | Sulfonylurea | ALS Inhibitor | Cross-Resistant |
Data synthesized from studies on giant ragweed with the Trp-574-Leu mutation in the ALS gene.[1][2][3]
Table 2: Quantitative Analysis of this compound Resistance in Common Ragweed.
| Population | Herbicide | R/S Ratio of ALS Activity |
| Dunkirk (Resistant) | This compound-methyl (B1669235) | >5,000 |
| Dunkirk (Resistant) | Chlorimuron | 4,100 |
| Dunkirk (Resistant) | Imazaquin | 110 |
The R/S ratio indicates the fold-difference in the concentration of herbicide required to inhibit 50% of the ALS activity in the resistant (R) population compared to the susceptible (S) population.[5]
Experimental Protocols
1. Whole-Plant Herbicide Resistance Bioassay
Objective: To confirm resistance to this compound at the whole-plant level.
-
Seed Collection: Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population and a known susceptible population.[17]
-
Seed Germination: Germinate seeds in a controlled environment (e.g., petri dishes with moist filter paper or germination trays with soil).
-
Seedling Transplant: Once seedlings reach a consistent growth stage (e.g., 2-3 true leaves), transplant them into individual pots filled with a standard potting mix.
-
Acclimatization: Allow plants to acclimate in a greenhouse with controlled temperature, humidity, and light conditions.
-
Herbicide Application: Prepare a range of this compound doses, including a non-treated control and the recommended field rate. Apply the herbicide solutions evenly to the plants using a calibrated sprayer.
-
Evaluation: Assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment). Visual injury ratings and plant biomass measurements can be used to quantify the response.
-
Data Analysis: Calculate the herbicide dose required to cause 50% plant mortality or injury (LD₅₀ or GR₅₀) for both the suspected resistant and susceptible populations. The resistance index (RI) is calculated as the ratio of the LD₅₀ or GR₅₀ of the resistant population to that of the susceptible population.
2. Molecular Analysis of the ALS Gene for Target-Site Mutations
Objective: To identify specific mutations in the ALS gene that confer resistance to this compound.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from fresh leaf tissue of individual plants from both resistant and susceptible populations using a suitable plant DNA extraction kit.
-
PCR Amplification: Design primers to amplify the regions of the ALS gene known to harbor resistance-conferring mutations (e.g., the region containing the codon for amino acid 574).[1][3] Perform polymerase chain reaction (PCR) to amplify these DNA fragments.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and other reaction components.
-
DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Align the obtained DNA sequences with a reference ALS gene sequence from a susceptible plant to identify any nucleotide changes that result in an amino acid substitution.
Visualizations
Caption: Mechanism of this compound action and target-site resistance.
Caption: Experimental workflow for confirming and characterizing this compound resistance.
References
- 1. bioone.org [bioone.org]
- 2. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 3. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. A common ragweed population resistant to this compound-methyl | Weed Science | Cambridge Core [cambridge.org]
- 6. Mechanisms of herbicide resistance in weeds -Korean Journal of Agricultural Science [koreascience.kr]
- 7. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caws.org.nz [caws.org.nz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distribution and management of herbicide resistance in broad-leaved weeds | AHDB [ahdb.org.uk]
- 12. Managing Herbicide-Resistant Weeds1 | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 13. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 14. irac-online.org [irac-online.org]
- 15. fbn.com [fbn.com]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols for robust herbicide resistance testing in different weed species [agris.fao.org]
- 19. researchgate.net [researchgate.net]
Effect of environmental conditions on Cloransulam efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide cloransulam. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a member of the triazolopyrimidine sulfonanilide family of herbicides and is classified as a Group 2 herbicide.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4][5] By inhibiting ALS, this compound halts protein synthesis and cell division, leading to plant death.[1]
Q2: What are the typical visual symptoms of this compound injury on susceptible weeds?
A2: Symptoms of this compound injury may take several days to become apparent.[4] Initial symptoms often include stunting of the plant.[6] This is followed by chlorosis (yellowing) of the leaves, particularly the newer growth, which may also appear crinkled or distorted.[2][6] In some broadleaf species, the veins on the underside of the leaves may turn a reddish or purplish color.[6] As the injury progresses, the chlorotic tissues will turn necrotic (brown and dead), leading to the death of the plant.[2]
Q3: How long does this compound persist in the soil?
A3: The persistence of this compound in the soil, often measured by its half-life (the time it takes for 50% of the herbicide to degrade), is influenced by various environmental factors. In field studies, the half-life of This compound-methyl (B1669235) has been reported to range from 8 to 28 days.[7][8] Microbial degradation is the primary mechanism for its breakdown in soil.[7]
Q4: Can this compound carry over and affect subsequent crops?
A4: Yes, under certain conditions, this compound has the potential for carryover, which can injure sensitive rotational crops. Factors that can increase the risk of carryover include high application rates, soil pH, and environmental conditions that slow down its degradation, such as low soil moisture and temperature.
Troubleshooting Guide
Problem 1: Poor weed control in a laboratory or greenhouse experiment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Herbicide Concentration | - Verify calculations for stock and working solutions. - Ensure accurate measurement of the herbicide. - Prepare fresh solutions to rule out degradation of stock solutions. |
| Suboptimal Environmental Conditions | - Check and record temperature, humidity, and light intensity in the growth chamber or greenhouse to ensure they are within the optimal range for both the weed species and herbicide activity.[9] - Ensure consistent and appropriate soil moisture levels. |
| Improper Application Technique | - Confirm that the spray application provides uniform and complete coverage of the target weeds. - Calibrate spray equipment to ensure the correct volume is being delivered. |
| Weed Growth Stage | - Treat weeds at the recommended growth stage for optimal susceptibility. Younger, actively growing weeds are generally more susceptible. |
| Herbicide Resistance | - If possible, test a known susceptible biotype of the weed species alongside the experimental population to confirm herbicide activity.[5] |
Problem 2: Inconsistent results across experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Environmental Variability within the Growth Area | - Be aware of potential micro-environmental differences within a growth chamber or greenhouse (e.g., variations in light intensity, temperature, or airflow).[9] - Implement a randomized complete block design for the experiment to account for this variability. - Rotate the positions of experimental units periodically.[9] |
| Inconsistent Soil Medium | - Use a homogenized soil mix for all experimental units. - Ensure uniform packing density of the soil in each pot. |
| Variable Plant Material | - Use seeds from the same lot with a high germination rate. - Select seedlings of uniform size and growth stage for the experiment. |
| Inconsistent Watering Practices | - Water all experimental units uniformly to maintain consistent soil moisture. - Avoid both waterlogged and drought-stressed conditions. |
Data on Environmental Factors Affecting this compound Efficacy
The efficacy and degradation of this compound are significantly influenced by soil and environmental conditions. The following tables summarize the quantitative effects of key factors.
Table 1: Effect of Soil Temperature on the Half-Life of this compound-methyl
| Temperature (°C) | Approximate Half-Life (Days) | Reference |
| 5 | ~160 - 210 | [1] |
| 25 | 16 - 21 | [1] |
Note: Degradation rates of this compound-methyl decrease approximately 10-fold when the temperature is lowered from 25°C to 5°C.[1]
Table 2: Effect of Soil pH on the Solubility and Half-Life of this compound-methyl
| Soil pH | Water Solubility (mg/L) | General Trend in Half-Life | Reference |
| 3 - 5 | 3 | Longer | [7] |
| 7 | 184 | Shorter | [7][10] |
| 9 | 3 (hydrolysis half-life) | Shorter (due to hydrolysis) | [6] |
Note: Higher soil pH generally leads to increased water solubility and faster microbial degradation, resulting in a shorter half-life. Conversely, in acidic soils, this compound is more strongly adsorbed to soil particles, making it less available for degradation and potentially leading to longer persistence.[7]
Table 3: Effect of Soil Moisture on this compound-methyl Degradation
| Soil Moisture Condition | Effect on Degradation | Reference |
| Low Moisture | Slower degradation | |
| Optimal Moisture (near field capacity) | Faster degradation | |
| Waterlogged (anaerobic) | Degradation can still occur, but the pathway may shift. | [6] |
Note: Adequate soil moisture is crucial for the microbial activity that breaks down this compound. Extremely dry conditions can significantly slow down this process.
Experimental Protocols
1. Protocol for a Laboratory Soil Degradation Study
This protocol outlines a general procedure for determining the half-life of this compound-methyl in soil under controlled laboratory conditions.
-
Soil Preparation:
-
Collect soil from a field with no recent history of this compound application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
Determine the soil's physicochemical properties, including pH, organic matter content, and texture.
-
Adjust the soil moisture to the desired level (e.g., 50-75% of field capacity).
-
-
Herbicide Application:
-
Prepare a stock solution of this compound-methyl in a suitable solvent.
-
Apply the herbicide solution to the soil to achieve the desired concentration. Ensure thorough mixing for uniform distribution.
-
-
Incubation:
-
Divide the treated soil into replicate microcosms (e.g., glass jars).
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Maintain soil moisture throughout the incubation period by adding deionized water as needed.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms.
-
Extract this compound-methyl from the soil samples using an appropriate solvent system.
-
Analyze the concentration of this compound-methyl in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound-methyl versus time.
-
Use first-order kinetics to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).[11]
-
2. Protocol for a Greenhouse Herbicide Efficacy Bioassay
This protocol describes a general method for evaluating the efficacy of this compound-methyl on a target weed species in a greenhouse setting.
-
Plant Culture:
-
Fill pots with a uniform soil mix.
-
Sow seeds of the target weed species and a susceptible control species.
-
Thin seedlings to a consistent number per pot after emergence.
-
Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
Prepare a series of this compound-methyl dilutions to test a range of application rates.
-
Apply the herbicide treatments to the plants at a specific growth stage (e.g., 2-4 true leaves) using a calibrated track sprayer to ensure uniform application.
-
Include an untreated control group.
-
-
Data Collection:
-
At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
-
At the end of the experiment, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual rating data and the dry weight data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different herbicide rates.
-
Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) to quantify herbicide efficacy.
-
Visualizations
Caption: this compound's mode of action via ALS enzyme inhibition.
Caption: Workflow for a typical herbicide efficacy bioassay.
Caption: A logic diagram for troubleshooting poor this compound efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isws.illinois.edu [isws.illinois.edu]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. biochambers.com [biochambers.com]
- 10. This compound-methyl - Wikipedia [en.wikipedia.org]
- 11. cdpr.ca.gov [cdpr.ca.gov]
Technical Support Center: Mitigating Cloransulam Leaching in Sandy Soils
This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the leaching potential of the herbicide cloransulam, particularly in sandy soil environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the high leaching potential of this compound in sandy soils?
A1: this compound's potential to leach in sandy soils is influenced by a combination of its chemical properties and the physical characteristics of the soil. Key factors include:
-
Soil Texture: Sandy soils have large particles, leading to high permeability and low capacity to retain water and solutes, which facilitates downward movement.[1][2]
-
Organic Matter Content: Sandy soils are often low in organic matter. Organic matter is crucial for adsorbing (binding) herbicides, so low levels result in more of the herbicide remaining dissolved in soil water and available for leaching.[1][2]
-
Herbicide Properties: this compound-methyl has a moderate aqueous solubility and is mobile, predisposing it to leaching in vulnerable soil types.[3][4]
-
Soil pH: The mobility of sulfonylurea herbicides, a class that includes this compound, can be pH-dependent. In alkaline soils, some herbicides in this family become more soluble and less adsorbed, increasing leaching risk.[5][6]
-
Rainfall and Irrigation: The amount and frequency of water movement through the soil profile are direct drivers of leaching. Heavy rainfall or excessive irrigation will accelerate the downward movement of this compound.[7][8]
Q2: How can amending sandy soil with biochar reduce this compound leaching?
A2: Biochar, a carbon-rich material produced from biomass pyrolysis, can effectively reduce pesticide leaching through several mechanisms:
-
Increased Adsorption: Biochar possesses a highly porous structure and a large surface area, which provides numerous sites for herbicide molecules to bind to, a process known as adsorption.[9][10][11] This reduces the concentration of this compound in the soil solution, making it less available for transport.
-
Improved Water Retention: Biochar can improve the water-holding capacity of sandy soils, which slows the rate of water percolation and gives more time for herbicide degradation or adsorption to occur.[11]
-
Altered Microbial Activity: The addition of biochar can influence the soil microbial community, potentially enhancing the biodegradation of herbicides.[12]
Studies have shown that biochar amendment can significantly increase the sorption of various pesticides, thereby reducing their mobility and potential for leaching.[10][13]
Q3: What is the role of cover crops in minimizing this compound movement through the soil profile?
A3: Planting cover crops is an effective agricultural practice for reducing herbicide leaching. The mechanisms include:
-
Herbicide Interception: The biomass of a cover crop acts as a physical barrier, intercepting a portion of the herbicide spray and preventing it from immediately reaching the soil surface.[7]
-
Increased Organic Matter: Over time, cover crops increase soil organic matter, which enhances the soil's capacity to adsorb herbicides.[12]
-
Enhanced Microbial Degradation: Cover crops can stimulate soil microbial activity, leading to faster degradation rates of herbicides like this compound.[12]
-
Reduced Water Flow: A healthy cover crop stand can reduce the velocity of water movement through the soil, thereby decreasing the leaching force.
Q4: How does soil pH affect the persistence and mobility of this compound?
A4: Soil pH is a critical factor governing the behavior of sulfonylurea herbicides. Generally, the degradation of these herbicides is slower under alkaline conditions compared to acidic conditions.[5] For some sulfonylureas, higher pH (alkaline soil) increases their solubility and reduces adsorption to soil particles, making them more susceptible to leaching.[6] Therefore, managing soil pH can be a strategy to influence this compound's environmental fate.
Troubleshooting Guide
Problem 1: this compound recovery in leachate from soil column experiments is unexpectedly high.
| Potential Cause | Troubleshooting Steps |
| High Water Infiltration Rate | Reduce the simulated rainfall intensity or irrigation volume. In sandy soils, water moves quickly, carrying dissolved herbicide. Slower, more frequent water application can reduce deep percolation.[8] |
| Low Soil Organic Matter | Amend the sandy soil in your columns with a known quantity of organic material, such as compost, manure, or biochar, to increase adsorption sites.[1][13][14] |
| Incorrect Soil Packing | Ensure uniform packing of the soil in the column to avoid preferential flow paths (macropores) where water can channel directly through, bypassing the bulk of the soil matrix.[15] |
| High Soil pH | Measure the pH of your soil. If it is alkaline, this may be increasing this compound's solubility. Consider comparing results with a soil of lower pH if relevant to your research question.[6] |
Problem 2: Biochar amendment is not reducing this compound leaching as effectively as anticipated.
| Potential Cause | Troubleshooting Steps |
| Biochar Application Rate | The effect of biochar can be dose-dependent. Some studies show that lower application rates (e.g., 1%) can be more effective at reducing leaching than higher rates (e.g., 2%), possibly due to complex interactions.[9] Experiment with different application rates. |
| Biochar Particle Size | Smaller biochar particles offer a greater surface area for adsorption. Ensure the biochar is ground and sieved to a consistent and relatively fine particle size for better mixing and interaction with the soil.[16] |
| Method of Application | The way biochar is applied matters. Applying it as a distinct layer near the surface can be more effective for retaining some pesticides than mixing it homogenously throughout the soil.[13] |
| Biochar Properties | Biochars produced at different temperatures and from different feedstocks have varied properties (e.g., surface area, functional groups). The specific biochar used may not have optimal characteristics for adsorbing this compound. Characterize your biochar or test different types.[10][11] |
Quantitative Data Summary
Table 1: this compound-methyl Degradation Half-Life (DT50) in Soil
| Soil Type | Temperature | Moisture | Half-Life (DT50) in days | Citation |
| Loamy Sand | 25°C | Field Capacity | 6.45 - 14.89 | [17] |
| Sandy Loam | 25°C | Field Capacity | 8.91 - 17.78 | [17] |
| Cecil Loamy Sand | 25°C | Dark Incubation | 9 - 16 | [4] |
| Multiple Sites (China) | Field Conditions | Not Specified | 0.44 - 5.53 | [17] |
Note: Half-life can vary significantly based on specific soil properties, microbial populations, and environmental conditions.
Experimental Protocols
Protocol 1: Soil Column Leaching Experiment
This protocol provides a standardized method for assessing the leaching potential of this compound in a laboratory setting. It is adapted from methodologies described by the OECD and various research studies.[15][18][19][20]
1. Column Preparation: a. Use PVC or stainless steel columns (e.g., 30-35 cm long, 5 cm diameter).[15] b. Place a layer of glass wool or fiberglass at the bottom of the column to retain soil while allowing leachate to pass through.[21] c. Air-dry and sieve the sandy soil through a 2 mm mesh to remove large particles and ensure homogeneity.[15][20] d. Pack the soil into the column to a predetermined bulk density, typically in layers, to ensure uniform compaction. A bulk density of approximately 30 cm is common.[15][19]
2. Soil Saturation and Equilibration: a. Slowly saturate the columns from the bottom via capillary action with an "artificial rain" solution (e.g., 0.01 M CaCl2) to displace air.[19][21] b. After saturation, allow the columns to drain freely for 24-48 hours to reach field capacity.[21]
3. Herbicide Application: a. Prepare a stock solution of this compound at a known concentration. b. Apply a precise volume of the herbicide solution evenly to the soil surface of each column using a micropipette or similar device. The application rate should mimic a typical field application rate.[20] c. Allow a 24-hour equilibration period after application before initiating the leaching event.[20]
4. Simulated Rainfall (Leaching Event): a. Apply a specified volume of artificial rain solution to the top of the column at a constant, slow rate to simulate a rainfall event (e.g., 60 mm over a four-hour period).[20] b. Collect the leachate that drains from the bottom of the column in timed fractions or as a single composite sample.[15]
5. Sample Collection and Analysis: a. Measure the total volume of leachate collected. b. Store leachate samples at low temperatures (e.g., -20°C) until analysis to prevent degradation.[20] c. After the leaching event, the soil column can be sectioned into segments (e.g., every 5 cm) to determine the distribution of the remaining this compound in the soil profile.[19][20] d. Extract this compound from leachate and soil samples and quantify using an appropriate analytical method.
Protocol 2: this compound Quantification in Water and Soil
This protocol outlines a general procedure for the extraction and analysis of this compound from environmental samples, based on established analytical chemistry methods.[22][23][24]
1. Sample Extraction (Water/Leachate): a. Filter water samples to remove suspended solids. b. Acidify the sample if necessary (method-dependent). c. Perform liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with an appropriate cartridge to isolate and concentrate the analyte.[15][22] d. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[22]
2. Sample Extraction (Soil): a. Extract a known mass of soil using an appropriate solvent system (e.g., hexane/acetone or methylene (B1212753) chloride/acetone) via methods like pressurized fluid extraction (EPA 3545) or sonication.[23] b. The extract may require cleanup using techniques like column chromatography (e.g., with silica (B1680970) gel or Florisil) to remove interfering compounds.[23] c. Concentrate the cleaned extract to a known volume before analysis.
3. Analytical Quantification: a. Use High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Selective Detection (GC-MSD) for sensitive and selective quantification.[17][22] b. Prepare a calibration curve using certified analytical standards of this compound to quantify the concentration in the samples.[22] c. Include quality control samples, such as method blanks, fortified samples (spikes), and duplicates, to ensure the accuracy and precision of the results.[22]
Visualizations
Caption: Workflow for a typical soil column leaching experiment.
Caption: Interrelationship of factors affecting this compound leaching.
References
- 1. Pesticide behaviour in soil – adsorption, mobility and leachability - SA Grain [sagrainmag.co.za]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 4. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Planting into a living cover crop alters preemergence herbicide dynamics and can reduce soybean yield | Weed Technology | Cambridge Core [cambridge.org]
- 8. striptillfarmer.com [striptillfarmer.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Biochar on the Degradation Dynamics of Chlorantraniliprole and Acetochlor in Brassica chinensis L. and Soil under Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. thaiscience.info [thaiscience.info]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. agronomy.org [agronomy.org]
- 19. oecd.org [oecd.org]
- 20. mdpi.com [mdpi.com]
- 21. scielo.br [scielo.br]
- 22. epa.gov [epa.gov]
- 23. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 24. researchgate.net [researchgate.net]
Enhancing the Rainfastness of Foliar-Applied Cloransulam-Methyl: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the rainfastness of foliar-applied cloransulam-methyl (B1669235) in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and how does it work?
This compound-methyl is a post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] It is systemic, meaning it is absorbed by the plant and moves throughout it.[2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is vital for the synthesis of essential branched-chain amino acids in plants.[2] This inhibition halts cell division and growth in susceptible weeds, ultimately leading to their death.[2]
Q2: What does "rainfastness" mean in the context of foliar-applied herbicides?
Rainfastness refers to the ability of a herbicide to resist being washed off of a plant's foliage by rainfall or irrigation. A shorter rainfast period means the herbicide is absorbed more quickly by the plant, reducing the likelihood of reduced efficacy due to precipitation.
Q3: What are the key factors that influence the rainfastness of this compound-methyl?
Several factors can impact how well this compound-methyl adheres to and is absorbed by plant leaves, including:
-
Adjuvants: The type and concentration of adjuvants in the spray solution are critical. Adjuvants can improve spreading, sticking, and penetration of the herbicide.
-
Rainfall Timing and Intensity: Rainfall occurring shortly after application can significantly wash off the herbicide before it is absorbed. The intensity of the rainfall also plays a role.
-
Plant Species: The leaf characteristics of the target weed species, such as waxiness and hairiness, can affect spray retention and absorption.
-
Formulation: this compound-methyl is available in various formulations, such as water-dispersible granules, which can influence its rainfastness.[3][4]
Q4: What types of adjuvants are recommended to improve the rainfastness of this compound-methyl?
While specific public data on this compound-methyl is limited, technical information for similar herbicides suggests that the following types of adjuvants can enhance performance and rainfastness:
-
Methylated Seed Oils (MSO): These adjuvants can aid in the penetration of the herbicide through the waxy cuticle of the leaf.
-
Nonionic Surfactants (NIS): These improve the spreading and coverage of the spray droplets on the leaf surface.
-
High-Quality Adjuvant Blends: Combinations of MSO and NIS are often recommended to provide both penetration and spreading benefits.
II. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor weed control after rainfall. | Herbicide was washed off before adequate absorption. | 1. Check the rain-free period: Ensure that there was a sufficient dry period after application. While specific data for this compound-methyl is not readily available, a general guideline for many systemic herbicides is at least 1-2 hours. 2. Increase adjuvant concentration: Consider increasing the concentration of a suitable adjuvant (e.g., MSO or a high-quality MSO/NIS blend) within the recommended label rates to improve absorption speed. 3. Re-application: If heavy rainfall occurred shortly after application, a re-application may be necessary. |
| Inconsistent results across different weed species. | Variation in leaf surface characteristics affecting spray retention and absorption. | 1. Adjust adjuvant type: For weeds with waxy or hairy leaves, a sticker-spreader or a higher concentration of a penetrant like MSO may be beneficial. 2. Optimize spray volume and nozzle type: Ensure adequate coverage of the target weed foliage. |
| Difficulty in determining the amount of herbicide washed off. | Lack of a standardized protocol for washoff analysis. | 1. Implement a simulated rainfall experiment: Use a rainfall simulator to apply a known amount of precipitation at a controlled intensity. 2. Analyze washoff solution: Collect the runoff from the treated plants and analyze the concentration of this compound-methyl using a suitable analytical method like LC-MS/MS. |
III. Data Presentation
Due to the limited availability of public, quantitative rainfastness data specifically for this compound-methyl, the following table provides an illustrative example based on general principles and data from other systemic herbicides. This table is intended to guide experimental design and not as a definitive reference for this compound-methyl performance.
Table 1: Illustrative Example of Herbicide Washoff Under Simulated Rainfall
| Adjuvant Type | Adjuvant Concentration (% v/v) | Rainfall Intensity (mm/hr) | Rain-Free Period (hours) | Estimated Herbicide Washoff (%) |
| None | 0 | 10 | 1 | 60-70 |
| None | 0 | 25 | 1 | 75-85 |
| Nonionic Surfactant (NIS) | 0.25 | 10 | 1 | 40-50 |
| Nonionic Surfactant (NIS) | 0.25 | 25 | 1 | 55-65 |
| Methylated Seed Oil (MSO) | 1.0 | 10 | 1 | 25-35 |
| Methylated Seed Oil (MSO) | 1.0 | 25 | 1 | 40-50 |
| MSO + NIS Blend | 0.5 + 0.25 | 10 | 1 | 20-30 |
| MSO + NIS Blend | 0.5 + 0.25 | 25 | 1 | 35-45 |
Disclaimer: This data is for illustrative purposes only and is not based on direct experimental results for this compound-methyl.
IV. Experimental Protocols
Protocol 1: Simulated Rainfall Experiment to Determine this compound-Methyl Washoff
Objective: To quantify the amount of this compound-methyl washed off from a plant's leaf surface by a simulated rainfall event.
Materials:
-
This compound-methyl analytical standard
-
Selected adjuvants (e.g., NIS, MSO)
-
Target plant species grown in pots
-
Laboratory spray chamber
-
Rainfall simulator with adjustable intensity and duration
-
Collection funnels and vessels for washoff solution
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solvents for extraction and analysis
Methodology:
-
Plant Preparation: Grow the target weed species to a consistent growth stage (e.g., 3-4 leaf stage) in individual pots.
-
Herbicide Application:
-
Prepare a stock solution of this compound-methyl.
-
Prepare spray solutions with and without the selected adjuvants at desired concentrations.
-
Apply the spray solutions to the plants in a laboratory spray chamber to ensure uniform coverage. Leave a set of treated plants as a "no rain" control.
-
-
Drying Period: Allow the treated plants to dry for a specified period (e.g., 1 hour) under controlled environmental conditions.
-
Simulated Rainfall:
-
Place the treated plants in the rainfall simulator.
-
Apply a simulated rainfall of a specific intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes).
-
Place a collection funnel at the base of each plant to collect the runoff (washoff solution).
-
-
Sample Collection and Extraction:
-
Measure the volume of the collected washoff solution.
-
Extract the this compound-methyl from the washoff solution using an appropriate liquid-liquid or solid-phase extraction method.
-
For the "no rain" control plants, wash the foliage with a known volume of a suitable solvent to determine the initial amount of herbicide deposited.
-
-
Analysis:
-
Quantify the concentration of this compound-methyl in the extracted samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the total amount of this compound-methyl washed off each plant.
-
Express the washoff as a percentage of the initial amount of herbicide deposited on the "no rain" control plants.
-
V. Visualizations
Caption: Experimental workflow for a simulated rainfall study.
Caption: Key factors influencing the rainfastness of this compound-methyl.
References
Technical Support Center: Troubleshooting Crop Injury from Cloransulam Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address crop injury symptoms potentially arising from the application of Cloransulam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound-methyl (B1669235) is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1][2] It is systemic, meaning it is absorbed by the plant and moves throughout it.[1] this compound's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is critical for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4] By blocking this enzyme, this compound halts protein synthesis and cell division, ultimately leading to plant death in susceptible species.[1][5]
Q2: What are the typical symptoms of this compound injury in susceptible crops?
As an ALS inhibitor, this compound application can lead to a range of visual symptoms in sensitive non-target crops. These symptoms are often slow to develop, typically appearing within one to three weeks after exposure.[6]
Common symptoms include:
-
Stunting: A general reduction in plant growth is a primary indicator.[7]
-
Chlorosis: Yellowing of the leaves, particularly the newer growth, is common. This can manifest as interveinal chlorosis (yellowing between the veins) or a more uniform yellowing.[7]
-
Leaf Malformations: Leaves that develop after exposure may appear crinkled, cupped, or distorted.[3]
-
Discoloration: In some broadleaf plants, reddish or purplish discoloration of leaf veins, especially on the underside of the leaves, can be observed.[3][7]
-
Necrosis: In severe cases, the chlorotic tissues may die and turn brown (necrosis).[3]
-
Root System Abnormalities: Affected plants may exhibit a reduced root system, with shortened and thickened lateral roots, sometimes described as having a "bottle-brush" appearance.[7]
Q3: My crop is showing symptoms that could be this compound injury, but I'm not sure. What other factors could cause similar symptoms?
Diagnosing herbicide injury can be challenging as many other factors can produce similar symptoms.[6][8] It is crucial to consider and rule out other potential causes before concluding that this compound is the culprit.
Other potential causes of crop injury symptoms include:
-
Nutrient Deficiencies or Toxicities: For example, iron or manganese deficiency can cause interveinal chlorosis, similar to ALS inhibitor injury.[9]
-
Diseases: Viral, fungal, or bacterial infections can cause a wide range of symptoms, including stunting, chlorosis, and necrosis.
-
Insect Pressure: Damage from insects can lead to stunting, leaf distortion, and discoloration.
-
Environmental Stress: Factors such as drought, waterlogging, extreme temperatures, and soil compaction can all negatively impact plant growth and appearance.[10]
-
Other Herbicide Injury: Symptoms could be from drift, carryover, or misapplication of another herbicide with a different mode of action.[10][11]
A thorough investigation of the field, including patterns of injury, recent weather conditions, and a review of all chemical applications, is essential for an accurate diagnosis.[6][9]
Q4: What is herbicide carryover and how does it relate to this compound?
Herbicide carryover refers to the persistence of an herbicide in the soil at concentrations sufficient to injure sensitive crops planted in a subsequent growing season.[12] this compound is among the herbicides that have a long enough soil half-life to sometimes pose a carryover risk.[12]
The potential for this compound carryover is influenced by several factors:
-
Soil Characteristics: Soil pH, organic matter content, and texture all play a role. For example, some ALS inhibitors are more persistent in high pH soils.[12]
-
Climatic Conditions: Drier and cooler conditions generally slow down the microbial and chemical degradation of herbicides, increasing the risk of carryover.[12][13]
-
Application Rate and Timing: Higher application rates and later-season applications can increase the amount of residual herbicide in the soil.[12]
-
Rotational Crop Sensitivity: The susceptibility of the subsequently planted crop to this compound is a critical factor.[12]
Troubleshooting Guides
Guide 1: Initial Field Diagnosis of Suspected this compound Injury
This guide provides a step-by-step approach for an initial assessment in the field when you suspect this compound injury.
-
Document Symptoms and Patterns:
-
Carefully observe and photograph the injury symptoms on individual plants.[10]
-
Map the distribution of injured plants across the field. Look for patterns that might indicate the source of the herbicide, such as:
-
Drift Pattern: Injury is more severe at the edge of the field and decreases with distance from a potential source.[9]
-
Sprayer Overlap/Contamination: Injury appears in streaks or distinct patterns that match the path of application equipment.[6][9]
-
Carryover Pattern: Injury may be associated with specific soil types, pH levels, or areas of compaction within the field.[10]
-
Uniform Application Injury: Injury is relatively consistent across the entire treated area.
-
-
-
Gather Information:
-
Obtain detailed records of all pesticide and fertilizer applications to the affected field and adjacent fields for the current and previous seasons.[6]
-
Note the application rates, dates, and weather conditions at the time of application.[6]
-
Review the cropping history of the field.
-
Collect information on recent weather events (rainfall, temperature).
-
-
Compare with Unaffected Areas:
-
Examine the same crop species in nearby, untreated areas to serve as a baseline for normal growth.
-
Observe other plant species (including weeds) in and around the affected area to see if they exhibit similar symptoms.
-
-
Consider Other Potential Causes:
-
Systematically evaluate the possibility of other stressors as outlined in FAQ 3.
-
Take soil and plant tissue samples for nutrient analysis to rule out deficiencies or toxicities.[9]
-
Guide 2: Advanced Laboratory Diagnostics for this compound Injury
If field diagnosis is inconclusive, laboratory analysis can provide more definitive evidence.
-
Soil and Plant Tissue Sampling:
-
Collect soil and plant tissue samples from both the affected and unaffected areas of the field for comparison.[14]
-
Follow proper sampling protocols to ensure representative samples and avoid cross-contamination. It is recommended to sample the top 0-10 cm of soil, as this is where the highest herbicide concentrations are usually found.[14] For plant tissue, collect the newest growth showing symptoms.
-
-
Herbicide Residue Analysis:
-
Submit the collected samples to a qualified laboratory for herbicide residue analysis.[15]
-
Request analysis for this compound and other suspected herbicides. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[16][17]
-
Be aware that the detection of an herbicide does not automatically confirm it as the cause of injury. The concentration must be at a level known to be phytotoxic to the specific crop.
-
-
Soil Bioassay:
-
A soil bioassay is an inexpensive and effective way to determine if herbicide residues are present at biologically active concentrations.[18]
-
This involves planting a sensitive indicator species in the soil collected from the affected field and comparing its growth to plants in untreated soil.[18][19]
-
Data Presentation
Table 1: Factors Influencing this compound Phytotoxicity and Carryover
| Factor | Influence on Phytotoxicity and Carryover | Reference |
| Soil pH | Can affect the persistence and availability of this compound. Some ALS inhibitors are more persistent in higher pH soils. | [20] |
| Soil Organic Matter | Higher organic matter can bind the herbicide, potentially reducing its immediate availability but increasing its persistence. Microbial degradation is often higher in soils with more organic matter. | [13][21] |
| Soil Texture | Affects herbicide leaching and binding. Finer textured soils with more clay may bind more herbicide. | [21] |
| Soil Moisture | Adequate soil moisture generally enhances microbial degradation of the herbicide. Dry conditions can slow degradation and increase the risk of carryover. | [12][21] |
| Temperature | Warmer soil temperatures typically increase the rate of microbial and chemical degradation of this compound. | [21] |
| Application Rate | Higher application rates lead to higher initial concentrations in the soil, increasing the potential for both immediate phytotoxicity and carryover. | [12] |
| Crop Sensitivity | Different crop species and even different cultivars of the same species can have varying levels of sensitivity to this compound. | [12] |
Table 2: Example Dose-Response Data for ALS Inhibitors in Susceptible Species
| Herbicide Class | Susceptible Species | Application Rate | Observed Injury | Reference |
| Triazolopyrimidine (e.g., this compound) | Conyza bonariensis (Hairy Fleabane) | 0.5x to 4x recommended dose | Dose-dependent reduction in survival and biomass | [22] |
| Sulfonylurea (another ALS inhibitor) | Dry Bean | 17.5 g a.i./ha | Significant crop injury and yield reduction | [23] |
| Imidazolinone (another ALS inhibitor) | Various | Varies by herbicide and crop | Stunting, chlorosis, necrosis | [7] |
Experimental Protocols
Protocol 1: Soil Bioassay for Detecting Biologically Active Herbicide Residues
Objective: To determine if soil contains biologically active residues of herbicides like this compound that can harm a sensitive indicator crop.
Materials:
-
Soil samples from the area of concern.
-
Control soil known to be free of herbicides (e.g., from a fencerow or a commercial potting mix).
-
Activated charcoal (optional, for creating a "cleaned" control from the field soil).[18]
-
Pots or containers for planting (at least 3 per soil sample).
-
Seeds of a sensitive indicator species (e.g., oats, lentils, or the crop planned for the field).[19]
-
Water.
-
Greenhouse or growth chamber with controlled light and temperature.
Methodology:
-
Sample Preparation:
-
If the collected field soil is cloddy, break up the clods.
-
To create a "cleaned" control, mix one level teaspoon of activated charcoal thoroughly into a portion of the field soil. The charcoal will bind the herbicide, inactivating it.[18]
-
-
Planting:
-
Fill separate, labeled pots with:
-
The field soil .
-
The control soil (either from an untreated area or the activated charcoal-treated field soil).
-
-
Plant several seeds of the indicator species in each pot at the appropriate depth.[18]
-
-
Growth Conditions:
-
Observation and Evaluation:
-
Observe the plants for at least three weeks after germination.[19]
-
Compare the growth of the plants in the field soil to those in the control soil.
-
Look for symptoms of herbicide injury, including stunting, chlorosis, and root abnormalities.[19]
-
A significant difference in growth between the field soil and the control soil indicates the presence of biologically active herbicide residues.
-
Protocol 2: General Procedure for Herbicide Residue Analysis in Plant Tissue by LC-MS/MS
Objective: To extract and quantify this compound residues from plant tissue samples. This protocol is a generalized overview; specific parameters will need to be optimized in the laboratory.
Materials:
-
Plant tissue samples (from symptomatic and asymptomatic plants).
-
Homogenizer or blender.
-
Centrifuge and centrifuge tubes.
-
Extraction solvent (e.g., acetonitrile (B52724) or a methanol/water mixture).[16][24]
-
Salts for QuEChERS method (e.g., magnesium sulfate, sodium chloride).
-
Dispersive solid-phase extraction (d-SPE) cleanup materials.
-
LC-MS/MS system with an appropriate column (e.g., C18).[25]
-
This compound analytical standard.
Methodology:
-
Sample Preparation:
-
Extraction:
-
Add the extraction solvent to the sample tube.
-
Add QuEChERS salts to induce phase separation.
-
Shake or vortex vigorously and then centrifuge to separate the organic layer.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (the organic layer) to a d-SPE tube containing cleanup sorbents.
-
Vortex and centrifuge the tube. The sorbents will remove interfering matrix components.
-
-
Analysis:
-
Take the final cleaned extract and dilute it as necessary.
-
Inject a portion of the extract into the LC-MS/MS system.
-
Quantify the concentration of this compound by comparing the sample response to a calibration curve prepared from the analytical standard.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's mode of action.
Caption: Experimental workflow for troubleshooting crop injury.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. Diagnosing Herbicide Injury - New Online Course | Salinas Valley Agriculture [ucanr.edu]
- 9. Diagnosing Herbicide Injury is Easy… Sometimes. | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 10. waterquality.colostate.edu [waterquality.colostate.edu]
- 11. Herbicide Injury | USU [extension.usu.edu]
- 12. Herbicide Carryover Concerns for 2020 | Integrated Crop Management [crops.extension.iastate.edu]
- 13. Herbicide Carryover Concerns in 2021 | NDSU Agriculture [ndsu.edu]
- 14. grdc.com.au [grdc.com.au]
- 15. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 19. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 20. pnwcanola.org [pnwcanola.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Safening effect of bentazon on this compound-methyl and halosulfuron-methyl in dry bean [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. fs.usda.gov [fs.usda.gov]
Technical Support Center: Optimization of Cloransulam Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Cloransulam from complex matrices such as soil, water, and biological tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from environmental and biological samples?
A1: The most prevalent and effective methods for this compound extraction are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][2] SPE is widely used for cleaning up and concentrating the analyte from aqueous samples, while QuEChERS is particularly effective for solid samples like soil and food products due to its high efficiency and throughput.[1][2]
Q2: Which solvents are most effective for extracting this compound?
A2: Acetonitrile (B52724) is a commonly used solvent for the initial extraction of this compound, particularly in the QuEChERS method.[1][2] For Solid-Phase Extraction, methanol (B129727) is often used for eluting the analyte from the sorbent.[3] The choice of solvent can be critical and may need to be optimized depending on the specific matrix.
Q3: What are "matrix effects" and how can they impact this compound analysis?
A3: Matrix effects occur when co-extracted compounds from the sample interfere with the detection and quantification of the target analyte, in this case, this compound. These interferences can suppress or enhance the analytical signal, leading to inaccurate results. Complex matrices like soil and biological tissues are prone to significant matrix effects. Techniques like SPE and d-SPE (dispersive SPE) cleanup steps in the QuEChERS method are designed to minimize these effects by removing interfering substances.[1][4]
Q4: How can I improve the recovery of this compound from my samples?
A4: To improve recovery, ensure proper sample homogenization, and optimize the extraction solvent and pH. For SPE, selecting the appropriate sorbent and elution solvent is crucial. For QuEChERS, ensure the correct salt and buffer combination is used for the extraction and partitioning steps. Additionally, meticulous execution of each step of the protocol, such as ensuring complete solvent evaporation and reconstitution, is vital.[1][3]
Q5: At what temperature should I conduct the extraction?
A5: For many standard procedures like SPE and QuEChERS, extraction is typically performed at room temperature. However, for certain techniques like subcritical water extraction, temperature can be a critical parameter influencing extraction efficiency.[5] It is important to note that high temperatures can potentially lead to the degradation of the analyte.[5] For methods involving solvent evaporation, a controlled temperature, for example, 50°C, is often used.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of this compound | Incomplete extraction from the sample matrix. | - Ensure the sample is finely homogenized to maximize surface area. - Optimize the extraction solvent. Consider a mixture of polar and non-polar solvents. - Increase the extraction time or use physical disruption methods like sonication.[7][8] |
| Inefficient elution from the SPE cartridge. | - Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.[3][6] - Use a stronger elution solvent. If using methanol, consider adding a small percentage of a stronger solvent. - Increase the volume of the elution solvent. | |
| Analyte degradation. | - This compound-methyl (B1669235) can hydrolyze at high temperatures. Avoid excessive heat during extraction and solvent evaporation.[5] - Protect samples from light if photodegradation is suspected. | |
| High Background or Interfering Peaks in Chromatogram | Insufficient cleanup and presence of matrix effects. | - Incorporate a cleanup step using dispersive SPE (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, or GCB (Graphitized Carbon Black) to remove pigments.[1] - For SPE, ensure the washing step is effective in removing interferences without eluting the analyte. |
| Contamination from solvents or glassware. | - Use high-purity (e.g., HPLC grade) solvents. - Thoroughly clean all glassware and use dedicated glassware for trace analysis. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation. | - Ensure uniform homogenization of all samples. - Use precise and calibrated pipettes for all liquid handling steps. |
| Variability in the extraction procedure. | - Automate steps where possible to minimize human error.[9] - Ensure consistent timing for all steps, such as shaking and centrifugation.[6] |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Water
This protocol is a general guideline based on established EPA methods for pesticide analysis in water.[6]
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through a C18 SPE cartridge.
-
Follow with 5 mL of 0.01 N hydrochloric acid solution. Do not allow the sorbent to dry.[6]
-
-
Sample Loading:
-
Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interferences without eluting the this compound. This step may need optimization.
-
-
Elution:
-
Elute the this compound from the cartridge with 5.0 mL of acetonitrile, collecting the eluate.[6]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[6]
-
Reconstitute the residue in a suitable solvent (e.g., acetone (B3395972) or mobile phase) for analysis.[6]
-
QuEChERS Protocol for this compound from Soil
This is a generalized QuEChERS protocol adaptable for this compound in soil.[2]
-
Sample Extraction:
-
Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry) and 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).[10]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA, C18).[1]
-
Shake for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound-methyl from Soil
| Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Recovery (%) | Reference |
| Organic Solvent Extraction | Acetonitrile | Ambient | Ambient | Not specified, used as baseline | [5] |
| Subcritical Water | Water | 150 | Not specified | Effective, but hydrolysis observed | [5] |
| Supercritical CO2 | CO2 | 50-80 | 200-400 | Less efficient than organic solvents | [5] |
Table 2: Typical Recoveries for QuEChERS Method for Pesticide Analysis
| Matrix | Analyte Class | Typical Recovery Range (%) | Typical RSD (%) | Reference |
| Fruits and Vegetables | Various Pesticides | 70 - 120 | < 5 | [1] |
| Wheat | Florasulam | 70 - 120 | ≤ 20 | [2] |
| Soybean & Soil | This compound-methyl | 80 - 105 | 3 - 11 | [11] |
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for QuEChERS Extraction.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. ijmret.org [ijmret.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of this compound-methyl from soil with subcritical water and supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. food-safety.com [food-safety.com]
- 8. youtube.com [youtube.com]
- 9. Automated solid-phase extraction of herbicides from water for gas chromatographic-mass spectrometric analysis [pubs.usgs.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Weed Population Shifts from Long-Term Cloransulam Application
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing weed population shifts and resistance associated with the long-term use of Cloransulam in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound-methyl is a systemic, selective herbicide belonging to the triazolopyrimidine chemical class.[1] It is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[1][2] By inhibiting ALS, this compound halts cell division and growth in susceptible plants, leading to their death.[1]
Q2: What is a "weed shift" and why does it occur with long-term this compound use?
A "weed shift" refers to a change in the composition of a weed population where species that are naturally tolerant to an herbicide, or biotypes that have evolved resistance, become dominant.[3][4] Continuous and repeated use of a single herbicide like this compound imposes intense "selection pressure" on the weed population.[3][5][6] Susceptible weeds are effectively controlled, but any naturally resistant individuals or species survive, reproduce, and increase in frequency over several generations, eventually dominating the population.[3][7]
Q3: What are the primary signs of a potential weed shift or this compound resistance in my experimental plots?
Key indicators of developing resistance or a weed population shift include:
-
Irregular Patches: Noticing patches of a single weed species that have survived treatment while other susceptible species are controlled.[8]
-
Reduced Efficacy: A previously effective application rate of this compound no longer controls a specific weed species that it used to.
-
Previous Failures: A history of repeated use of this compound or other ALS-inhibiting herbicides in the same area with declining performance over time.[8]
-
Healthy Survivors: Observing healthy, unaffected plants of a particular species growing next to dead or dying plants of the same species after application.[8]
Q4: What is the most common mechanism of resistance to ALS inhibitors like this compound?
The most prevalent mechanism of resistance to ALS-inhibiting herbicides is a target-site mutation.[9][10] This involves a single nucleotide polymorphism (SNP) in the ALS gene, which results in an amino acid substitution in the ALS enzyme.[5][6][9] This alteration changes the herbicide's binding site on the enzyme, reducing its sensitivity to the inhibitor.[10] For example, a tryptophan-to-leucine substitution at position 574 of the ALS enzyme has been identified as a cause of resistance to this compound in giant ragweed.[11]
Q5: Which weed species have documented resistance to this compound or other ALS inhibitors?
Numerous weed species have developed resistance to ALS inhibitors. Globally, more weed species are resistant to ALS-inhibiting herbicides than to any other herbicide group.[2][6][12] Species with documented resistance to this compound-methyl or cross-resistance to other ALS inhibitors include horseweed (Conyza canadensis), Palmer amaranth (B1665344) (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), giant ragweed (Ambrosia trifida), and various ryegrass species (Lolium spp.).[8][11][13][14][15]
Troubleshooting Guides
Scenario 1: Observed reduction in this compound efficacy on a target weed population.
-
Step 1: Rule out application error. Verify that the correct herbicide rate was used, equipment was calibrated properly, and environmental conditions were suitable for application. Poor herbicide performance can sometimes be due to factors other than resistance.[16]
-
Step 2: Review herbicide history. Document the frequency of this compound and other ALS inhibitor applications in the specific research area. Repeated use is a primary driver of resistance.[6][8][9]
-
Step 3: Conduct a preliminary field assessment. Scout the area to confirm if the lack of control is species-specific and if healthy survivors are present among controlled plants.[8]
-
Step 4: Proceed to resistance confirmation. If application error is ruled out and the evidence points towards resistance, collect seed samples from the surviving plants for formal testing using the protocols outlined below.[16][17]
Scenario 2: A previously minor weed species is now dominant in this compound-treated plots.
-
Step 1: Identify the dominant weed species. Accurate identification is crucial as some species have natural tolerance to certain herbicides.
-
Step 2: Investigate the species' biology. Research whether the now-dominant species is known to be tolerant to ALS inhibitors or if it has a germination pattern that allows it to avoid the herbicide application window.[3]
-
Step 3: Implement a diversified management strategy. This is a classic weed shift. Future weed management in this area must incorporate herbicides with different modes of action or non-chemical control methods to manage the new dominant species.[4][18][19] Relying solely on this compound will only exacerbate the problem.
-
Step 4: Adjust experimental design. For future experiments in this area, account for the shift in the weed spectrum. Pre-treatment weed management may be necessary to ensure a uniform starting condition for research trials.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay to Confirm Resistance
This protocol is adapted from established methods for testing herbicide resistance at the whole-plant level.[16][20]
1. Seed Collection and Germination:
- Collect mature seeds from at least 30 surviving plants in the suspected resistant patch.[16] Also, collect seeds from a known susceptible population of the same species to use as a control.
- Air-dry the seeds and store them in labeled paper bags.[21]
- Germinate seeds in petri dishes containing 0.6% agar (B569324) with 0.1% potassium nitrate (B79036) (KNO₃) or according to species-specific requirements.[16]
2. Seedling Transplant and Growth:
- Once seedlings have developed sufficiently (e.g., cotyledons fully expanded), transplant them into pots filled with a standard potting mix.
- Grow the plants in a greenhouse under controlled temperature and light conditions.
3. Herbicide Application:
- When plants reach the 2-4 leaf stage, treat them with a range of this compound doses.[21] A recommended range includes 0x, 0.25x, 0.5x, 1x (standard field rate), 2x, 4x, and 8x the labeled rate.
- Include both the suspected resistant (R) and known susceptible (S) populations in the test. Ensure a sufficient number of replicates for each dose.
4. Data Collection and Analysis:
- Assess plant injury 21-28 days after treatment.[22] This can be a visual rating (0% = no effect, 100% = plant death) or by measuring the reduction in shoot biomass compared to the untreated (0x) control.
- Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the R and S populations using dose-response curve analysis software.
- Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S). An RI greater than 1 indicates resistance.
Protocol 2: Molecular Analysis of the ALS Gene
This protocol provides a method to identify target-site mutations responsible for resistance.
1. DNA Extraction:
- Collect fresh leaf tissue from both suspected resistant and susceptible plants confirmed in the bioassay.
- Extract genomic DNA using a commercially available plant DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
- Design primers to amplify the conserved regions of the ALS gene where resistance-conferring mutations are known to occur (e.g., regions coding for amino acid positions Pro-197, Asp-376, Trp-574, etc.).[6][9]
- Perform Polymerase Chain Reaction (PCR) to amplify the target DNA fragments.
3. DNA Sequencing:
- Purify the PCR products.
- Send the purified products to a sequencing facility for Sanger sequencing.
4. Sequence Analysis:
- Align the DNA sequences from the R and S plants with a reference ALS sequence from a susceptible wild type.
- Identify any single nucleotide polymorphisms (SNPs) in the resistant samples that result in an amino acid substitution at a known resistance-conferring position.[11]
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Example Dose-Response Bioassay Results for Ambrosia trifida
| Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Interpretation |
| Susceptible (S) | 3.5 | - | Baseline sensitivity |
| Resistant (R) | 87.5 | 25.0 | High-level resistance |
GR₅₀: Herbicide dose causing 50% growth reduction. RI = GR₅₀(R) / GR₅₀(S).
Table 2: Common Amino Acid Substitutions in the ALS Enzyme Conferring Resistance
| Position | Original Amino Acid | Substituted Amino Acid | Example Weeds with this Mutation | Cross-Resistance Pattern |
| Pro-197 | Proline | Ser, Thr, Ala, Leu | Kochia, Chickweed | Broad (SU, IMI, TP) |
| Asp-376 | Aspartic Acid | Glutamic Acid | Prickly lettuce, Kochia | Primarily SU |
| Trp-574 | Tryptophan | Leucine | Giant Ragweed, Palmer Amaranth | Broad (SU, IMI, TP) |
SU: Sulfonylurea, IMI: Imidazolinone, TP: Triazolopyrimidine (this compound's family)
Diagrams and Workflows
Caption: this compound's mode of action and the target-site resistance mechanism.
Caption: Experimental workflow for confirming herbicide resistance.
Caption: Logic diagram for an Integrated Weed Management (IWM) strategy.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. ipm.ucanr.edu [ipm.ucanr.edu]
- 4. escholarship.org [escholarship.org]
- 5. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. scispace.com [scispace.com]
- 8. sfyl.ifas.ufl.edu [sfyl.ifas.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. caws.org.nz [caws.org.nz]
- 11. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 12. bioone.org [bioone.org]
- 13. List of Herbicide Resistant Weeds by Weed Species [weedscience.org]
- 14. cals.cornell.edu [cals.cornell.edu]
- 15. extension.sdstate.edu [extension.sdstate.edu]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isws.org.in [isws.org.in]
- 18. syngenta.ca [syngenta.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 22. hracglobal.com [hracglobal.com]
Technical Support Center: Refinement of Cloransulam Spray Droplet Size for Optimal Coverage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cloransulam spray applications. The information aims to help refine spray droplet size for optimal coverage and efficacy in experimental settings.
Troubleshooting Guide
Issue: Poor Weed Control After this compound Application
| Potential Cause | Troubleshooting Steps |
| Incorrect Droplet Size | - Verify Nozzle Selection and Pressure: Ensure the nozzle type and operating pressure are appropriate for generating the target droplet size. For post-emergence applications, finer droplets (around 228 µm) have been shown to increase the efficacy of This compound-methyl (B1669235) significantly.[1] However, always be mindful of spray drift. Product labels often recommend medium to coarse droplets to minimize drift.[2][3][4] - Assess Coverage: Use water-sensitive paper placed at the target weed height to visually assess droplet density and uniformity.[5] |
| Weed-Related Factors | - Weed Size: this compound is most effective on small, actively growing weeds. Applications to larger, more mature weeds may result in reduced control.[4] For some species, application timing is critical.[6] - Weed Stress: Weeds under stress from drought, extreme temperatures, or waterlogged soil may not effectively absorb and translocate the herbicide, leading to poor control.[4] - Weed Resistance: Consider the possibility of herbicide resistance, especially if other ALS-inhibiting herbicides have been used previously in the same area.[7] |
| Environmental Conditions | - Temperature and Humidity: Apply this compound in warm weather (ideally 65°F to 85°F) with adequate humidity.[4][8] High temperatures and low humidity can lead to droplet evaporation and reduced efficacy.[8][9] - Rainfall: this compound requires a rain-fast period to be absorbed by the plant. Check the product label for specific recommendations, but generally, a few hours are needed.[4] |
| Spray Solution and Adjuvants | - Water Quality: Hard water can sometimes reduce the efficacy of certain herbicides. If hard water is suspected, a water conditioning agent may be beneficial. - Adjuvant Use: Ensure the correct type and concentration of adjuvant are used as per the product label. Non-ionic surfactants are often recommended to improve coverage and uptake. When tank-mixing with glyphosate, ammonium (B1175870) sulfate (B86663) (AMS) may be required.[10] |
Frequently Asked Questions (FAQs)
1. What is the optimal spray droplet size for this compound-methyl?
There is a trade-off between optimal biological efficacy and minimizing spray drift. Research has shown that for post-emergence applications, a Fine droplet size (Volume Median Diameter, VMD of approximately 228 µm) can increase weed control by nearly 80% compared to an Extremely-Coarse droplet size (VMD of 637 µm).[1] However, product labels for formulations containing this compound-methyl often recommend a Medium to Coarse or Coarse to Very Coarse droplet size to reduce the potential for off-target drift.[2][3][4] For experimental purposes where drift can be contained, smaller droplet sizes are likely to provide better coverage and efficacy.
2. How do environmental conditions affect the efficacy of this compound spray?
Environmental conditions play a crucial role. This compound is most effective when applied to actively growing weeds in warm temperatures (ideally 70°F or higher) with adequate soil moisture.[4] High temperatures and low humidity can cause smaller droplets to evaporate before reaching the target.[8][9] Conversely, applying during a temperature inversion (cool air near the ground with warmer air above) can lead to unpredictable drift of even larger droplets.[3] Always consult weather forecasts before application.
3. What type of adjuvant should be used with this compound?
Adjuvant recommendations can vary depending on the specific this compound formulation and tank-mix partners. Generally, a non-ionic surfactant (NIS) is recommended to improve spray coverage and leaf penetration.[10] When tank-mixing with other herbicides, such as glyphosate, the addition of ammonium sulfate (AMS) might be necessary to condition the water and improve uptake.[10] Always read and follow the specific instructions on the herbicide and adjuvant labels.
4. How can I assess the coverage of my this compound spray application?
Water-sensitive paper is a simple and effective tool for assessing spray coverage.[5] These papers turn color when exposed to water-based sprays, allowing for a visual assessment of droplet density and distribution across the target area. For more quantitative analysis, digital imaging of the water-sensitive papers can be performed, and the images can be analyzed using software to determine percent coverage and droplet density.[11]
5. What is the mode of action of this compound-methyl?
This compound-methyl is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[12][13][14][15] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By inhibiting ALS, this compound-methyl halts protein synthesis and cell division, leading to the death of susceptible plants.[12]
Data Presentation
Table 1: Recommended Droplet Size Classifications for this compound Application
| Droplet Size Classification | Volume Median Diameter (VMD) Range (µm) | Application Context | Efficacy vs. Drift Potential |
| Fine (F) | 145 - 225 | Post-emergence (Research/Contained) | High Efficacy / High Drift Potential[1][16] |
| Medium (M) | 226 - 325 | Post-emergence (Label Recommendation) | Good Efficacy / Moderate Drift Potential[2][3][16] |
| Coarse (C) | 326 - 400 | Pre- and Post-emergence (Label Rec.) | Moderate Efficacy / Low Drift Potential[2][3][16][17] |
| Very Coarse (VC) | 401 - 500 | Pre-emergence / Drift Reduction | Lower Efficacy / Very Low Drift Potential[2][3][16] |
| Extremely Coarse (XC) | > 500 | Drift Reduction | Lowest Efficacy / Lowest Drift Potential[1][17] |
VMD ranges are approximate and based on ASABE S572.1 standard.
Experimental Protocols
Protocol: Determining Optimal Droplet Size for this compound Efficacy on a Target Weed Species
1. Objective: To determine the droplet size of a this compound-methyl spray solution that provides the most effective control of a specific weed species under controlled environmental conditions.
2. Materials:
- This compound-methyl formulation
- Target weed species grown in uniform pots
- Research-grade spray chamber with adjustable nozzle height and speed
- A set of spray nozzles capable of producing a range of droplet sizes (e.g., Fine, Medium, Coarse)
- Laser diffraction instrument for droplet size analysis
- Water-sensitive paper[5]
- Digital camera and image analysis software[11]
- Appropriate adjuvants (e.g., non-ionic surfactant)
- Personal Protective Equipment (PPE)
3. Methods:
4. Data Analysis:
- Analyze the spray coverage data from the water-sensitive papers.
- Statistically analyze the visual control ratings and dry weight data to determine significant differences between the different droplet size treatments.
- Correlate the droplet size and coverage data with the weed control efficacy data to identify the optimal droplet size range.
Visualizations
Caption: Mode of action of this compound-methyl.
Caption: Workflow for optimizing droplet size.
References
- 1. researchgate.net [researchgate.net]
- 2. cdms.net [cdms.net]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. Measuring Spray Coverage – Tips with Tom #8 – Sprayers 101 [sprayers101.com]
- 6. 6. Weed Management | NC State Extension Publications [content.ces.ncsu.edu]
- 7. How to Solve Common Weed Control Issues | Vistas® | Corteva Agriscience [corteva.com]
- 8. brewerint.com [brewerint.com]
- 9. Agronomy eUpdate June 16th, 2022 : Issue 911 [eupdate.agronomy.ksu.edu]
- 10. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 11. caws.org.nz [caws.org.nz]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 14. This compound-methyl - Wikipedia [en.wikipedia.org]
- 15. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bae.k-state.edu [bae.k-state.edu]
- 17. Precise Spray Droplet Sizes for Optimizing Herbicide Applications | CropWatch | Nebraska [cropwatch.unl.edu]
Validation & Comparative
Unraveling the Complexities of Herbicide Resistance: A Comparative Guide to Cloransulam Cross-Resistance with other ALS-Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in weed populations poses a significant threat to global food security and agricultural sustainability. Among the most affected herbicide classes are the acetolactate synthase (ALS) inhibitors, a group of highly effective and widely used herbicides. Cloransulam, a member of the triazolopyrimidine family of ALS inhibitors, has been a valuable tool for weed management. However, the emergence of weed biotypes with cross-resistance to this compound and other ALS-inhibiting herbicides necessitates a deeper understanding of the underlying mechanisms and resistance patterns. This guide provides a comprehensive comparison of this compound's cross-resistance with other ALS inhibitors, supported by experimental data and detailed protocols to aid researchers in their efforts to develop novel weed control strategies.
The Mechanism of Action and Resistance
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3][4] ALS-inhibiting herbicides bind to this enzyme, blocking the production of these essential amino acids and ultimately leading to plant death.
Resistance to ALS inhibitors, including this compound, primarily arises from mutations in the ALS gene, which alter the herbicide's binding site on the enzyme.[1][2][3][4] This is known as target-site resistance (TSR).[5] Several key amino acid substitutions have been identified that confer varying levels of resistance to different chemical families of ALS inhibitors.[1][3][6] Non-target-site resistance (NTSR), which involves mechanisms such as enhanced herbicide metabolism, can also contribute to resistance but is often more complex to characterize.[5]
Cross-Resistance Patterns of this compound
Cross-resistance occurs when a weed population develops resistance to multiple herbicides with the same mode of action due to a single resistance mechanism.[7] In the case of this compound, a mutation in the ALS gene can confer resistance not only to other triazolopyrimidines but also to other ALS-inhibiting herbicide families, such as sulfonylureas (SU), imidazolinones (IMI), pyrimidinylthiobenzoates (PTB), and sulfonylaminocarbonyltriazolinones (SCT).
The following table summarizes experimental data on the cross-resistance of various weed species to this compound and other ALS inhibitors, highlighting the resistance factor (RF), which is the ratio of the herbicide dose required to kill 50% of the resistant population (GR50) to the dose required to kill 50% of the susceptible population.
| Weed Species | Herbicide | Chemical Family | Resistance Factor (RF) | Target-Site Mutation | Reference |
| Erigeron sumatrensis | This compound-methyl (B1669235) | Triazolopyrimidine | 13.8 | Pro197Ser | [6] |
| Chlorimuron-ethyl (B22764) | Sulfonylurea | 7.1 | Pro197Ser | [6] | |
| Conyza canadensis | This compound | Triazolopyrimidine | >98% survival at 8.8 g AI ha⁻¹ | Asp376Glu | [8] |
| Chlorimuron (B1205186) | Sulfonylurea | Resistant | Asp376Glu | [8] | |
| Imazethapyr (B50286) | Imidazolinone | Resistant | Asp376Glu | [8] | |
| Bispyribac | Pyrimidinylthiobenzoate | Resistant | Asp376Glu | [8] | |
| Conyza canadensis | This compound | Triazolopyrimidine | >98% survival at 8.8 g AI ha⁻¹ | Pro197Ser | [8] |
| Chlorimuron | Sulfonylurea | Resistant | Pro197Ser | [8] | |
| Imazethapyr | Susceptible | Pro197Ser | [8] | ||
| Bispyribac | Resistant | Pro197Ser | [8] | ||
| Conyza canadensis | This compound | Triazolopyrimidine | ~85% survival at 8.8 g AI ha⁻¹ | Pro197Ala | [8] |
| Chlorimuron | Sulfonylurea | Resistant | Pro197Ala | [8] | |
| Imazethapyr | Susceptible | Pro197Ala | [8] | ||
| Bispyribac | Resistant | Pro197Ala | [8] | ||
| Giant Ragweed (Ambrosia trifida) | This compound | Triazolopyrimidine | Resistant | Trp574Leu | [9] |
| Imazethapyr | Imidazolinone | Cross-resistant | Trp574Leu | [9] | |
| Chlorimuron | Sulfonylurea | Cross-resistant | Trp574Leu | [9] |
Table 1: Cross-resistance of various weed species to this compound and other ALS inhibitors.
Experimental Protocols for Herbicide Resistance Testing
Accurate assessment of herbicide resistance is crucial for effective weed management and research. The following is a generalized protocol for whole-plant bioassays to determine the level of resistance to this compound and other ALS inhibitors.[10][11][12]
1. Seed Collection and Storage:
-
Collect mature seeds from at least 10-30 representative plants that have survived herbicide treatment in the field.[10]
-
Ensure a sample size of at least 5,000 seeds.[10]
-
Store seeds in labeled, unsealed paper bags in a dry, cool environment until use.[10]
2. Seed Dormancy Breaking and Germination:
-
Seed dormancy must be broken to ensure uniform germination. This may involve stratification (cold, moist treatment) for a period ranging from days to weeks.[13]
-
Germinate seeds in petri dishes containing a suitable medium, such as 0.6% (m/v) agar (B569324) with 0.1% potassium nitrate (B79036) (KNO₃).[10]
-
Incubate the dishes in a germination cabinet with optimal light and temperature conditions for the specific weed species.[13]
3. Seedling Transplanting and Growth:
-
Transplant 15-20 uniform seedlings at the two- to three-leaf stage into pots or trays filled with a standard potting mix.[13]
-
Assign a unique barcode or label to each experimental unit for accurate tracking.[13]
-
Grow the seedlings in a greenhouse under controlled conditions (temperature, light, and humidity) until they reach the appropriate growth stage for herbicide application (typically 2-4 true leaves).[10]
4. Herbicide Treatment:
-
Use a precision bench sprayer to apply the herbicides.[13]
-
Prepare a range of herbicide doses, including a non-treated control, the recommended field rate (1x), and multiples of the field rate (e.g., 0.25x, 0.5x, 2x, 4x, 8x, 16x).
-
Apply herbicides as commercial formulations with the recommended adjuvants.[13]
5. Data Collection and Analysis:
-
Assess plant mortality and biomass reduction 21-28 days after treatment.[13]
-
Record the number of surviving plants and estimate the visual biomass for each experimental unit.[13]
-
Analyze the data using dose-response curves to calculate the GR50 value for each population and herbicide.
-
The Resistance Factor (RF) is calculated as GR50 (resistant population) / GR50 (susceptible population).
Caption: Experimental workflow for herbicide resistance testing.
Signaling Pathways and Molecular Basis of Cross-Resistance
The primary mechanism of cross-resistance to this compound and other ALS inhibitors is target-site modification. Specific point mutations in the ALS gene result in amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme. The location of the amino acid substitution determines the pattern of cross-resistance to different ALS-inhibiting herbicide families.
For example, a mutation at the Proline 197 position can lead to different resistance profiles. A Pro197Ser substitution in Erigeron sumatrensis confers resistance to both this compound-methyl (a triazolopyrimidine) and chlorimuron-ethyl (a sulfonylurea).[6] In contrast, Pro197Ser and Pro197Ala mutations in Conyza canadensis confer resistance to this compound and chlorimuron but not to imazethapyr (an imidazolinone).[8] A Trp574Leu substitution in giant ragweed, however, results in broad cross-resistance to this compound, imazethapyr, and chlorimuron.[9] The Asp376Glu mutation in Conyza canadensis also confers broad cross-resistance.[8]
Caption: Logical relationships of cross-resistance patterns.
Conclusion and Future Directions
The cross-resistance of this compound with other ALS-inhibiting herbicides is a complex issue driven primarily by specific mutations in the ALS gene. Understanding these resistance patterns at the molecular level is essential for developing sustainable weed management strategies. This includes the development of rapid diagnostic tools to identify specific resistance mutations in the field, allowing for more informed decisions on herbicide selection. Furthermore, research into non-target-site resistance mechanisms and the development of herbicides with novel modes of action are critical to combat the growing threat of herbicide resistance. Integrating chemical control with other weed management tactics, such as crop rotation, cover crops, and mechanical weed control, will be paramount in preserving the efficacy of existing herbicides and ensuring long-term agricultural productivity.
References
- 1. open-source-biology.com [open-source-biology.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. A high diversity of mechanisms endows ALS-inhibiting herbicide resistance in the invasive common ragweed (Ambrosia artemisiifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for robust herbicide resistance testing in different weed species [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Comparative Efficacy of Cloransulam and Flumetsulam on Broadleaf Weeds: A Scientific Review
An objective analysis of Cloransulam and Flumetsulam, two prominent acetolactate synthase (ALS) inhibiting herbicides, reveals distinct efficacy profiles against a range of broadleaf weeds. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by detailed experimental methodologies and mechanistic insights.
Both this compound and Flumetsulam belong to the triazolopyrimidine sulfonanilide family of herbicides and share a common mechanism of action: the inhibition of the acetolactate synthase (ALS) enzyme.[1] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and plant growth.[2][3][4] By disrupting this pathway, these herbicides lead to the cessation of growth and eventual death of susceptible weed species.[5][6]
Quantitative Comparison of Efficacy
The following table summarizes the performance of this compound and Flumetsulam against various broadleaf weeds based on data from multiple field and laboratory studies. Efficacy is presented as percent control, which is a visual rating of plant injury, with 0% representing no effect and 100% representing complete plant death.[7]
| Weed Species | Herbicide | Application Rate (g ai/ha) | Application Timing | % Control | Citation(s) |
| Pitted Morningglory (Ipomoea lacunosa) | This compound | 18 | POST (to 9-cm or smaller plants) | >90% | [7] |
| This compound | 18 | POST | >70% | [7] | |
| This compound + Flumetsulam | - | POST | Equivalent to Chlorimuron | [8] | |
| Flumetsulam | Various | PRE | Less effective than other herbicides | [1][8] | |
| Entireleaf Morningglory (Ipomoea hederacea var. integriuscula) | This compound | 18 | POST (to 5-cm or smaller plants) | 90% | [7] |
| This compound | 9 | POST (to 2-12 cm plants) | >70% | [7] | |
| Tall Morningglory (Ipomoea purpurea) | This compound | 18 | POST (to 3-cm plants) | 80-90% | [7] |
| This compound | 36 | POST (up to 5-cm plants) | >80% | [7] | |
| Velvetleaf (Abutilon theophrasti) | This compound | 18 | POST (to 7-cm plants) | >90% | [7] |
| This compound | 9 | POST | Equivalent to labeled rate | [7] | |
| This compound | 36 | PRE | Controlled | [9] | |
| Sicklepod (Senna obtusifolia) | This compound | - | POST | Suppressed | [7] |
| This compound + Flumetsulam | - | POST | Equivalent to Chlorimuron | [8] | |
| Flumetsulam | Various | PRE | Equivalent to standard treatments | [1] | |
| Prickly Sida (Sida spinosa) | This compound | 18 or less | POST | <50% | [7] |
| This compound | 35 | PRE | >91% (at 7 WAT) | [10] | |
| This compound | 36 | PRE | Controlled | [9] | |
| Hemp Sesbania (Sesbania herbacea) | This compound | - | - | Suppressed | [7][9] |
| Palmer Amaranth (Amaranthus palmeri) | This compound | - | PRE | Suppressed | [9] |
| This compound | - | POST | <55% | [11] | |
| Horseweed (Conyza bonariensis) | This compound-methyl | 35-40 | POST | 87.0-90.7% | [12] |
| Indian Hedge Mustard (Sisymbrium orientale) | Flumetsulam | 16-20 | Early POST (up to 5 cm diameter) | Commercially acceptable | [13] |
| Wild Turnip (Brassica tournefortii) | Flumetsulam | 16-20 | Early POST (up to 5 cm diameter) | Commercially acceptable | [13] |
| Wild Radish (Raphanus raphanistrum) | Flumetsulam | 16-20 | POST | Commercially acceptable | [13] |
Note: POST = Post-emergence, PRE = Pre-emergence, g ai/ha = grams of active ingredient per hectare, WAT = Weeks After Treatment. Efficacy can vary based on environmental conditions, weed size, and application timing.
Experimental Protocols
The data presented above are derived from studies employing standardized methodologies for evaluating herbicide efficacy. A typical experimental protocol is as follows:
1. Experimental Design: Field trials are generally conducted in a randomized complete block design with three or four replications.[12][13] Plots are established in areas with natural or seeded weed infestations.
2. Herbicide Application: Herbicides are applied using a calibrated sprayer, such as a CO2-pressurized backpack sprayer, equipped with flat fan nozzles to ensure uniform coverage.[1] Application volumes typically range from 50 to 100 L/ha.[13] Treatments are applied at various weed growth stages, specified by height or leaf number.[7] Adjuvants, such as non-ionic surfactants or crop oil concentrates, are often included in the spray solution to enhance efficacy.[13]
3. Data Collection: Visual weed control is evaluated at multiple time points after treatment (e.g., 2, 3, and 4 weeks after treatment).[7] Efficacy is rated on a scale from 0 (no injury) to 100% (complete plant death).[7] Crop injury is also assessed visually.
4. Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests, such as Fisher's Protected LSD at a significance level of p ≤ 0.05.
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the processes involved in herbicide evaluation and their biological mode of action, the following diagrams are provided.
Conclusion
This compound generally demonstrates strong post-emergence activity on several key broadleaf weeds, particularly morningglory species and velvetleaf, with efficacy being dependent on the application rate and the size of the weeds at the time of application.[7] Flumetsulam shows efficacy against a different spectrum of broadleaf weeds, such as Indian hedge mustard and wild turnip, especially when applied early post-emergence.[13] Both herbicides can be valuable tools in integrated weed management programs. However, the development of weed resistance to ALS-inhibiting herbicides is a significant concern, necessitating the rotation of herbicide modes of action and the implementation of other weed control strategies.[14][15] The choice between this compound and Flumetsulam, or their use in combination, should be guided by the specific weed spectrum present in a given field, the crop being grown, and the principles of sustainable herbicide resistance management.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imtrade.com.au [imtrade.com.au]
- 6. nbinno.com [nbinno.com]
- 7. bioone.org [bioone.org]
- 8. Weed Control in Soybean (Glycine max) with Flumetsulam, this compound, and Diclosulam | Weed Technology | Cambridge Core [cambridge.org]
- 9. Preemergence Weed Control in Soybean with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 11. mssoy.org [mssoy.org]
- 12. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 13. caws.org.nz [caws.org.nz]
- 14. Item - Establishing the Value of ALS-Inhibiting Herbicides in Fields with Confirmed Weed Resistance to ALS-Inhibiting Herbicides - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. Flumetsulam Herbicide Overview and Its Agricultural Applications and Benefits [cnagrochem.com]
Validating the Molecular Mechanism of Cloransulam Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the molecular mechanisms of resistance to Cloransulam, an acetolactate synthase (ALS) inhibiting herbicide. It includes supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows to aid in the design and interpretation of resistance studies.
Introduction to this compound Resistance
This compound is a widely used herbicide that targets the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1] The emergence of weed populations resistant to this compound poses a significant threat to crop production worldwide. Understanding the molecular basis of this resistance is crucial for developing effective weed management strategies and for the discovery of new herbicides.
Resistance to this compound, and other ALS inhibitors, can be broadly categorized into two main types:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[2][3] These mutations lead to alterations in the ALS enzyme's structure, reducing its binding affinity for the herbicide and rendering the plant resistant.[4][5]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[6][7] These can include reduced herbicide uptake and translocation, or more commonly, enhanced herbicide metabolism by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[5][8][9]
This guide will compare the experimental approaches used to identify and validate both TSR and NTSR mechanisms of this compound resistance.
Comparative Analysis of Resistance Validation Methods
A variety of methods are employed to confirm and characterize herbicide resistance. The choice of method depends on the specific research question, available resources, and the desired level of detail.
Whole-Plant Bioassays
Whole-plant bioassays are fundamental for confirming resistance at the organismal level.[10][11] These experiments involve treating suspected resistant and susceptible plant populations with a range of herbicide doses to determine the dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀). The resistance factor (RF) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Table 1: Comparison of Whole-Plant Bioassay Results for this compound Resistance
| Weed Species | Resistant Population | GR₅₀ (g ai ha⁻¹) of Resistant Population | Resistance Factor (RF) | Reference |
| Erigeron sumatrensis | R | 42.7 | 13.8 | [1] |
| Amaranthus retroflexus | HW-01 | 19.2 (for Nicosulfuron, another ALS inhibitor) | 5.2 | [12] |
| Galium aparine | JS-15, JS-22, AH-20 | Not specified, but high resistance observed | up to 841.4 (for Florasulam (B129761), another ALS inhibitor) | [13] |
In Vitro ALS Enzyme Activity Assays
To specifically investigate TSR, in vitro assays are conducted to measure the sensitivity of the ALS enzyme itself to the herbicide.[14] This involves extracting the ALS enzyme from both resistant and susceptible plants and measuring its activity in the presence of varying concentrations of this compound.
Table 2: Comparison of In Vitro ALS Enzyme Assay Results
| Weed Species | Resistant Population | I₅₀ (µM) of Resistant Population | Resistance Factor (RF) | Reference |
| Amaranthus retroflexus | HW-01 | Less sensitive to nicosulfuron | 3.2 | [12] |
| Galium aparine | JS-15, JS-22, AH-20 | Greatly resistant to florasulam | Not quantified | [13] |
Molecular Techniques for Target-Site Resistance Detection
Molecular methods provide direct evidence of mutations in the ALS gene. DNA sequencing is the gold standard for identifying specific nucleotide changes that result in amino acid substitutions.[15][16] PCR-based techniques can also be used for rapid screening of known mutations.[17]
Table 3: Common Amino Acid Substitutions in the ALS Gene Conferring this compound Resistance
| Weed Species | Amino Acid Substitution | Reference |
| Ambrosia trifida (Giant Ragweed) | Trp-574-Leu | [18][15][16] |
| Erigeron sumatrensis | Pro-197-Ser | [1] |
| Cyperus esculentus | Pro-197-Arg or Trp-574-Leu | [19] |
| Sorghum bicolor (Shattercane) | Trp-574-Leu | [20] |
| Galium aparine | Trp-574-Leu | [13][21] |
Investigating Non-Target-Site Resistance
Validating NTSR is more complex as it can involve multiple mechanisms.[6] A common approach is to use synergists, which are chemicals that inhibit specific metabolic enzymes. For example, malathion (B1675926) or piperonyl butoxide (PBO) can be used to inhibit P450s.[1][22] A reversal of resistance in the presence of a synergist suggests the involvement of metabolic resistance.
Table 4: Experimental Approaches to Validate NTSR
| Experimental Approach | Principle | Key Findings | Reference |
| Synergist Assays | Inhibit metabolic enzymes (e.g., P450s with malathion) to see if resistance is reversed. | In some resistant populations, the addition of malathion partially reverses resistance to certain herbicides. | [1][23] |
| Metabolism Studies | Use radiolabeled herbicides to trace their uptake, translocation, and metabolism. | Resistant plants may show enhanced metabolism of the herbicide into non-toxic forms. | [14][24] |
| Transcriptome Analysis | Compare gene expression profiles between resistant and susceptible plants to identify upregulated detoxification genes (e.g., P450s, GSTs). | Resistant populations often show increased expression of genes involved in detoxification pathways. | [8] |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
-
Plant Material: Collect seeds from suspected resistant and known susceptible weed populations.[10]
-
Germination and Growth: Germinate seeds and grow seedlings in a greenhouse under controlled conditions to a specific growth stage (e.g., 2-4 leaf stage).[10][25]
-
Herbicide Application: Apply this compound at a range of doses (typically 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate) to both resistant and susceptible plants.[20]
-
Data Collection: Assess plant survival and biomass (shoot dry weight) 14-21 days after treatment.[12]
-
Data Analysis: Calculate the GR₅₀ or LD₅₀ values for each population using a log-logistic dose-response curve. The Resistance Factor (RF) is the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.[1]
In Vitro ALS Enzyme Activity Assay
-
Enzyme Extraction: Harvest young leaf tissue from both resistant and susceptible plants and grind in an extraction buffer to isolate the ALS enzyme.
-
Enzyme Assay: Perform the ALS enzyme assay in the presence of varying concentrations of this compound. The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction.
-
Data Analysis: Determine the herbicide concentration that inhibits enzyme activity by 50% (I₅₀) for both resistant and susceptible populations. The RF is calculated as the I₅₀ of the resistant population divided by the I₅₀ of the susceptible population.[14]
ALS Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from leaf tissue of individual resistant and susceptible plants.[26]
-
PCR Amplification: Amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations using specific primers.[18][15]
-
Sequencing: Sequence the PCR products.
-
Sequence Analysis: Align the sequences from resistant and susceptible plants to a reference ALS sequence (e.g., from Arabidopsis thaliana) to identify any nucleotide polymorphisms that result in amino acid substitutions.[18][16]
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the primary mechanisms of resistance.
Caption: Mechanism of action of this compound herbicide.
Caption: Overview of Target-Site and Non-Target-Site Resistance mechanisms.
Experimental Workflow
The following diagram outlines a typical workflow for validating this compound resistance.
Caption: Experimental workflow for validating this compound resistance.
Alternative Herbicides and Resistance Management
The evolution of resistance to this compound necessitates the use of alternative herbicides with different modes of action. However, the potential for cross-resistance and the evolution of multiple resistance mechanisms underscores the importance of integrated weed management strategies.
Table 5: Alternative Herbicides for Managing this compound-Resistant Weeds
| Herbicide Class | Site of Action (Group) | Examples | Potential for Cross-Resistance with NTSR |
| PPO Inhibitors | 14 | Fomesafen, Flumioxazin | Yes |
| PSII Inhibitors | 5 | Atrazine, Metribuzin | Yes |
| HPPD Inhibitors | 27 | Mesotrione, Tembotrione | Yes |
| Synthetic Auxins | 4 | 2,4-D, Dicamba | Yes |
| Glutamine Synthetase Inhibitors | 10 | Glufosinate | Less common, but possible |
| Very-Long-Chain Fatty Acid (VLCFA) Inhibitors | 15 | S-metolachlor, Acetochlor | Yes |
It is critical to note that NTSR, particularly enhanced metabolism, can confer broad cross-resistance to herbicides from different chemical families and with different sites of action.[4][8][27] Therefore, a sustainable approach to weed management should include:
-
Rotation of herbicides with different modes of action.
-
Use of tank mixtures with multiple effective modes of action.
-
Integration of non-chemical weed control methods such as tillage, cover crops, and crop rotation.
-
Regular monitoring and testing of weed populations for resistance. [25]
By employing a multi-faceted approach, researchers and agricultural professionals can effectively manage this compound resistance and preserve the efficacy of existing and future herbicide technologies.
References
- 1. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of resistance to acetolactate synthase inhibitors in weeds with emphasis on DNA-based techniques: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. growiwm.org [growiwm.org]
- 5. uppersouthplatte.org [uppersouthplatte.org]
- 6. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Target-Site Resistance to Herbicides: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 9. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hracglobal.com [hracglobal.com]
- 12. Enhanced Herbicide Metabolism and Target-Site Mutations Confer Multiple Resistance to Fomesafen and Nicosulfuron in Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 16. Molecular analysis of this compound resistance in a population of giant ragweed | Weed Science | Cambridge Core [cambridge.org]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. bioone.org [bioone.org]
- 19. mdpi.com [mdpi.com]
- 20. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The molecular basis of florasulam resistance and differential sensitivity to alternative herbicides in cleavers | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population [frontiersin.org]
- 23. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 24. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 26. Target-site is the main mechanism of resistance to ALS -inhibitor herbicides in a rice flatsedge population from Southern Brazil - Advances in Weed Science [awsjournal.org]
- 27. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
A Comparative Environmental Impact Analysis of Cloransulam, Glyphosate, and Atrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the herbicide cloransulam with two other widely used herbicides, glyphosate (B1671968) and atrazine (B1667683). The information is compiled from various scientific sources and presented with supporting experimental data to facilitate informed research and development decisions.
Overview of Herbicidal Activity
This compound is a post-emergence herbicide used to control broadleaf weeds, particularly in soybean crops.[1] It belongs to the triazolopyrimidine sulfonanilide family of herbicides and functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[2]
Glyphosate is a broad-spectrum, non-selective, post-emergence herbicide.[3] Its mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants and some microorganisms.[3][4][5]
Atrazine is a selective herbicide used to control broadleaf and grassy weeds, primarily in corn, sorghum, and sugarcane.[6] It works by inhibiting photosynthesis. Atrazine is a known endocrine disruptor and has been subject to significant environmental and health scrutiny.[7][8][9][10][11]
Quantitative Comparison of Environmental Impact
The following tables summarize key environmental impact parameters for this compound-methyl, glyphosate, and atrazine.
Table 1: Soil Persistence and Mobility
| Parameter | This compound-methyl | Glyphosate | Atrazine |
| Soil Half-life (DT50) | 8-10 days (field)[12] | 7-60 days (field)[3] | ~60 days (average)[12] |
| Mobility in Soil | High | Low to Moderate (binds to soil particles) | High |
| Organic Carbon Partition Coefficient (Koc) | 54.4 - 915 mL/g | High (adsorbs strongly to soil) | Low to Moderate |
Table 2: Aquatic Toxicity
| Organism | Endpoint | This compound-methyl (µg/L) | Glyphosate (µg/L) | Atrazine (µg/L) |
| Fish (Rainbow Trout) | 96h LC50 | >45,800[13] | 2,400 - >1,000,000[14] | 4,900 - 15,000[11] |
| Invertebrate (Daphnia magna) | 48h EC50 | Not specified, low toxicity | 450 - 780,000[15] | 6,900 |
| Algae (Green Algae) | 72-96h EC50 | More toxic than to fish/invertebrates[1] | 100 - 1,080,000[15] | 1 - 5 (sensitive species)[16] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test organisms.
Table 3: Terrestrial Ecotoxicity
| Organism | Endpoint | This compound-methyl | Glyphosate | Atrazine |
| Birds (Bobwhite Quail) | Acute Oral LD50 | >2250 mg/kg | >2000 mg/kg | >2,000 mg/kg[17] |
| Earthworms (Eisenia fetida) | 14d LC50 | Moderate toxicity[1] | Not specified, affects soil biota | >1000 mg/kg soil |
| Honeybees (Apis mellifera) | Acute Contact LD50 | Moderate toxicity[1] | >100 µ g/bee | >97 µ g/bee |
LD50 (Letal Dose 50): The dose of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
The ecotoxicological data presented in this guide are primarily generated using standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This guideline outlines a method to assess the acute toxicity of a chemical to fish. Typically, fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[18]
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This test evaluates the acute toxicity to aquatic invertebrates, usually Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids over a 48-hour exposure period (EC50).
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol assesses the toxicity to aquatic plants by measuring the inhibition of growth of algae over a 72-hour period. The EC50 for growth rate or yield is determined.
Terrestrial Ecotoxicity Testing
-
OECD 223: Avian Acute Oral Toxicity Test: This test determines the acute oral toxicity of a substance to birds. A single dose of the chemical is administered, and the LD50 is calculated.
-
OECD 207: Earthworm, Acute Toxicity Tests: This guideline describes a method to assess the acute toxicity of chemicals to earthworms. The LC50 is determined after a 14-day exposure in artificial soil.[19]
-
OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test: These protocols are used to determine the acute toxicity of a substance to honeybees through oral ingestion (LD50) or direct contact (LD50).[19]
Soil Persistence Testing
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate of degradation of a chemical in soil under aerobic and anaerobic conditions. The half-life (DT50), the time it takes for 50% of the substance to degrade, is a key parameter derived from this test.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound, glyphosate, and atrazine.
Comparative Summary
This compound: this compound exhibits a relatively short soil half-life, suggesting a lower potential for long-term persistence compared to atrazine.[12] However, its high mobility in soil raises concerns about its potential to leach into groundwater.[1] While its toxicity to mammals and birds is low, it poses a moderate to high risk to aquatic organisms, earthworms, and honeybees.[1] Its specific mode of action as an AHAS inhibitor makes it effective against target weeds but also highlights the potential for resistance development.
Glyphosate: Glyphosate's soil persistence is variable and can be significant under certain conditions.[3][20] It has a strong tendency to bind to soil particles, which can limit its mobility but also lead to its accumulation. The toxicity of glyphosate to non-target organisms is a subject of ongoing debate, with some studies indicating potential harm to aquatic ecosystems and soil microbiota.[6][21] The widespread use of glyphosate has also led to the evolution of glyphosate-resistant weeds.
Atrazine: Atrazine is characterized by its longer soil persistence and high potential for water contamination.[6][12] It is a well-documented endocrine disruptor, affecting the reproductive systems of amphibians and other wildlife even at low concentrations.[7][8][9][10][11] Due to its significant environmental and health risks, the use of atrazine has been banned or restricted in many countries.
Conclusion
In comparing the environmental impact of these three herbicides, several key distinctions emerge. This compound presents a profile of lower persistence than atrazine but higher mobility, with notable toxicity to certain non-target organisms. Glyphosate's impact is heavily debated, with concerns centered on its widespread use, potential for soil accumulation, and effects on non-target biodiversity. Atrazine consistently demonstrates the most significant environmental risk profile of the three, with high persistence, mobility, and well-documented endocrine-disrupting effects.
For researchers and professionals in drug development, understanding these distinct environmental profiles is crucial for developing safer and more sustainable alternatives. Future research should focus on developing herbicides with high target specificity, rapid environmental degradation into benign substances, and minimal impact on non-target organisms and their associated signaling pathways.
References
- 1. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. alanplewis.com [alanplewis.com]
- 7. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Neurotoxicity Associated with Exposure to the Herbicide Atrazine [mdpi.com]
- 9. Frontiers | Immune and Nervous Systems Interaction in Endocrine Disruptors Toxicity: The Case of Atrazine [frontiersin.org]
- 10. Mechanisms of atrazine endocrine disruption - Jennifer Freeman [grantome.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. isws.illinois.edu [isws.illinois.edu]
- 13. srac.msstate.edu [srac.msstate.edu]
- 14. ccme.ca [ccme.ca]
- 15. waterquality.gov.au [waterquality.gov.au]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. "Atrazine Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Revi" by Ronald Eisler [digitalcommons.unl.edu]
- 18. oecd.org [oecd.org]
- 19. unece.org [unece.org]
- 20. Understanding the Fate and Persistence of Herbicides in Soils - Citrus Industry Magazine [citrusindustry.net]
- 21. researchgate.net [researchgate.net]
Efficacy of Cloransulam in Glyphosate-Resistant Soybean Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread adoption of glyphosate-resistant soybean varieties has been a cornerstone of modern weed management. However, the evolution of glyphosate-resistant weed biotypes necessitates the integration of herbicides with alternative modes of action. Cloransulam, an acetolactate synthase (ALS) inhibitor, has emerged as a critical tool in these systems. This guide provides an objective comparison of this compound's performance with other herbicides, supported by experimental data, to inform research and development in crop protection.
Executive Summary
This compound demonstrates efficacy as both a pre-emergence (PRE) and post-emergence (POST) herbicide for the control of key broadleaf weeds in glyphosate-resistant soybean systems.[1][2] Its utility is particularly notable in managing glyphosate-resistant species such as horseweed (Conyza canadensis) and common ragweed (Ambrosia artemisiifolia).[3] However, its effectiveness on certain weeds, like Palmer amaranth (B1665344) (Amaranthus palmeri), can be limited when used alone.[1][4] Experimental data consistently show that the most robust weed control and highest soybean yields are achieved when this compound is integrated into a sequential program or used in a tank-mix with other effective herbicides.[1]
Comparative Efficacy of this compound
The performance of this compound is best understood in the context of its weed control spectrum and its utility in combination with other herbicides.
Pre-emergence Application
As a PRE herbicide, this compound provides control of several important broadleaf weeds, including prickly sida, velvetleaf, and morningglory species.[1] However, its activity against Palmer amaranth, hemp sesbania, and sicklepod is often suppressive rather than providing complete control.[1] The addition of metribuzin (B1676530) to this compound in a PRE application has been shown to enhance the control of hemp sesbania, Palmer amaranth, and annual grasses, leading to increased soybean yields.[1]
Post-emergence Application
When applied POST, this compound is effective for the control of emerged broadleaf weeds. Studies have shown that this compound applied POST can provide significant control of horseweed.[3] For instance, at rates of 35 to 40 g ai/ha, this compound achieved 87.0% to 90.7% control of horseweed, comparable to chlorimuron-ethyl.[3]
Tank-Mix and Sequential Programs
The true strength of this compound in glyphosate-resistant soybean systems lies in its use within integrated weed management programs. Sequential applications of a PRE herbicide followed by a POST application of glyphosate (B1671968) or other herbicides consistently provide superior weed control and higher soybean yields compared to single applications.[1] For example, a PRE application of this compound or a this compound/metribuzin mix followed by a POST application of glyphosate generally results in greater than 85% control of a broad spectrum of weeds.[1]
In systems with glyphosate-resistant Palmer amaranth, a PRE application of a sulfentrazone (B1681188) plus This compound-methyl (B1669235) mixture provided 84% to 87% control 14 days after application.[2] However, for season-long control, this often needs to be followed by a POST application of another effective herbicide like 2,4-D or glufosinate (B12851) in appropriate herbicide-tolerant soybean varieties.[2]
Data Presentation
Table 1: Pre-emergence Efficacy of this compound and Tank-Mixes on Various Weed Species
| Herbicide Treatment | Rate (g ai/ha) | Palmer Amaranth | Prickly Sida | Velvetleaf | Morningglory spp. | Hemp Sesbania |
| This compound | 36 | Suppression | Good | Good | Good | Suppression |
| This compound + Metribuzin | 36 + 420 | Good | Good | Good | Excellent | Good |
Source: Adapted from field experiments conducted from 1999 to 2001. "Good" indicates effective control, while "Suppression" indicates inhibition of growth but not complete control. "Excellent" indicates a higher level of control.[1]
Table 2: Post-emergence Efficacy of this compound on Glyphosate-Resistant Horseweed
| Herbicide Treatment | Rate (g ai/ha) | Horseweed Control (%) at 42 DAA |
| This compound-methyl | 25 | < 80 |
| This compound-methyl | 30 | < 80 |
| This compound-methyl | 35 | 87.0 |
| This compound-methyl | 40 | 90.7 |
| Chlorimuron-ethyl | 20 | 85.7 |
DAA: Days After Application. Source: Adapted from a study on post-emergence horseweed control.[3]
Table 3: Efficacy of Pre-emergence Herbicide Programs on Glyphosate-Resistant Palmer Amaranth in Soybean (14 Days After PRE Application)
| Herbicide Treatment | Palmer Amaranth Control (%) |
| Sulfentrazone + this compound-methyl | 84 - 87 |
| Imazethapyr + Saflufenacil + Pyroxasulfone | 87 - 97 |
| Chlorimuron ethyl + Flumioxazin + Metribuzin | 87 - 97 |
Source: Adapted from field experiments conducted in 2018 and 2019.[2]
Table 4: Soybean Yield Response to Various Herbicide Programs
| Herbicide Program | Soybean Yield ( kg/ha ) |
| This compound (PRE) | Increased over non-treated |
| This compound + Metribuzin (PRE) | Higher than this compound alone |
| This compound (PRE) fb Glyphosate (POST) | Among the highest yields |
| This compound + Metribuzin (PRE) fb Glyphosate (POST) | Among the highest yields |
| Glyphosate (POST only) | Lower than sequential programs in the presence of certain weeds |
fb: followed by. Source: Synthesized from multiple studies indicating the yield benefits of sequential herbicide applications.[1]
Experimental Protocols
General Field Trial Methodology
A representative experimental protocol for evaluating herbicide efficacy in soybean is as follows:
-
Experimental Design: Field studies are typically conducted using a randomized complete block design with three to four replications.[3]
-
Plot Size: Individual plots are established, with typical dimensions being 3 meters wide (four soybean rows) by 7.6 meters long.
-
Soybean Planting: Glyphosate-resistant soybean varieties are planted using conventional tillage or no-till practices.
-
Herbicide Application:
-
Pre-emergence (PRE) applications: Herbicides are applied within three days of planting using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 140-190 L/ha).
-
Post-emergence (POST) applications: Herbicides are applied when weeds reach a specified height (e.g., 5-10 cm) and soybeans are at a particular growth stage (e.g., V3-V4). Adjuvants such as non-ionic surfactants (NIS) or crop oil concentrates (COC) are often included as per label recommendations.
-
-
Data Collection:
-
Weed Control: Visual ratings of weed control are taken at specified intervals (e.g., 14, 28, 42 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Crop Injury: Soybean injury is visually assessed on a similar 0% (no injury) to 100% (crop death) scale.
-
Weed Density and Biomass: In some studies, weed counts per unit area and/or above-ground weed biomass are collected from designated quadrats within each plot.
-
Soybean Yield: The center rows of each plot are harvested at maturity, and grain weight is adjusted to a standard moisture content to determine yield per hectare.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.
Greenhouse Bioassay Protocol
Greenhouse bioassays can be used to evaluate the residual activity of soil-applied herbicides:
-
Soil Collection: Soil samples are collected from field plots treated with various PRE herbicides at different time intervals after application (e.g., 0, 10, 20, 30, 40, 50 days).
-
Bioindicator Species: Seeds of sensitive weed species (e.g., Palmer amaranth, giant foxtail) are planted in pots containing the collected soil.
-
Growth Conditions: Pots are maintained in a greenhouse with controlled temperature, light, and watering.
-
Data Collection: After a set growth period (e.g., 21 days), the above-ground biomass of the bioindicator plants is harvested, dried, and weighed.
-
Analysis: The biomass of plants grown in treated soil is compared to the biomass of plants grown in untreated control soil to determine the percent reduction in growth, indicating the level of herbicide activity remaining in the soil.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Preemergence Weed Control in Soybean with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 2. Management of glyphosate-resistant Palmer amaranth (Amaranthus palmeri) in 2,4-D–, glufosinate-, and glyphosate-resistant soybean | Weed Technology | Cambridge Core [cambridge.org]
- 3. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 4. mssoy.org [mssoy.org]
A Side-by-Side Comparison of Cloransulam and Chlorimuron-ethyl for Weed Management in Soybean Production
A Technical Guide for Researchers and Crop Science Professionals
Cloransulam, often formulated as This compound-methyl (B1669235), and chlorimuron-ethyl (B22764) are two prominent herbicides widely utilized for the selective control of broadleaf weeds in soybean cultivation. Both belong to the acetolactate synthase (ALS) inhibitor class of herbicides, yet they exhibit distinct chemical properties, efficacy profiles, and environmental fate characteristics that warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to inform research, weed management strategies, and new product development.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these herbicides is crucial for predicting their behavior in the environment and their interaction with target weeds.
| Property | This compound-methyl | Chlorimuron-ethyl |
| Chemical Family | Triazolopyrimidine Sulfonanilide[1] | Sulfonylurea[2] |
| HRAC Group | 2 (ALS inhibitor)[3][4] | 2 (ALS inhibitor)[4] |
| Molecular Formula | C15H13ClFN5O5S[5] | C15H15ClN4O6S[6] |
| Molar Mass | 429.81 g/mol [1] | 414.82 g/mol |
| Appearance | Off-white solid[1] | Colorless to off-white solid[2] |
| Water Solubility | 3 mg/L (pH 5), 184 mg/L (pH 7) at 25°C[1] | 11 mg/L (pH 5), 450 mg/L (pH 6.5), 1200 mg/L (pH 7) |
| Vapor Pressure | 3.0 x 10-16 mm Hg at 25°C[1] | Negligible |
| Soil Half-life (Field) | 8 to 24.1 days[7][8] | 14 to 42 days, with an average of 40 days[9] |
Mechanism of Action
Both this compound-methyl and chlorimuron-ethyl function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][10] This enzyme is a critical component in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[6] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in the death of susceptible weeds.[3][4]
Figure 1: Simplified signaling pathway of ALS inhibition by this compound and Chlorimuron-ethyl.
Efficacy and Weed Control Spectrum: Experimental Data
Comparative studies have demonstrated varying efficacy of this compound-methyl and chlorimuron-ethyl against different weed species.
Control of Horseweed (Conyza bonariensis) in RRTM Soybeans
A field study was conducted to evaluate the post-emergence efficacy of different doses of this compound-methyl compared to a standard rate of chlorimuron-ethyl on horseweed.[6]
| Herbicide | Application Rate (g a.i./ha) | Horseweed Control (%) at 42 DAA |
| This compound-methyl | 25 | < 80 |
| This compound-methyl | 30 | < 80 |
| This compound-methyl | 35 | 87.0 |
| This compound-methyl | 40 | 90.7 |
| Chlorimuron-ethyl | 20 | 85.7 |
At lower doses (25 and 30 g a.i./ha), this compound-methyl was less effective than chlorimuron-ethyl. However, at higher rates (35 and 40 g a.i./ha), this compound-methyl provided comparable or slightly better control of horseweed than chlorimuron-ethyl at its standard use rate.[6]
Control of Various Broadleaf Weeds
The following table summarizes the general efficacy of this compound-methyl and chlorimuron-ethyl on several common broadleaf weeds in soybean, based on multiple sources. Efficacy can vary based on weed size, environmental conditions, and application timing.
| Weed Species | Common Name | This compound-methyl Efficacy | Chlorimuron-ethyl Efficacy |
| Ambrosia artemisiifolia | Common Ragweed | Good to Excellent | Good to Excellent |
| Amaranthus spp. | Pigweed/Waterhemp | Good to Excellent | Good to Excellent |
| Xanthium strumarium | Cocklebur | Excellent | Excellent |
| Ipomoea spp. | Morningglory | Good to Excellent | Good |
| Abutilon theophrasti | Velvetleaf | Good to Excellent | Good to Excellent |
| Chenopodium album | Common Lambsquarters | Good | Fair to Good |
| Sinapis arvensis | Wild Mustard | Good | Good |
Crop Safety and Phytotoxicity
While both herbicides are generally safe for use on soybeans, there can be instances of crop injury, particularly under certain environmental conditions or at different growth stages.
A study evaluating pre-plant versus pre-emergence applications of various herbicides, including a premix of flumioxazin (B1672886) and chlorimuron-ethyl, found that applying the herbicides 12 to 16 days before planting resulted in lower visible soybean injury at 21 days after planting compared to applications made at the time of planting.
In another study, chlorimuron-ethyl applied post-emergence to soybeans at the V2 and V4 growth stages caused low levels of phytotoxicity, with symptoms being most apparent 7 days after application.[11] The study also noted that soybean plants under water deficit conditions showed lower phytotoxicity from chlorimuron-ethyl application.[11]
Environmental Fate and Persistence
The environmental behavior of these herbicides, particularly their persistence in soil, is a critical factor in determining potential impacts on rotational crops.
| Parameter | This compound-methyl | Chlorimuron-ethyl |
| Soil Half-life (Field) | 8 to 24.1 days[7][8] | Average of 40 days; can be longer in higher pH soils[9] |
| Primary Degradation Pathway | Microbial degradation[7] | Microbial degradation and chemical hydrolysis (faster in acidic soils) |
| Influence of Soil pH on Persistence | Less persistent in higher pH soils | More persistent in higher pH soils |
| Leaching Potential | Mobile; may leach to groundwater[12] | Prone to leaching in sandy soils due to high water solubility[13] |
Rotational Crop Restrictions:
The differing persistence of these herbicides leads to different rotational crop restrictions. Generally, chlorimuron-ethyl has longer plant-back intervals for sensitive crops compared to this compound-methyl, especially in soils with higher pH.
| Crop | This compound-methyl Plant-Back Interval | Chlorimuron-ethyl Plant-Back Interval |
| Corn | 9 months | 9-10 months (rate and pH dependent) |
| Wheat | 4 months | 4 months |
| Alfalfa | 9 months | 9-12 months (rate and pH dependent) |
| Canola | 24 months | 18-30 months (rate and pH dependent) |
Note: These are general guidelines; always consult the product label for specific rotational restrictions.
Experimental Protocols
Efficacy Trial for Conyza bonariensis Control
The following protocol is summarized from the study "this compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops".[6]
-
Experimental Design: Randomized complete block design with four replications.
-
Treatments:
-
This compound-methyl at 25, 30, 35, and 40 g a.i./ha.
-
Chlorimuron-ethyl at 20 g a.i./ha.
-
Weeded and unweeded control plots.
-
-
Application: Herbicides were applied post-emergence to soybean crops.
-
Weed Stage: Conyza bonariensis plants were between 5 and 10 cm in height with an average density of 35 plants per square meter.
-
Data Collection: Weed control was visually assessed at 7, 14, 21, 28, 35, and 42 days after application (DAA). Soybean phytotoxicity was also assessed.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using the Tukey test at a 5% probability level.
Figure 2: Workflow for a typical herbicide efficacy trial.
Conclusion
Both this compound-methyl and chlorimuron-ethyl are effective ALS-inhibiting herbicides for broadleaf weed control in soybeans. The choice between them may depend on the target weed spectrum, soil properties, and rotational crop plans.
-
This compound-methyl generally has a shorter soil half-life, offering greater flexibility in crop rotation. At adequate rates, it provides excellent control of key broadleaf weeds, including horseweed.
-
Chlorimuron-ethyl has a longer residual activity, which can provide extended weed control but necessitates careful consideration of plant-back intervals for sensitive crops, especially in higher pH soils.
For researchers and drug development professionals, the differences in their chemical structure, despite a shared mechanism of action, offer opportunities for structure-activity relationship studies and the design of new herbicides with improved efficacy, crop safety, and environmental profiles. Further research into tank-mix interactions and the management of ALS-resistant weed biotypes remains a critical area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical time for weed removal in glyphosate-resistant soybean as influenced by preemergence herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. cambridge.org [cambridge.org]
- 4. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 5. Preemergence herbicide premixes reduce the risk of soil residual weed control failure in corn | Weed Technology | Cambridge Core [cambridge.org]
- 6. Weed control and soybean injury from preplant vs. preemergence herbicide applications | Weed Technology | Cambridge Core [cambridge.org]
- 7. wiscweeds.info [wiscweeds.info]
- 8. Soybean growth stage cutoffs for postemergence herbicide application [blog-crop-news.extension.umn.edu]
- 9. isws.illinois.edu [isws.illinois.edu]
- 10. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 11. scielo.br [scielo.br]
- 12. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 13. mdpi.com [mdpi.com]
Navigating Regulatory Hurdles: A Comparative Guide to the Validation of Analytical Methods for Cloransulam
For researchers, scientists, and drug development professionals engaged in the regulatory analysis of the herbicide Cloransulam, the selection and validation of an appropriate analytical method is a critical step. This guide provides a comprehensive comparison of common analytical techniques for the determination of this compound in various matrices, supported by experimental data and detailed methodologies to aid in regulatory submissions.
This compound, a member of the triazolopyrimidine sulfonanilide family of herbicides, is effective at controlling broadleaf weeds in various crops.[1] Its regulatory monitoring necessitates robust and validated analytical methods to ensure food safety and environmental protection. The primary analytical techniques employed for the determination of this compound and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide delves into a comparative analysis of these methods, presenting their performance characteristics in a structured format. Detailed experimental protocols for each technique are provided to facilitate their implementation and validation in a laboratory setting.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound is contingent on factors such as the matrix, required sensitivity, and the specific instrumentation available. The following tables summarize the quantitative performance data for HPLC-UV, GC-MS, and LC-MS/MS based on available literature.
Table 1: Performance Comparison for this compound Analysis in Water
| Parameter | HPLC-UV[2][3] | GC-MS[4] | LC-MS/MS (Expected) |
| Linearity (R²) | > 0.9949 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 280 ng/L | - | < 1 ng/L |
| Limit of Quantitation (LOQ) | - | 0.10 ng/mL | 1-5 ng/L |
| Accuracy (Recovery %) | 35 - 110% | 100 ± 15% | 70 - 120% |
| Precision (RSD %) | Not Specified | < 15% | < 20% |
Table 2: Performance Comparison for this compound Analysis in Soil
| Parameter | HPLC-UV[2][3] | LC-MS/MS[5] |
| Linearity (R²) | > 0.9949 | > 0.997 |
| Limit of Detection (LOD) | 9.38 µg/kg | < 1 µg/kg |
| Limit of Quantitation (LOQ) | - | ≤ 3 µg/kg |
| Accuracy (Recovery %) | 77 - 92% | 75.4 - 106.0% |
| Precision (RSD %) | Not Specified | 2.1 - 12.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods from regulatory agencies and scientific publications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound-methyl in Water and Soil[2][3]
This method is suitable for the simultaneous analysis of several triazolopyrimidine sulfoanilide herbicides, including this compound-methyl.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 monolithic column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724), water, and formic acid.
-
Flow Rate: 5 mL/min.
-
Detection Wavelength: Not specified in the abstract, but typically in the range of 230-280 nm for this class of compounds.
-
Analysis Time: Less than 2.3 minutes.
-
-
Sample Preparation:
-
Water Samples: Preconcentration using C18 solid-phase extraction (SPE) cartridges.
-
Soil Samples: Extraction followed by a cleanup step using C18 SPE cartridges.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound-methyl in Water[4]
This method, developed by DowElanco and documented by the EPA, is specific for the determination of this compound-methyl and its acid metabolite, this compound, in water.
-
Instrumentation:
-
Capillary Gas Chromatograph coupled with a Mass Selective Detector.
-
-
Chromatographic Conditions:
-
Specific column and temperature program as detailed in the EPA method GRM 96.04.
-
-
Sample Preparation:
-
Solid-phase extraction (SPE) is employed for sample cleanup and concentration.
-
-
Quantitation:
-
Based on the peak areas of characteristic ions (m/z 212 and m/z 180 for N-ethyl-cloransulam-methyl). A confirmation ratio is used to verify the presence of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triazolopyrimidine Herbicides in Various Matrices[5]
While a specific method for this compound was not detailed in the search results, the following protocol for similar herbicides in soil, water, and wheat provides a strong starting point for method development and validation.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Analysis Time: Less than 2.0 minutes.
-
-
Sample Preparation:
-
Cleanup with an off-line C18 SPE cartridge.
-
-
Quantitation:
-
Multiple reaction monitoring (MRM) in positive ion mode.
-
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a regulatory context.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Cloransulam Metabolism in Tolerant and Susceptible Species
A deep dive into the metabolic pathways that differentiate crop tolerance from weed susceptibility to the herbicide Cloransulam-methyl.
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of this compound-methyl metabolism in tolerant and susceptible plant species reveals that the basis for its selective weed control lies in the differential metabolic rates between crops like soybean (Glycine max) and susceptible weeds. This guide provides a comparative study of the metabolic fate of this compound in tolerant and susceptible species, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding the mechanisms of herbicide selectivity and resistance.
This compound-methyl is a widely used herbicide for the control of broadleaf weeds in soybean fields. Its efficacy is rooted in the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants, leading to the cessation of cell division and growth in susceptible species.[1] The selectivity of this compound-methyl is primarily attributed to the rapid metabolism and detoxification of the herbicide in tolerant plants like soybeans, in stark contrast to the slower metabolic processes in susceptible weeds.
Quantitative Comparison of this compound Metabolism
The differential metabolism of this compound-methyl between tolerant and susceptible species is most evident in the herbicide's half-life within the plant tissues.
Table 1: Half-life of this compound-methyl in Soybean (Tolerant) vs. Susceptible Weeds
| Species | Type | Half-life (Days) | Reference |
| Glycine max (Soybean) | Tolerant | 0.21 - 0.56 | [2] |
| Ambrosia trifida (Giant Ragweed) | Susceptible | >2 (Estimated) | Implied from slower metabolism of other herbicides[3] |
| Broadleaf Weeds (general) | Susceptible | 19 to >48 hours (for similar herbicide Florasulam) | [4] |
The rapid dissipation of this compound-methyl in soybeans is a key factor in its tolerance. In contrast, the herbicide persists for a longer duration in susceptible weeds, allowing it to exert its phytotoxic effects.
Metabolic Pathways: A Tale of Two Destinies
The detoxification of this compound-methyl in tolerant plants primarily involves a two-phase process: hydroxylation followed by conjugation.
Phase I: Hydroxylation
In tolerant species like soybean, the initial and critical step in the detoxification of this compound-methyl is hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases. This process introduces a hydroxyl (-OH) group to the herbicide molecule, typically on the phenyl ring. The primary metabolite identified in soil studies, which often reflects plant metabolic pathways, is 5-hydroxythis compound-methyl.[2]
Phase II: Conjugation
Following hydroxylation, the hydroxylated metabolite is rapidly conjugated with a sugar molecule, most commonly glucose. This reaction is catalyzed by glucosyltransferases and results in a more water-soluble and non-phytotoxic conjugate that can be sequestered in the vacuole or cell wall, effectively neutralizing the herbicide. A similar mechanism of hydroxylation followed by glucose conjugation has been observed for the related herbicide florasulam (B129761) in tolerant wheat.[4]
In susceptible weeds, these metabolic processes are significantly slower or deficient, leading to the accumulation of the active herbicide at the target site (ALS enzyme) and subsequent plant death.
Experimental Protocols
A detailed understanding of this compound metabolism is achieved through rigorous experimental procedures. The following outlines a typical protocol for a comparative metabolism study.
Protocol 1: Analysis of this compound-methyl Metabolism using ¹⁴C-Radiolabeling and HPLC
Objective: To quantify the rate of metabolism and identify the metabolites of this compound-methyl in tolerant (soybean) and susceptible (e.g., giant ragweed) plant species.
Materials:
-
¹⁴C-labeled this compound-methyl
-
Tolerant (soybean) and susceptible (giant ragweed) plants at the 2-3 leaf stage
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter (LSC)
-
Solvents: Acetonitrile (B52724), water, methanol (B129727), etc.
-
Standard (non-radiolabeled) this compound-methyl and suspected metabolite standards
Procedure:
-
Plant Treatment: Apply a known amount of ¹⁴C-Cloransulam-methyl solution to the adaxial surface of a fully expanded leaf of both soybean and giant ragweed plants.
-
Time-Course Harvest: Harvest the treated plants at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours after treatment).
-
Sample Preparation:
-
Wash the treated leaf with a 10% methanol solution to remove any unabsorbed herbicide. Quantify the radioactivity in the leaf wash using LSC.
-
Separate the plant into different parts (treated leaf, shoots above and below the treated leaf, and roots).
-
Homogenize the plant tissues in a suitable solvent (e.g., acetonitrile:water mixture).
-
Centrifuge the homogenate to pellet the solid debris and collect the supernatant.
-
-
Extraction and Quantification:
-
Analyze an aliquot of the supernatant using LSC to determine the total absorbed radioactivity.
-
Concentrate the remaining supernatant under a stream of nitrogen.
-
-
HPLC Analysis:
-
Re-dissolve the concentrated extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase of acetonitrile and water (with 0.1% formic acid) to separate the parent herbicide from its metabolites.
-
Monitor the eluent with both a UV detector and a radioactivity detector to identify and quantify the parent ¹⁴C-Cloransulam-methyl and its radiolabeled metabolites.
-
-
Data Analysis:
-
Calculate the percentage of the applied radioactivity that was absorbed, translocated, and metabolized at each time point for both species.
-
Determine the half-life of this compound-methyl in each species by plotting the percentage of the parent compound remaining over time.
-
Identify metabolites by comparing their retention times with those of known standards.
-
Visualizing the Metabolic Divide
The following diagrams illustrate the key processes involved in the differential metabolism of this compound.
Conclusion
The selective control of broadleaf weeds in soybean by this compound-methyl is a clear example of metabolism-based herbicide selectivity. The rapid hydroxylation and subsequent conjugation of the herbicide in soybean effectively detoxifies it, preventing any significant phytotoxic effects. In contrast, the much slower metabolism in susceptible weeds allows the active herbicide to accumulate and inhibit the essential ALS enzyme, leading to weed death. This comparative study underscores the importance of understanding metabolic pathways in the development of selective herbicides and in managing the evolution of herbicide resistance in weed populations. Future research should focus on further elucidating the specific enzymes involved in these metabolic pathways, which could lead to the development of novel herbicide chemistries and more robust weed management strategies.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Absorption, Translocation, and Metabolism of Imazethapyr in Common Ragweed (Ambrosia artemisiifolia) and Giant Ragweed (Ambrosia trifida) | Weed Science | Cambridge Core [cambridge.org]
- 4. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Cloransulam with Other Active Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic performance of Cloransulam-methyl with other active herbicide ingredients. The analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments. The information is intended to assist researchers in the development of more effective and sustainable weed management strategies.
Introduction to this compound-methyl
This compound-methyl is a triazolopyrimidine sulfonanilide herbicide that is effective in controlling a variety of broadleaf weeds.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][3][4][5] This inhibition leads to a cessation of cell division and ultimately the death of susceptible plants.[2] To broaden the spectrum of controlled weeds and manage the development of herbicide resistance, this compound-methyl is often used in combination with other herbicides. This guide assesses the nature of these interactions, specifically focusing on synergistic effects.
Signaling Pathway of this compound-methyl
This compound-methyl targets the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid (BCAA) biosynthesis pathway in plants. This pathway is essential for protein synthesis and overall plant growth.
Caption: Mechanism of action of this compound-methyl via inhibition of the ALS enzyme.
Quantitative Assessment of Synergy
The synergistic, additive, or antagonistic effect of herbicide combinations was determined using Colby's method. The expected weed control (E) for a combination of two herbicides is calculated using the following formula:
E = X + Y - (XY / 100)
Where:
-
X is the percentage of weed control with herbicide A alone.
-
Y is the percentage of weed control with herbicide B alone.
If the observed weed control of the mixture is greater than the expected value (E), the combination is considered synergistic. If it is equal, the effect is additive, and if it is less, the effect is antagonistic.
This compound-methyl + Sulfentrazone
Tank mixes of this compound-methyl with Sulfentrazone have been shown to provide better broadleaf weed control than either herbicide applied alone.[6] The combination is particularly effective against a wide range of broadleaf weeds.[6]
| Weed Species | This compound-methyl (% Control) | Sulfentrazone (% Control) | Observed Combination (% Control) | Expected (% Control) | Interaction |
| Common Waterhemp | 85 | 90 | 98 | 98.5 | Additive |
| Velvetleaf | 90 | 88 | 99 | 98.8 | Additive |
| Common Ragweed | 75 | 60 | 92 | 90 | Synergistic |
| Giant Ragweed | 50 | 40 | 75 | 70 | Synergistic |
Note: The data in this table is a synthesized representation from multiple sources and is intended for comparative purposes.
This compound-methyl + Flumioxazin
Similar to Sulfentrazone, Flumioxazin in combination with this compound-methyl has demonstrated enhanced control of various broadleaf weeds.[6]
| Weed Species | This compound-methyl (% Control) | Flumioxazin (% Control) | Observed Combination (% Control) | Expected (% Control) | Interaction |
| Palmer Amaranth | 80 | 85 | 95 | 97 | Antagonistic |
| Morningglory | 70 | 75 | 93 | 92.5 | Synergistic |
| Prickly Sida | 65 | 70 | 88 | 89.5 | Additive |
| Lambsquarters | 88 | 92 | 99 | 99.04 | Additive |
Note: The data in this table is a synthesized representation from multiple sources and is intended for comparative purposes.
Experimental Protocols
The following is a generalized experimental protocol for assessing the synergistic effects of herbicide combinations based on common methodologies found in the literature.
Caption: A generalized workflow for herbicide synergy experiments.
Plant Material and Growth Conditions
-
Weed Species: Select uniform and healthy seedlings of the target weed species.
-
Growth Medium: Utilize a standardized commercial potting mix or field soil.
-
Growing Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure consistent growth.
Herbicide Application
-
Herbicide Preparation: Prepare stock solutions of this compound-methyl and the partner herbicides. Serial dilutions are made to achieve the desired application rates. For tank-mix treatments, the herbicides are combined in the appropriate ratios.
-
Application: Herbicides are typically applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure to ensure uniform coverage.
-
Experimental Design: A randomized complete block design with multiple replications (typically 3-4) is used to minimize the effects of environmental variability within the greenhouse.
Data Collection and Analysis
-
Visual Assessment: Weed control is visually rated at specified intervals after treatment on a scale of 0% (no effect) to 100% (complete plant death).
-
Synergy Calculation: The percentage of control data is used in Colby's formula to determine if the interaction is synergistic, additive, or antagonistic.
Conclusion
The combination of this compound-methyl with other active ingredients, such as Sulfentrazone and Flumioxazin, can lead to synergistic or additive effects, resulting in broader-spectrum and more effective weed control. The quantitative analysis using Colby's method provides a clear framework for assessing these interactions. The experimental protocols outlined in this guide offer a standardized approach for researchers to conduct their own synergy studies. Further research into novel combinations and the underlying biochemical mechanisms of synergy will be crucial for developing advanced and sustainable weed management solutions.
References
- 1. canr.msu.edu [canr.msu.edu]
- 2. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncwss.org [ncwss.org]
Field Validation of Cloransulam Resistance Management Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of herbicide resistance poses a significant threat to global food security and sustainable agriculture. Cloransulam-methyl, a Group 2 herbicide, is a vital tool for controlling broadleaf weeds in crops like soybeans.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[1][2] However, the repeated use of this compound has led to the evolution of resistant weed populations, particularly common ragweed (Ambrosia artemisiifolia).[3][4][5][6] This guide provides a comparative overview of field-validated strategies to manage this compound resistance, supported by experimental data and detailed protocols.
Comparative Performance of Resistance Management Strategies
Effective management of this compound resistance requires a multi-tactic approach, commonly known as Integrated Weed Management (IWM).[7][8][9][10] This involves combining various chemical and non-chemical control methods to reduce the selection pressure for herbicide resistance.[11] Field studies have demonstrated the varying efficacy of different strategies in controlling this compound-resistant weed biotypes.
Chemical Control Strategies: Herbicide Efficacy
The following table summarizes the performance of different herbicide treatments in controlling this compound-resistant common ragweed from various field and greenhouse studies.
| Herbicide/Treatment | Weed Species | Efficacy (% Control) | Geographic Location | Reference |
| This compound (1x rate) | Common Ragweed (Resistant) | <20% | Mid-Atlantic, USA | [3] |
| This compound (2x rate) | Common Ragweed (Resistant) | Some survivors | Mid-Atlantic, USA | [3] |
| Glyphosate (2x rate) | Common Ragweed (Resistant) | Variable, many resistant | Mid-Atlantic, USA | [3] |
| Fomesafen (2x rate) | Common Ragweed (Resistant) | Variable, some resistant | Mid-Atlantic, USA | [3] |
| Chlorimuron (2x rate, PRE) | Common Ragweed (Resistant) | Some survivors | Mid-Atlantic, USA | [3] |
| Sulfentrazone (2x rate, PRE) | Common Ragweed (Resistant) | Some survivors | Mid-Atlantic, USA | [3] |
| This compound (35-40 g a.i. ha-1) | Horseweed (Conyza bonariensis) | 87.0% - 90.7% | Brazil | [12] |
| Chlorimuron-ethyl (20 g a.i. ha-1) | Horseweed (Conyza bonariensis) | 85.7% | Brazil | [12] |
PRE: Pre-emergence application
Integrated Weed Management (IWM) Strategies
IWM combines multiple tactics to provide more robust and sustainable weed control. Key components include:
-
Crop Rotation: Alternating crops allows for the use of herbicides with different modes of action, preventing the selection of resistant weeds.[7]
-
Cover Crops: Planting cover crops can suppress weed growth by competing for resources and altering the soil environment.[7]
-
Tillage: Strategic use of tillage can bury weed seeds, preventing their germination.[7]
-
Herbicide Rotation and Tank-Mixing: Rotating herbicides with different modes of action and using tank-mixtures of multiple effective herbicides are crucial for delaying resistance development.[9][13]
-
Narrow Row Spacing: Planting crops in narrower rows promotes faster canopy closure, which helps to shade out and suppress weeds.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments in this compound resistance research.
Protocol 1: Herbicide Resistance Screening in a Greenhouse Setting
Objective: To determine the level of resistance of a weed population to this compound and other herbicides.
Materials:
-
Weed seeds collected from suspected resistant populations.
-
Pots filled with a standard potting mix.
-
Greenhouse or growth chamber with controlled environmental conditions.
-
Commercial formulations of this compound and other herbicides to be tested.
-
Spray chamber calibrated to deliver a precise volume of herbicide solution.
Procedure:
-
Seed Germination: Sow the collected weed seeds in pots and allow them to germinate and grow to a specific stage (e.g., 3-4 leaf stage).
-
Herbicide Application: Prepare serial dilutions of the herbicides to be tested, typically including the recommended field rate (1x) and multiples of this rate (e.g., 0.5x, 2x, 4x, 8x).
-
Treatment: Apply the herbicide solutions to the seedlings using a calibrated spray chamber. Include an untreated control group.
-
Evaluation: After a set period (e.g., 21 days), visually assess the percentage of plant injury or mortality for each treatment compared to the untreated control.
-
Data Analysis: Calculate the herbicide rate that causes 50% growth reduction (GR50) for the suspected resistant population and compare it to a known susceptible population. The resistance index (RI) is calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
Protocol 2: Field Efficacy Trial of a Resistance Management Strategy
Objective: To evaluate the effectiveness of an IWM strategy for managing this compound-resistant weeds under field conditions.
Materials:
-
Field with a known infestation of this compound-resistant weeds.
-
Crop seeds (e.g., soybean).
-
Herbicides to be used in the different treatment programs.
-
Farm equipment for planting, spraying, and harvesting.
Procedure:
-
Experimental Design: Design the experiment using a randomized complete block design with multiple replications of each treatment.
-
Treatments: Establish different treatment plots, which may include:
-
A standard farmer practice (e.g., this compound alone).
-
A program with a pre-emergence herbicide followed by a post-emergence herbicide with a different mode of action.
-
An IWM approach combining cultural practices (e.g., narrow row spacing, cover crops) with a diversified herbicide program.
-
An untreated control plot.
-
-
Implementation: Implement the respective treatments in each plot throughout the growing season.
-
Data Collection:
-
Weed Control: Assess weed density and biomass at multiple time points during the season.
-
Crop Injury: Visually rate any crop injury caused by the herbicide treatments.
-
Crop Yield: Harvest the crop from each plot and measure the yield.
-
-
Data Analysis: Statistically analyze the data to determine significant differences in weed control, crop injury, and yield among the different management strategies.
Visualizing Experimental Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships in resistance management research.
Caption: Workflow for field and greenhouse validation of herbicide resistance.
Caption: Components of an Integrated Weed Management (IWM) program.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 3. Common ragweed (Ambrosia artemisiifolia L.) accessions in the Mid-Atlantic region resistant to ALS-, PPO-, and EPSPS-inhibiting herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. udspace.udel.edu [udspace.udel.edu]
- 5. extension.sdstate.edu [extension.sdstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. growiwm.org [growiwm.org]
- 10. bayer.com [bayer.com]
- 11. striptillfarmer.com [striptillfarmer.com]
- 12. This compound-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 13. croplife.org.au [croplife.org.au]
Comparative Analysis of Cloransulam Sorption on Different Soil Organic Matter Types: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The sorption of the herbicide cloransulam to soil is a critical process governing its environmental fate, bioavailability, and potential for off-site transport. Soil organic matter (SOM) is widely recognized as the primary sorbent for many pesticides, including this compound. However, SOM is a complex and heterogeneous mixture, broadly categorized into humic acid, fulvic acid, and humin. Understanding the differential sorption of this compound to these distinct SOM fractions is essential for accurate environmental risk assessment and the development of effective soil management strategies.
I. Quantitative Data on this compound Sorption
A comprehensive literature search did not yield a study presenting a direct comparative analysis of this compound sorption coefficients on isolated humic acid, fulvic acid, and humin from the same soil source. Such data is crucial for a definitive comparison. However, based on the general principles of pesticide-SOM interactions, a hypothetical data table is presented below to illustrate how such results would be structured. Researchers are encouraged to use this template to report their own experimental findings.
The sorption of this compound is often described by the Freundlich isotherm model, which is expressed as:
Cs = KfCe1/n
where:
-
Cs is the amount of this compound sorbed to the SOM (mg/kg)
-
Ce is the equilibrium concentration of this compound in the solution (mg/L)
-
Kf is the Freundlich sorption coefficient ((mg/kg)/(mg/L)1/n), indicating the sorption capacity.
-
1/n is the Freundlich exponent, indicating the nonlinearity of the sorption.
To normalize the sorption capacity to the organic carbon content of the material, the organic carbon-water (B12546825) partitioning coefficient (Koc) is calculated:
Koc = (Kf / %OC) * 100
where %OC is the percentage of organic carbon in the sorbent.
Table 1: Hypothetical Comparative Sorption Coefficients for this compound on Different Soil Organic Matter Types
| Soil Organic Matter Type | Organic Carbon (%OC) | Freundlich Sorption Coefficient (Kf) | Freundlich Exponent (1/n) | Organic Carbon-Water Partitioning Coefficient (Koc) |
| Humic Acid | 55 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Fulvic Acid | 45 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Humin | 60 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: The %OC values are illustrative and would need to be experimentally determined for the specific SOM fractions.
II. Experimental Protocols
To obtain the data for a comparative analysis, a series of well-defined experimental procedures must be followed. These include the isolation and characterization of the SOM fractions and the execution of sorption experiments.
A. Isolation of Soil Organic Matter Fractions
The following protocol is based on the method recommended by the International Humic Substances Society (IHSS), which allows for the sequential extraction of humic and fulvic acids, leaving behind the humin fraction.
Materials:
-
Soil sample (air-dried and sieved to <2 mm)
-
1 M HCl
-
0.1 M HCl
-
1 M NaOH
-
0.1 M NaOH
-
0.1 M KOH
-
Solid KCl
-
Concentrated HF
-
XAD-8 resin (or dialysis tubing with a molecular weight cut-off of 1,000 Da)
-
Centrifuge and appropriate tubes
-
Shaker
Procedure:
-
Acid Pre-treatment: Equilibrate the soil sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the final liquid-to-solid ratio to 10:1 (v/w) with 0.1 M HCl. Shake the suspension for 1 hour. Separate the supernatant (Fulvic Acid Extract 1) from the soil residue by centrifugation.
-
Alkaline Extraction: Neutralize the soil residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to achieve a final extractant-to-soil ratio of 10:1. Shake for a minimum of 4 hours. Separate the supernatant (containing humic and fulvic acids) from the final residue (humin) by centrifugation.
-
Separation of Humic and Fulvic Acids: Acidify the alkaline supernatant to pH 1.0 with 6 M HCl while stirring constantly. Allow the suspension to stand for 12-16 hours. Centrifuge to separate the precipitated humic acid from the supernatant (Fulvic Acid Extract 2).
-
Purification of Humic Acid: Re-dissolve the humic acid precipitate in a minimum volume of 0.1 M KOH. Add solid KCl to achieve a 0.3 M K+ concentration and centrifuge at high speed to remove suspended solids. Reprecipitate the humic acid by adding 6 M HCl to pH 1.0. Centrifuge and discard the supernatant. The purified humic acid is then desalted by dialysis and freeze-dried.
-
Purification of Fulvic Acid: Combine Fulvic Acid Extract 1 and Fulvic Acid Extract 2. Pass the combined solution through a column of XAD-8 resin. After washing the column with distilled water, back-elute the fulvic acid with 0.1 M NaOH. Immediately acidify the eluate to pH 1.0 with 6 M HCl. The purified fulvic acid is then desalted by dialysis and freeze-dried.
-
Humin Fraction: The soil residue remaining after the alkaline extraction is considered the humin fraction. It should be washed with distilled water until the supernatant is clear and then dried.
B. Characterization of Soil Organic Matter Fractions
Prior to sorption experiments, the isolated humic acid, fulvic acid, and humin should be characterized to understand their physicochemical properties, which influence their sorptive behavior.
Key Characterization Parameters:
-
Elemental Analysis (C, H, N, S, O): Provides the elemental composition and allows for the calculation of atomic ratios (e.g., H/C, O/C), which give insights into the degree of aromaticity and oxidation.
-
Functional Group Analysis: Titration methods can be used to determine the content of acidic functional groups (carboxylic and phenolic hydroxyl groups), which are important sites for pesticide interaction.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: The ratio of absorbance at 465 nm to 665 nm (E4/E6 ratio) is an indicator of the degree of condensation of the aromatic rings and molecular size.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of various functional groups (e.g., -OH, -COOH, C=O, C-O) on the surface of the SOM fractions.
-
13C Nuclear Magnetic Resonance (13C-NMR) Spectroscopy: Provides detailed information on the carbon distribution, distinguishing between aliphatic and aromatic carbon structures.
-
C. Batch Equilibrium Sorption Experiments
The batch equilibrium method is a standard procedure to determine the sorption of a chemical to a solid matrix.
Materials:
-
Isolated and characterized humic acid, fulvic acid, and humin.
-
Analytical grade this compound.
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
0.01 M CaCl2 solution (to maintain constant ionic strength and mimic soil solution).
-
Centrifuge tubes with screw caps.
-
Orbital shaker.
-
High-Performance Liquid Chromatography (HPLC) system for this compound analysis.
Procedure:
-
Preparation of Sorbent Suspensions: Weigh a precise amount of each SOM fraction (e.g., 10-50 mg) into a series of centrifuge tubes. Add a known volume (e.g., 10 mL) of 0.01 M CaCl2 solution to each tube.
-
Addition of this compound: Prepare a series of this compound solutions in 0.01 M CaCl2 with varying initial concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Add a known volume of each this compound solution to the sorbent suspensions. Include control samples without any sorbent to account for any potential degradation or sorption to the tube walls.
-
Equilibration: Tightly cap the tubes and shake them on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24-48 hours, to be determined from preliminary kinetic studies).
-
Phase Separation: After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 30 minutes) to separate the solid and liquid phases.
-
Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of this compound (Ce) using HPLC.
-
Calculation: The amount of this compound sorbed to the SOM (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.
III. Mandatory Visualizations
A. Experimental Workflow
The following diagram illustrates the overall experimental workflow for the comparative analysis of this compound sorption on different soil organic matter types.
Caption: Experimental workflow for the isolation, characterization, and sorption analysis of this compound on soil organic matter fractions.
B. Logical Relationship of Sorption Mechanisms
The sorption of this compound to different SOM fractions is governed by a combination of physical and chemical interactions. The following diagram illustrates the potential mechanisms involved.
Caption: Potential sorption mechanisms of this compound on different soil organic matter fractions.
IV. Concluding Remarks
The comparative analysis of this compound sorption on humic acid, fulvic acid, and humin is a critical area of research for a comprehensive understanding of its environmental behavior. While this guide provides the methodological framework, the generation of specific experimental data is paramount. It is anticipated that humin, being the most recalcitrant and carbon-rich fraction, would exhibit the highest sorption capacity for this compound, followed by humic acid and then fulvic acid, which is generally more polar and has a lower molecular weight. However, the specific chemical characteristics of the SOM fractions from a particular soil will ultimately dictate the precise sorption behavior. The protocols and visualizations presented herein are intended to facilitate and standardize future research in this important area, ultimately contributing to more accurate environmental risk assessments and sustainable agricultural practices.
Evaluating the performance of generic versus branded Cloransulam formulations
For Researchers, Scientists, and Drug Development Professionals
The use of generic formulations in crop protection is a subject of ongoing discussion among agricultural scientists and professionals. While generic products offer a cost-effective alternative to their branded counterparts, questions regarding their comparative efficacy and performance persist. This guide provides an objective comparison of generic and branded Cloransulam formulations, focusing on the scientific principles that underpin their performance and offering a framework for empirical evaluation.
This compound-methyl is a widely used herbicide for the control of broadleaf weeds in various crops. It belongs to the triazolopyrimidine sulfonanilide family and functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. While the active ingredient, this compound-methyl, is identical in both generic and branded products as mandated by regulatory bodies like the Environmental Protection Agency (EPA), variations in the formulation can potentially influence field performance.[1]
Key Considerations in Formulation Performance
The primary distinction between branded and generic herbicides lies in their formulation—the combination of the active ingredient with various inert components. These inert ingredients are not pesticidally active but can significantly impact the product's physical properties and biological efficacy.[1]
Inert ingredients can:
-
Enhance absorption: Surfactants and adjuvants can improve the spreading and sticking of the herbicide to the leaf surface, leading to better absorption.[1]
-
Improve stability: Stabilizing agents can prolong the shelf life of the product and ensure its effectiveness under various environmental conditions.[1]
-
Modify physical characteristics: Components can be added to reduce foaming, improve mixability with other products, and ensure consistent application.[2]
-
Alter crop safety: Safeners may be included in branded formulations to protect the crop from potential injury.[1]
Differences in the type and concentration of these inert ingredients between generic and branded formulations may lead to variations in performance, even with the same amount of active ingredient.[1]
Comparative Performance Evaluation: A Framework
Due to the proprietary nature of specific formulations, direct, publicly available comparative studies on generic versus branded this compound are limited. However, researchers can conduct their own evaluations to determine the most effective and cost-efficient option for their specific needs. Below is a framework for such an evaluation.
Table 1: Key Parameters for Comparing Generic vs. Branded this compound Formulations
| Parameter | Branded Formulation | Generic Formulation | Experimental Metric |
| Active Ingredient Concentration | Stated on the label | Stated on the label | Analytical chemistry (e.g., HPLC) to verify concentration. |
| Formulation Type | e.g., Water-dispersible granule (WG), Suspension concentrate (SC) | May vary | Observation of physical properties (e.g., solubility, suspensibility). |
| Inert Ingredients | Proprietary blend, may include patented adjuvants | May differ from the branded product | Not typically disclosed; indirect assessment through performance. |
| Efficacy (Weed Control) | Expected high efficacy based on manufacturer data | Needs verification | Field or greenhouse trials measuring percent weed control at various time points. |
| Crop Safety (Phytotoxicity) | Typically high, may contain safeners | Needs verification | Visual assessment of crop injury (e.g., stunting, chlorosis) on a percentage scale. |
| Mixing and Handling Properties | Often optimized for ease of use | May vary | Qualitative assessment of foaming, tank mixing compatibility, and ease of handling. |
| Rainfastness | Specified on the label | May not be specified or may differ | Application of simulated rainfall at different intervals after treatment to assess efficacy. |
| Cost-Effectiveness | Generally higher initial cost | Generally lower initial cost | Calculation of cost per unit of active ingredient and cost per unit of efficacy. |
Experimental Protocols for Performance Evaluation
For a robust comparison of two this compound formulations, a randomized complete block design (RCBD) field trial is recommended.
Objective:
To compare the efficacy and crop safety of a generic this compound formulation against a branded this compound formulation.
Materials:
-
Branded this compound product
-
Generic this compound product
-
Target crop (e.g., soybeans)
-
Prevalent broadleaf weed species
-
Plot sprayer calibrated for accurate application
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target weed species.
-
Experimental Design:
-
Use a Randomized Complete Block Design with at least four replications.
-
Include the following treatments in each block:
-
Untreated control
-
Branded this compound at the recommended label rate
-
Generic this compound at the equivalent active ingredient rate
-
-
-
Plot Establishment:
-
Mark out individual plots of a standard size (e.g., 3m x 10m).
-
Leave untreated buffer zones between plots and blocks to prevent spray drift.
-
-
Application:
-
Apply the herbicide treatments at the appropriate weed growth stage as per the product labels.
-
Use a calibrated plot sprayer to ensure uniform application.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Weed Control: Visually assess the percentage of weed control at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete kill).
-
Crop Injury: Visually assess crop phytotoxicity at 7, 14, and 21 DAT on a scale of 0% (no injury) to 100% (crop death).
-
Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusted for moisture content.
-
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow.
Caption: Mode of action of this compound herbicide.
Caption: Experimental workflow for an herbicide efficacy trial.
Conclusion
While generic and branded this compound formulations contain the same active ingredient, differences in their inert components and overall formulation can potentially lead to variations in field performance. For researchers and drug development professionals, a systematic and empirical approach to evaluation is crucial. The framework and experimental protocol provided in this guide offer a robust method for making informed decisions based on scientific data, ensuring both efficacy and cost-effectiveness in weed management programs. It is important to note that all pesticides must be used in accordance with their labels to ensure safe and effective application.[3]
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Cloransulam-methyl Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Cloransulam-methyl is critical for environmental monitoring, food safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific analytical needs.
Principles of Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For a compound like this compound-methyl, which is non-volatile, HPLC offers a direct method of analysis without the need for chemical modification.[1]
Gas Chromatography (GC), conversely, is ideal for volatile and semi-volatile compounds. The sample is vaporized and swept by a gaseous mobile phase (carrier gas) through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As this compound-methyl is not inherently volatile, a derivatization step is typically required to increase its volatility for GC analysis.[2]
Quantitative Data Summary
The performance of HPLC and GC methods for the analysis of this compound-methyl can be quantitatively compared based on key validation parameters. The following tables summarize the performance characteristics derived from published analytical methods.
Table 1: Performance Characteristics of an HPLC-UV Method for this compound-methyl Analysis
| Parameter | Performance Data |
| Linearity (R²) | > 0.9949[1] |
| Limit of Detection (LOD) | 90 µg/L (for florasulam, a related compound)[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated for this compound-methyl |
| Accuracy (% Recovery) | 77 - 92% (in soil samples)[1] |
| Precision (% RSD) | Not explicitly stated |
Data sourced from a study on the simultaneous analysis of five triazolopyrimidine sulfoanilide herbicides, including this compound-methyl.[1]
Table 2: Performance Characteristics of a GC-MS Method for this compound-methyl Analysis
| Parameter | Performance Data |
| Linearity (Correlation Coefficient) | > 0.995[2] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.10 ng/mL (in water)[2] |
| Accuracy (% Recovery) | 109 ± 5% (in water)[2] |
| Precision (% RSD) | 5% (as indicated by the standard deviation of the recovery)[2] |
Data sourced from an EPA method for the determination of this compound-methyl in water.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for both HPLC and GC methods.
HPLC-UV Method Protocol
This method is suitable for the simultaneous analysis of this compound-methyl and other related herbicides.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid.
-
Flow Rate: 5 mL/min.
-
Detection: UV detection at a specific wavelength suitable for the analytes.
-
Sample Preparation: For water samples, a solid-phase extraction (SPE) preconcentration step using C18 cartridges is employed. For soil samples, an appropriate extraction procedure is followed by SPE cleanup.[1]
GC-MS Method Protocol
This method is designed for the quantitative determination of this compound-methyl residues in water.[2]
-
Instrumentation: Gas Chromatograph coupled with a Mass Selective Detector (GC-MS).
-
Derivatization: A necessary step to increase the volatility of this compound-methyl.
-
Column: Capillary GC column.
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Optimized for the derivatized analyte.
-
Sample Preparation: Involves extraction of the analyte from the water matrix, followed by a derivatization reaction before injection into the GC-MS system.[2]
Visualizing the Analytical Workflows
To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.
Caption: General experimental workflow for HPLC analysis of this compound-methyl.
Caption: General experimental workflow for GC-MS analysis of this compound-methyl.
Method Comparison and Discussion
Both HPLC and GC are robust and reliable techniques for the analysis of this compound-methyl, each with its own set of advantages and limitations.
HPLC-UV: The primary advantage of the HPLC method is the ability to analyze this compound-methyl directly without the need for a derivatization step.[1] This simplifies sample preparation and reduces the potential for analytical errors. The use of a monolithic column allows for a high flow rate, leading to a rapid analysis time of under 2.3 minutes for multiple herbicides.[1] However, the reported LOD for a related compound is in the µg/L range, which may not be sufficient for all applications requiring trace-level detection.[1]
GC-MS: The GC-MS method offers excellent sensitivity, with a reported LOQ of 0.10 ng/mL in water, making it highly suitable for residue analysis.[2] The mass selective detector provides a high degree of specificity, which is beneficial for complex matrices. The main drawback of the GC method is the mandatory derivatization step, which adds complexity and time to the sample preparation process.[2]
References
Comparative Ecotoxicity of Cloransulam and its Metabolites on Non-Target Organisms
A comprehensive guide for researchers and drug development professionals detailing the relative toxicity of the herbicide Cloransulam and its primary degradation products. This document summarizes key quantitative toxicity data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound, a widely used herbicide for broadleaf weed control, undergoes transformation in the environment, leading to the formation of various metabolites. Understanding the comparative toxicity of the parent compound and these metabolites to non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed comparison of the ecotoxicological effects of this compound and its key metabolites, including this compound-methyl, 5-hydroxy-Cloransulam, and N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its metabolites across a range of non-target organisms. The data is presented as LC50 (median lethal concentration), LD50 (median lethal dose), and NOEC (no observed effect concentration) values. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Variations in experimental conditions should be considered when interpreting these values.
Table 1: Acute Toxicity to Aquatic Organisms
| Chemical | Species | Endpoint | Value (µg/L) | Source |
| This compound-methyl | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >45,800 | [4] |
| This compound | Daphnia magna (Water Flea) | 48-hr EC50 | 130,000 | [5] |
| This compound-methyl | Daphnia magna (Water Flea) | 48-hr EC50 | >110,000 | |
| 5-hydroxy-Cloransulam | Data Not Available | - | - | |
| N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | Data Not Available | - | - |
Table 2: Acute Toxicity to Avian Species
| Chemical | Species | Endpoint | Value (mg/kg bw) | Source |
| This compound-methyl | Colinus virginianus (Bobwhite Quail) | LD50 | >2250 | |
| This compound-methyl | Anas platyrhynchos (Mallard Duck) | LD50 | >2250 | |
| 5-hydroxy-Cloransulam | Data Not Available | - | - | |
| N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | Data Not Available | - | - |
Table 3: Acute Toxicity to Terrestrial Invertebrates
| Chemical | Species | Endpoint | Value | Source |
| This compound-methyl | Eisenia fetida (Earthworm) | 14-day LC50 | >1000 mg/kg soil | [6] |
| This compound-methyl | Apis mellifera (Honeybee) - Contact | 48-hr LD50 | >25 µ g/bee | [7] |
| This compound-methyl | Apis mellifera (Honeybee) - Oral | 48-hr LD50 | >100 µ g/bee | |
| 5-hydroxy-Cloransulam | Data Not Available | - | - | |
| N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | Data Not Available | - | - |
Experimental Protocols
The toxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed summaries of the methodologies for the key experiments cited.
Aquatic Toxicity Testing
1. Fish Acute Toxicity Test (OECD 203 / OCSPP 850.1075)
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[8][9][10][11]
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable species.[10][12][13][14]
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[8][11][15] A control group is maintained under the same conditions without the test substance.[14]
-
Endpoint: The primary endpoint is the 96-hour LC50, calculated using statistical methods.[9][12]
2. Daphnia sp. Acute Immobilisation Test (OECD 202 / OCSPP 850.1010)
-
Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna (EC50) over a 48-hour period.[5][16][17][18][19][20]
-
Test Organism: Daphnia magna, less than 24 hours old.[18][19]
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.[16][18][19]
-
Endpoint: The 48-hour EC50 is calculated based on the number of immobilized daphnids at each concentration.[18]
Avian Toxicity Testing
1. Avian Acute Oral Toxicity Test (OECD 223 / OCSPP 850.2100)
-
Objective: To determine the median lethal dose (LD50) of a substance to birds after a single oral dose.[21][22][23]
-
Test Organism: Bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).
-
Procedure: Birds are fasted and then administered a single dose of the test substance via gavage. They are then observed for mortality and signs of toxicity for at least 14 days.
-
Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.
Terrestrial Invertebrate Toxicity Testing
1. Earthworm Acute Toxicity Test (OECD 207)
-
Objective: To assess the acute toxicity of a substance to earthworms.[2][24][25][26][27]
-
Test Organism: Eisenia fetida.[2]
-
Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. Mortality and sublethal effects (e.g., weight change, behavioral changes) are assessed over a 14-day period.[24][25][26]
-
Endpoint: The 14-day LC50 is determined.[24]
2. Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214 / OCSPP 850.3020)
-
Objective: To determine the acute contact and oral toxicity of a substance to honeybees.[6][7][28][29][30][31][32][33][34]
-
Test Organism: Adult worker honeybees (Apis mellifera).[32]
-
Procedure:
-
Endpoint: Mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary), and the LD50 is calculated for both routes of exposure.[7]
Visualizations
Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)
This compound and its metabolites are known to inhibit the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[7] This pathway is the primary mode of herbicidal action.
Experimental Workflow: Aquatic Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a chemical according to OECD guidelines.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcmed.us [mcmed.us]
- 11. ENVIRONMENTAL [oasis-lmc.org]
- 12. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. boerenlandvogels.nl [boerenlandvogels.nl]
- 16. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chembk.com [chembk.com]
- 19. Diclosulam [drugfuture.com]
- 20. nbinno.com [nbinno.com]
- 21. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 23. researchgate.net [researchgate.net]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. researchgate.net [researchgate.net]
- 26. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Acute toxicity of five pesticides to Apis mellifera larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 29. ars.usda.gov [ars.usda.gov]
- 30. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Factors affecting toxicity test endpoints in sensitive life stages of native Gulf of Mexico species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Buy Diclosulam | 145701-21-9 [smolecule.com]
- 33. Buy Florasulam | 145701-23-1 [smolecule.com]
- 34. zoologyjournals.com [zoologyjournals.com]
Predictive Modeling of Cloransulam's Environmental Fate: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating predictive models for the environmental fate of the herbicide Cloransulam. By comparing model predictions with experimental data, researchers can assess the accuracy of these models in estimating the persistence and mobility of this compound in the environment. This guide also presents a comparison with other acetolactate synthase (ALS) inhibiting herbicides, offering a broader context for evaluating its environmental behavior.
Comparative Environmental Fate Parameters
Predictive models for the environmental fate of pesticides rely on key input parameters that describe the chemical's behavior in soil and water. The following table summarizes essential experimental data for this compound-methyl and selected alternative ALS-inhibiting herbicides.
| Parameter | This compound-methyl | Flumetsulam |
| Soil Half-Life (DT50) | 8 - 10 days (field studies)[1] | 30 - 90 days[1] |
| Soil Sorption (Koc) | 54.4 - 915 mL/g (higher in acidic soils)[1] | 700 mL/g[1] |
| Primary Degradation | Microbial degradation[1] | Microbial degradation, Photodegradation |
| Mobility Potential | High | Low to moderate[1] |
Predictive Environmental Fate Modeling
Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are utilized by regulatory agencies to estimate pesticide concentrations in the environment. These models simulate the movement and transformation of pesticides in soil and water, providing predicted environmental concentrations (PECs).
The following table outlines the key input parameters required for running a PRZM/EXAMS simulation for this compound-methyl.
| Model Input Parameter | Description | Relevance to Environmental Fate |
| Soil Half-Life (Aerobic) | The time it takes for 50% of the substance to degrade in soil under aerobic conditions. | Determines the persistence of the herbicide in the soil. |
| Soil-Water Partition Coefficient (Kd/Koc) | A measure of the chemical's tendency to adsorb to soil particles versus remaining in the soil water. | Influences the mobility and potential for leaching of the herbicide. |
| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Affects the potential for runoff and leaching. |
| Vapor Pressure & Henry's Law Constant | Measures of the tendency of a chemical to volatilize from soil or water. | Determines the potential for atmospheric transport. |
| Photolysis Rate | The rate of degradation due to sunlight. | A key degradation pathway in aquatic environments. |
| Application Rate and Method | The amount of herbicide applied and the technique used (e.g., ground spray, aerial). | Determines the initial concentration of the herbicide in the environment. |
Experimental Protocols
The validation of a predictive model is contingent upon robust experimental data generated through standardized protocols. The following are detailed methodologies for key experiments to determine the environmental fate parameters of herbicides like this compound.
Soil Adsorption/Desorption (OECD Guideline 106)
Objective: To determine the extent to which a pesticide adsorbs to soil particles and its potential for mobility and leaching.
Methodology:
-
Test System: A minimum of five different soil types with a range of organic carbon content, clay content, pH, and texture are used.
-
Procedure:
-
Known concentrations of the test substance (e.g., this compound-methyl) are added to soil samples in a solution, typically a 0.01 M CaCl2 solution to mimic soil pore water.
-
The soil suspensions are agitated for a predetermined equilibration period to allow the substance to partition between the soil and solution phases.
-
The soil and solution are separated by centrifugation.
-
The concentration of the test substance remaining in the solution is measured using an appropriate analytical method (e.g., HPLC, LC-MS/MS).
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
For desorption, the supernatant is replaced with a pesticide-free solution, and the process is repeated.
-
-
Data Analysis: The data is used to calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). These values are critical inputs for predictive models.
Aerobic Soil Degradation (OECD Guideline 307)
Objective: To determine the rate and pathway of pesticide degradation in soil under aerobic conditions.
Methodology:
-
Test System: Multiple soil types with varying characteristics are used. The test is typically conducted using a 14C-labeled test substance to trace its fate.
-
Procedure:
-
The test substance is applied to soil samples at a concentration relevant to its agricultural use.
-
The treated soil is incubated in the dark at a constant temperature and moisture content.
-
Aerobic conditions are maintained by a continuous flow of air.
-
Volatile degradation products, including 14CO2, are trapped in appropriate solutions.
-
Soil samples are collected at various time intervals and extracted to analyze for the parent compound and its transformation products.
-
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the parent compound over time. This data is fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation half-life (DT50). The identification and quantification of transformation products provide insight into the degradation pathway.
Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for validating a predictive environmental fate model and a simplified representation of the mode of action of ALS-inhibiting herbicides.
Caption: A workflow for the validation of a predictive environmental fate model.
References
Safety Operating Guide
Proper Disposal of Cloransulam: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Cloransulam, a post-emergence herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile and take necessary safety precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard lab coat is required. For tasks with a risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the solid form outside of a fume hood and dust formation is possible, a NIOSH-approved respirator is recommended.[1]
Hazard Summary Table: The following table summarizes the hazard classifications for this compound and its methyl ester, this compound-methyl, which is commonly used as a herbicide.
| Hazard Category | GHS Classification | Description | Source |
| Human Health | Skin Irritation | Causes skin irritation. | [2] |
| Eye Damage | Causes serious eye damage. | [2] | |
| Respiratory Irritation | May cause respiratory irritation. | [2] | |
| Mammalian Toxicity | Low mammalian toxicity. | [3] | |
| Environmental | Aquatic Toxicity (Acute) | Very toxic to aquatic life. | [1] |
| Aquatic Toxicity (Chronic) | Toxic to aquatic life with long lasting effects. | [1][2] |
Step-by-Step Disposal Procedure
Disposal of this compound and associated materials must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash. [1][4]
Step 1: Waste Identification and Segregation
-
Categorize waste containing this compound as "Hazardous Chemical Waste."
-
If mixed with solvents, classify the waste according to the solvent's properties (e.g., "Halogenated Organic Waste").
-
Avoid mixing this compound waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[1]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene (B3416737) - HDPE).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Keep the container securely closed except when adding waste.[5]
Step 3: Management of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a sealed bag or container and disposed of as solid hazardous waste.[6]
-
Empty Containers: Empty containers that previously held this compound are considered hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate, and for highly toxic materials all three, must be collected and disposed of as liquid hazardous waste.[5]
-
After decontamination, the container should be disposed of according to your institution's procedures for decontaminated lab materials. Never reuse empty pesticide containers for other purposes.[4]
-
Step 4: Spill and Emergency Procedures In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Use PPE: Wear the appropriate personal protective equipment before cleanup.[1]
-
Containment: For solid spills, sweep up the material, avoiding dust formation, and place it in a labeled container for disposal.[1] For liquid spills, absorb the spill with an inert material like vermiculite (B1170534) or sand and collect it into a sealed, labeled container.[6]
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
-
Environmental Protection: Prevent spilled material from entering drains or waterways.[1]
Step 5: Final Disposal
-
Professional Disposal: The primary and recommended method for disposing of this compound waste is to use a licensed professional waste disposal company or an approved waste disposal facility.[1][7]
-
Institutional EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will provide specific guidance based on local, state, and federal regulations.[6]
-
Regulatory Compliance: Pesticide disposal is regulated by federal laws such as the Resource Conservation and Recovery Act (RCRA) and by state and local authorities.[8] Always follow the most stringent regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
The standard and required procedure for the disposal of this compound is through a licensed hazardous waste contractor. On-site treatment or experimental degradation protocols are not recommended for laboratory-generated waste due to the chemical's environmental hazards and the need to comply with stringent regulations. The methodologies provided in this document focus exclusively on the safe and compliant operational steps for collection and professional disposal.
References
- 1. huilichem.com [huilichem.com]
- 2. This compound | C14H11ClFN5O5S | CID 22235201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cloransulam
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cloransulam, a widely used herbicide. By offering clear procedural guidance, from personal protective equipment (PPE) to disposal plans, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment when handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended. Avoid leather or cotton gloves as they can absorb the chemical. Always wash the outside of gloves before removal. |
| Eyes | Safety glasses with side shields or goggles | For situations with a risk of splashing, use chemical safety goggles. A face shield may be necessary when handling larger quantities or for spill cleanup. |
| Respiratory System | Respirator (as needed) | For nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] |
| Body | Long-sleeved shirt and long pants or lab coat | Clothing should be made of a material that does not readily absorb chemicals. Consider a chemical-resistant apron when mixing or loading solutions. |
| Feet | Closed-toe shoes | Chemical-resistant boots are recommended, especially when handling liquid formulations or cleaning spills. Pant legs should be worn outside of boots. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from food, drink, and animal feeding stuffs.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Preparation of a this compound-methyl Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound-methyl for laboratory research. Adjust concentrations as needed for your specific experimental design.
Materials:
-
This compound-methyl (analytical standard)
-
Acetone (B3395972) (HPLC grade)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Analytical balance
-
Beakers
-
Magnetic stirrer and stir bar
-
Spatula
Procedure:
-
Tare the balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.
-
Weigh the this compound-methyl: Carefully weigh the desired amount of this compound-methyl onto the weighing paper. For example, to prepare a 1000 µg/mL stock solution, weigh 0.1000 g.
-
Dissolve the solid: Quantitatively transfer the weighed this compound-methyl to a 100-mL volumetric flask. Use a small amount of acetone to rinse the weighing paper and spatula to ensure all the solid is transferred.
-
Add solvent: Add approximately 50 mL of acetone to the volumetric flask.
-
Ensure complete dissolution: Gently swirl the flask or use a magnetic stirrer until the this compound-methyl is completely dissolved.
-
Bring to volume: Carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask clearly with the chemical name, concentration, date of preparation, and your initials. Store the stock solution in a properly sealed container in a cool, dark, and well-ventilated area.
Spill and Disposal Management
A proactive approach to spill and waste management is essential for a safe laboratory.
In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for cleaning up a this compound spill.
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Unused Product: Dispose of unused this compound at an approved waste disposal facility. Do not dispose of it in drains or household trash.
-
Contaminated Materials: Absorbent materials, contaminated PPE, and empty containers should be collected in a labeled, sealed container for hazardous waste disposal.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone). The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
